3,3-Dimethylglutarimide
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4,4-dimethylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2)3-5(9)8-6(10)4-7/h3-4H2,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJCWMGBRDBPDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074454 | |
| Record name | 3,3-Dimethylglutarimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-40-6 | |
| Record name | 4,4-Dimethyl-2,6-piperidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethylglutarimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1123-40-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-Dimethylglutarimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethylpiperidine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-DIMETHYLGLUTARIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S2HK9A9UM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,3-Dimethylglutarimide: A Foundational Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Building Block
3,3-Dimethylglutarimide (CAS No. 1123-40-6) is more than a mere chemical intermediate; it is a privileged scaffold with a rich history and a vibrant present in the landscape of medicinal chemistry and drug development.[1][2] Initially explored as a structural analog to barbiturates, its true potential has been realized in its role as a cornerstone for a diverse array of therapeutic agents.[1] From antiviral and anticancer agents to modulators of the central nervous system, the rigid, gem-disubstituted piperidine-2,6-dione core of this compound offers a unique three-dimensional framework that has been expertly exploited by medicinal chemists.
This technical guide, designed for the discerning researcher, moves beyond a simple recitation of facts. It aims to provide a deeper understanding of the causality behind the experimental choices in its synthesis, characterization, and application. We will delve into its physicochemical properties, provide validated experimental protocols, and explore its evolving role in cutting-edge therapeutic modalities, most notably as a key pharmacophore for engaging the E3 ligase substrate receptor, Cereblon (CRBN), in the rapidly advancing field of targeted protein degradation.
Physicochemical Properties and Identification
Accurate identification and understanding of the physicochemical properties of this compound are paramount for its effective use in research and development. The compound is typically a white to off-white crystalline powder.[3][4]
| Property | Value | Source(s) |
| CAS Number | 1123-40-6 | [1][5][6] |
| Molecular Formula | C₇H₁₁NO₂ | [5][6] |
| Molecular Weight | 141.17 g/mol | [1][5][6] |
| Melting Point | 144-146 °C | [1][3][4] |
| Appearance | White to white-grey crystalline powder | [3][4] |
| Solubility | Soluble in water | [3][4] |
| Synonyms | 4,4-Dimethyl-2,6-piperidinedione, β,β-Dimethylglutarimide | [3] |
Spectral Data for Structural Confirmation
Unequivocal structural confirmation is a cornerstone of chemical synthesis. Below are the expected spectral characteristics for this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characterized by its simplicity, which is a direct reflection of the molecule's symmetry. Key signals include a singlet for the two methyl groups and a singlet for the two methylene groups on the glutarimide ring. The N-H proton will appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the quaternary carbon, the methyl carbons, the methylene carbons, and the carbonyl carbons.[7][8]
-
IR (Infrared) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the C=O stretching of the imide functionality and the N-H stretching vibration.[9][10]
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most commonly achieved through the cyclization of its precursor, 3,3-dimethylglutaric acid, or its anhydride. The following protocol describes a reliable method starting from 3,3-dimethylglutaric anhydride.
Experimental Protocol: Synthesis of this compound
Causality of Experimental Choices: This protocol utilizes the reaction of 3,3-dimethylglutaric anhydride with urea. Urea serves as a convenient and effective source of ammonia at elevated temperatures, leading to the formation of the imide ring. The absence of a solvent in the initial heating stage drives the reaction to completion. Subsequent recrystallization from hot water effectively purifies the product, as this compound has moderate solubility in hot water and is significantly less soluble in cold water, allowing for the removal of more soluble impurities.
Step-by-Step Methodology:
-
Reactant Mixture: In a 100 mL round-bottom flask, thoroughly mix 10.0 g of 3,3-dimethylglutaric anhydride with 5.0 g of urea.
-
Thermal Cyclization: Heat the mixture in an oil bath at 160-170 °C for 1 hour. The mixture will melt and then solidify as the reaction proceeds.
-
Isolation of Crude Product: Allow the flask to cool to room temperature. Break up the solid product and dissolve it in 100 mL of hot water.
-
Purification by Recrystallization: Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature and then place it in an ice bath for 30 minutes to complete the crystallization.
-
Product Collection and Drying: Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 60 °C to a constant weight.
Caption: Workflow for the synthesis and purification of this compound.
Applications in Drug Discovery and Development
While initially investigated for its intrinsic CNS activity, the primary modern application of this compound is as a critical starting material for the synthesis of a wide range of biologically active molecules.
A Versatile Scaffold in Medicinal Chemistry
The rigid glutarimide ring provides a stable anchor from which various pharmacophoric elements can be elaborated. This has led to its incorporation into compounds targeting a diverse set of biological targets:
-
Antiviral Agents: As a key component in the synthesis of spiro-piperidine inhibitors of the M2 proton channel of the influenza A virus.
-
Hepatitis C Virus (HCV) Inhibitors: Utilized in the development of second-generation selective inhibitors of the HCV NS3 serine protease.
-
Central Nervous System (CNS) Agents: Serves as a scaffold for metabolically protected arylpiperazine 5-HT₁ₐ ligands and selective antagonists of the α₁d-adrenergic receptor.
The Glutarimide Moiety and Cereblon (CRBN) Engagement
The most significant recent application of the glutarimide scaffold is in the field of targeted protein degradation. The glutarimide moiety is a key recognition element for Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This interaction is famously exploited by thalidomide and its analogs (immunomodulatory drugs or IMiDs), such as lenalidomide and pomalidomide.
By incorporating a glutarimide-containing molecule into a bifunctional compound (a Proteolysis Targeting Chimera or PROTAC), it is possible to recruit CRBN to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This compound, while not a direct CRBN binder itself, serves as a foundational scaffold for developing novel CRBN ligands. The gem-dimethyl substitution can be a crucial element in modulating the binding affinity and selectivity of these ligands, as well as influencing their pharmacokinetic properties.
Caption: Mechanism of PROTAC-mediated protein degradation via CRBN engagement.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling this compound. It is classified as harmful if swallowed and can cause skin and eye irritation.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. When handling the powder, a dust mask is recommended.[10]
-
Handling: Avoid creating dust. Use in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound has firmly established its place as a valuable and versatile scaffold in the arsenal of the medicinal chemist. Its journey from a simple barbiturate analog to a key component in sophisticated technologies like targeted protein degradation underscores the enduring importance of fundamental chemical structures in driving therapeutic innovation. A thorough understanding of its properties, synthesis, and diverse applications, as outlined in this guide, is crucial for any researcher aiming to leverage this powerful building block in the development of next-generation therapeutics.
References
- 1. lookchem.com [lookchem.com]
- 2. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound | 1123-40-6 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 3,3-二甲基谷酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. This compound(1123-40-6) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to the Synthesis of 3,3-Dimethylglutarimide from 3,3-Dimethylglutaric Anhydride
Foreword: The Strategic Importance of the Glutarimide Scaffold
In the landscape of modern medicinal chemistry, the glutarimide moiety stands out as a privileged scaffold, most notably as the core component of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[1][2] These agents have revolutionized the treatment of hematological malignancies, and their mechanism of action is intrinsically linked to the glutarimide ring.[1] 3,3-Dimethylglutarimide serves as a crucial, structurally distinct building block for creating novel analogs and other complex molecules, offering a stable gem-dimethyl group that can influence molecular conformation and metabolic stability.[3][4]
This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from its corresponding anhydride. Moving beyond a mere recitation of steps, we will delve into the underlying reaction mechanism, provide a robust and validated experimental protocol, and discuss the critical aspects of product characterization and application, empowering researchers to confidently produce and utilize this valuable chemical intermediate.
Reaction Principle and Mechanism
The conversion of 3,3-dimethylglutaric anhydride to this compound is a classic example of imidization. The reaction proceeds by treating the anhydride with a suitable nitrogen source, most commonly urea or an ammonium salt like ammonium carbonate. The overall transformation is a dehydration-condensation reaction.
Mechanism of Imidization using Urea:
The reaction mechanism involves a two-stage process initiated by the nucleophilic attack of a nitrogen atom from urea onto one of the electrophilic carbonyl carbons of the anhydride.
-
Ring Opening: The initial nucleophilic attack opens the anhydride ring, forming a tetrahedral intermediate. This intermediate quickly collapses to yield a more stable amic acid derivative with a pendant carbamoyl group.
-
Intramolecular Cyclization & Dehydration: Upon further heating, the terminal amide nitrogen of the amic acid intermediate performs a second, intramolecular nucleophilic attack on the remaining carboxylic acid carbon. This cyclization event, followed by the elimination of water (and CO2 from the decomposition of the carbamic acid byproduct), results in the formation of the stable, five-membered glutarimide ring.[5]
The use of a solvent-free "melt" reaction is an efficient and environmentally conscious approach, relying on thermal energy to drive the reaction forward.
Detailed Experimental Protocol
This protocol describes a robust, solvent-free synthesis of this compound. The self-validating nature of this procedure is ensured by the clear physical transitions (melting, solidification) and the straightforward purification and characterization steps.
Materials and Equipment
| Reagents & Materials | Grade/Specification | Supplier Example | CAS Number |
| 3,3-Dimethylglutaric Anhydride | ≥99% | Sigma-Aldrich | 4160-82-1 |
| Urea | ACS Reagent, ≥99.0% | Standard Supplier | 57-13-6 |
| Ethanol | 200 Proof, Anhydrous | Standard Supplier | 64-17-5 |
| Deionized Water | Type II or higher | Laboratory Source | 7732-18-5 |
| Equipment | Specification |
| Round-bottom flask | 100 mL |
| Heating mantle with stirrer | - |
| Thermocouple or thermometer | - |
| Air condenser | - |
| Mortar and pestle | - |
| Büchner funnel and filter flask | - |
| Filter paper (e.g., Whatman No. 1) | - |
| Beakers and Erlenmeyer flasks | - |
| Melting point apparatus | - |
Step-by-Step Synthesis Procedure
-
Reagent Preparation: Accurately weigh 10.0 g (70.3 mmol) of 3,3-dimethylglutaric anhydride and 4.65 g (77.4 mmol, 1.1 eq) of urea.
-
Causality: Using a slight molar excess of urea ensures the complete conversion of the more valuable anhydride starting material.
-
-
Homogenization: Combine the two solid reagents in a mortar and grind them together with a pestle until a fine, homogeneous powder is obtained. This increases the surface area for an efficient reaction upon melting.
-
Reaction Setup: Transfer the powder mixture into a 100 mL round-bottom flask equipped with a magnetic stir bar and an air condenser to prevent sublimation losses. Place the flask in a heating mantle.
-
Thermal Reaction: Begin stirring and gently heat the mixture. The solid will begin to melt around 125-135 °C. Increase the temperature to 150-160 °C and maintain it for 45-60 minutes.
-
Observation: The mixture will become a molten liquid and vigorous bubbling (evolution of ammonia and CO₂) will be observed. The reaction is complete when the bubbling subsides and the molten mass suddenly solidifies.
-
-
Work-up and Isolation: Turn off the heat and allow the flask to cool to room temperature. The product will be a hard, off-white solid cake.
-
Add approximately 50 mL of deionized water to the flask and gently heat to ~50-60 °C with stirring to break up the solid and dissolve any unreacted urea and other water-soluble impurities.
-
Cool the slurry in an ice bath for 15-20 minutes to maximize precipitation of the product.
-
Collect the crude this compound by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 15 mL).
Purification via Recrystallization
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol (start with ~50-60 mL) to dissolve the solid completely. The product is soluble in hot ethanol.[6]
-
Allow the solution to cool slowly to room temperature. Fine, needle-like crystals of this compound will form.
-
To maximize yield, place the flask in an ice bath for 30 minutes.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven at 50 °C to a constant weight.
Quantitative Data Summary
| Parameter | Value | Notes |
| 3,3-Dimethylglutaric Anhydride | 10.0 g (70.3 mmol) | Limiting Reagent |
| Urea | 4.65 g (77.4 mmol) | 1.1 molar equivalents |
| Reaction Temperature | 150-160 °C | Allows for efficient melt reaction |
| Reaction Time | 45-60 minutes | Monitor for cessation of gas evolution |
| Theoretical Yield | 9.92 g | Based on the limiting reagent |
| Expected Yield (Post-Recrystallization) | 7.5 - 8.5 g (76 - 86%) | Typical yields for this type of reaction |
Product Characterization and Validation
Confirming the identity and purity of the final product is a critical step. The following methods provide a comprehensive validation of the synthesized this compound.
-
Melting Point: The purified product should exhibit a sharp melting point in the range of 144-146 °C , consistent with literature values.[3][7] A broad or depressed melting range would indicate impurities.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation.
-
Solvent: DMSO-d₆ or CDCl₃.
-
Expected Peaks:
-
~1.0-1.1 ppm (singlet, 6H): Protons of the two geminal methyl groups (-C(CH ₃)₂).
-
~2.4-2.5 ppm (singlet, 4H): Protons of the two equivalent methylene groups in the ring (-CH ₂-C=O).
-
~7.5-8.5 ppm (broad singlet, 1H): The acidic proton of the imide N-H group. (Note: Position can vary and this peak will exchange with D₂O).
-
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A moderate to strong band around 3200 cm⁻¹.
-
C-H Stretch: Bands just below 3000 cm⁻¹.
-
C=O Stretch: Two strong, characteristic carbonyl absorption bands for the imide group, typically around 1700 cm⁻¹ and 1750 cm⁻¹.
-
Safety, Handling, and Storage
-
Hazard Profile: 3,3-Dimethylglutaric anhydride is a skin, eye, and respiratory irritant.[8] this compound is classified as harmful if swallowed and may cause skin and eye irritation.[9] The reaction should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and nitrile gloves, is mandatory.
-
Storage: Store the starting materials and the final product in a cool, dry place in a tightly sealed container under an inert atmosphere to prevent hydrolysis.[7]
Concluding Remarks and Future Applications
The synthesis of this compound via a solvent-free melt reaction with urea is an efficient, high-yielding, and relatively green method for producing this important chemical intermediate. The protocol described herein is robust, easily scalable, and provides a product of high purity after a simple recrystallization step.
As a key intermediate, this compound is instrumental in the development of next-generation therapeutic agents.[4][7] Its use in the synthesis of novel thalidomide analogs allows for the fine-tuning of biological activity, potentially leading to drugs with improved efficacy and reduced side effects for treating cancers and inflammatory diseases.[1][10][11] Furthermore, its rigid, dimethyl-substituted scaffold makes it a valuable component for creating spirocyclic compounds and other structurally complex molecules with unique pharmacological profiles.[3] This guide provides a solid foundation for researchers to access this versatile building block for their drug discovery and development programs.
References
- 1. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 99 1123-40-6 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 1123-40-6 [chemicalbook.com]
- 7. Cas 1123-40-6,this compound | lookchem [lookchem.com]
- 8. 3,3-Dimethylglutaric anhydride | C7H10O3 | CID 77813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
An In-Depth Technical Guide to 3,3-Dimethylglutarimide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3,3-Dimethylglutarimide Scaffold
This compound, also known as 4,4-dimethylpiperidine-2,6-dione, is a heterocyclic compound that has garnered significant interest in medicinal chemistry and organic synthesis. Its rigid, gem-dimethyl substituted glutarimide core serves as a valuable scaffold in the design of novel therapeutics. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthesis protocols, spectroscopic characterization, and its burgeoning role in modern drug discovery, particularly in the field of targeted protein degradation.
The unique structural features of this compound impart specific conformational constraints and metabolic stability to molecules that incorporate this moiety. These characteristics are highly desirable in drug design, where precise molecular architecture is paramount for target engagement and pharmacokinetic properties. This document aims to be a key resource for researchers leveraging this versatile building block in their scientific endeavors.
Part 1: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁NO₂ | [1][2] |
| Molecular Weight | 141.17 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 144-146 °C | [3] |
| Boiling Point | 258.21 °C (estimated) | [3] |
| Solubility | Soluble in water, ethanol | [3][4] |
| pKa | 11.81 ± 0.40 (predicted) | [3] |
| CAS Number | 1123-40-6 | [1][2] |
Storage and Handling: this compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[3] Standard personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.
Part 2: Synthesis of this compound
The synthesis of this compound is typically achieved through the cyclization of its precursor, 3,3-dimethylglutaric acid or its anhydride. Below are detailed protocols for the preparation of the precursor and its subsequent conversion to the target imide.
Synthesis of 3,3-Dimethylglutaric Acid
A common route to 3,3-dimethylglutaric acid involves the oxidation of a suitable starting material. One established method utilizes the oxidation of isophorone with hydrogen peroxide in the presence of a strong acid.[5][6]
Protocol: Oxidation of Isophorone
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Acidic Peroxide Solution: To the flask, add a solution of a strong acid, such as sulfuric acid. Cool the flask in an ice bath to approximately 10 °C.
-
Hydrogen Peroxide Addition: Slowly add hydrogen peroxide to the stirred acidic solution, maintaining the temperature below 20 °C.
-
Isophorone Addition: Once the hydrogen peroxide addition is complete, add isophorone dropwise from the dropping funnel, ensuring the reaction temperature does not exceed 30 °C.
-
Reaction Progression: After the addition of isophorone, allow the reaction to stir at room temperature. The temperature may rise and then gradually decrease. Continue stirring for several hours until the reaction is complete (monitor by TLC or other suitable analytical method).
-
Workup: Cool the reaction mixture in an ice bath to induce crystallization of the 3,3-dimethylglutaric acid.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude 3,3-dimethylglutaric acid can be further purified by recrystallization from hot water or a suitable organic solvent.[4]
Caption: Synthesis of 3,3-Dimethylglutaric Acid from Isophorone.
Synthesis of this compound from 3,3-Dimethylglutaric Anhydride
A highly efficient method for the preparation of glutarimides involves the reaction of the corresponding anhydride with a nitrogen source, such as urea, often facilitated by microwave irradiation.[7]
Protocol: Microwave-Assisted Imide Formation
-
Reactant Mixture: In a microwave-safe reaction vessel, combine 3,3-dimethylglutaric anhydride and urea in a 1:1 molar ratio.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power and time. A typical condition could be 10-15 minutes of irradiation in a domestic microwave oven at high power.[7] The reaction progress can be monitored by TLC.
-
Workup: After cooling, the solid reaction mixture is dissolved in a suitable solvent (e.g., hot water or ethanol).
-
Purification: The this compound can be purified by recrystallization.[4]
Caption: Synthesis of this compound via Microwave Irradiation.
Part 3: Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are relatively simple and highly characteristic.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups and a singlet for the two equivalent methylene groups in the glutarimide ring. The N-H proton will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon, the methyl carbons, the methylene carbons, and the carbonyl carbons.[8]
| ¹³C NMR Chemical Shifts (Predicted) | |
| Carbon Atom | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~175 |
| Quaternary (C(CH₃)₂) | ~30-35 |
| Methylene (CH₂) | ~45-50 |
| Methyl (CH₃) | ~25-30 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides key information about its functional groups. As a cyclic imide, it is expected to exhibit two distinct carbonyl stretching bands.[9]
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the methyl and methylene groups.
-
C=O Stretch (asymmetric and symmetric): Two strong absorption bands in the range of 1700-1750 cm⁻¹ and 1670-1720 cm⁻¹.[10]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 141, corresponding to the molecular weight of this compound.
-
Fragmentation Pattern: Common fragmentation pathways for cyclic imides may involve the loss of CO, as well as cleavage of the ring structure.
Part 4: Reactivity and Applications in Drug Development
The chemical reactivity of this compound is centered around the imide functional group and the alpha-protons. The nitrogen proton is weakly acidic, and the carbonyl groups are susceptible to nucleophilic attack.
Key Chemical Reactions
-
N-Alkylation/Arylation: The imide nitrogen can be deprotonated with a suitable base and subsequently reacted with electrophiles to introduce substituents.
-
Ring-Opening Reactions: Under strong hydrolytic conditions (acidic or basic), the imide ring can be opened to form the corresponding dicarboxylic acid or its monoamide.
Role in Targeted Protein Degradation
A significant and exciting application of the glutarimide scaffold is in the development of PROteolysis TArgeting Chimeras (PROTACs) and molecular glues .[11][12][13] These are novel therapeutic modalities designed to eliminate disease-causing proteins from cells.
-
Molecular Glues: The glutarimide moiety is a key component of immunomodulatory drugs (IMiDs) like thalidomide and its analogs. These molecules function as "molecular glues" by inducing a novel interaction between the E3 ubiquitin ligase Cereblon (CRBN) and specific target proteins, leading to the ubiquitination and subsequent proteasomal degradation of those targets.[11][12][13][14]
-
PROTACs: In PROTACs, a ligand that binds to the target protein is chemically linked to a ligand that recruits an E3 ligase. The glutarimide scaffold is often used as the E3 ligase-recruiting moiety, specifically for the Cereblon E3 ligase.
Caption: Role of the Glutarimide Moiety in PROTAC-Mediated Protein Degradation.
The gem-dimethyl substitution in this compound can offer advantages in this context by providing a rigid and metabolically stable anchor for the PROTAC molecule, potentially improving its pharmacokinetic profile and cellular permeability.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and organic synthesists. Its well-defined physicochemical properties, accessible synthesis, and crucial role in the burgeoning field of targeted protein degradation underscore its importance. This technical guide provides a foundational understanding of this key molecule, empowering researchers to effectively utilize it in the design and development of the next generation of therapeutics.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Cas 1123-40-6,this compound | lookchem [lookchem.com]
- 4. This compound | 1123-40-6 [chemicalbook.com]
- 5. SU1099841A3 - Process for preparing 3,3-dimethylglutaric acid - Google Patents [patents.google.com]
- 6. EP0064633B1 - Process for the preparation of 3,3-dimethyl-glutaric acid - Google Patents [patents.google.com]
- 7. mdpi.org [mdpi.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. researchgate.net [researchgate.net]
- 12. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 14. Targeted protein degradation: current and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
The Unassuming Architect: A Technical Guide to the Discovery and History of 3,3-Dimethylglutarimide
For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth exploration of 3,3-Dimethylglutarimide, a seemingly simple heterocyclic compound with a rich and evolving history. From its early synthesis to its contemporary role as a critical building block in sophisticated chemical biology, this guide illuminates the scientific journey of a molecule at the intersection of medicinal chemistry and organic synthesis.
Executive Summary
This compound, a derivative of piperidine, has traversed a remarkable path from a compound of academic interest to a key player in the development of modern therapeutics. Initially explored in the context of sedative-hypnotic agents as a potential alternative to barbiturates, its true significance has emerged in recent decades as a foundational scaffold for a new class of drugs. This guide will dissect the historical synthesis of its precursors, detail the methodologies for its own creation, and explore its applications, culminating in its crucial role in the design of novel protein degraders. We will examine the underlying chemical principles that have driven its use and provide detailed protocols to empower researchers in their own investigations.
The Genesis: Early Synthetic Explorations of the Glutarimide Scaffold
The story of this compound is intrinsically linked to the broader exploration of glutaric acids and their corresponding imides. Early 20th-century organic chemists, notably including the prolific Sir Jocelyn Field Thorpe and William Henry Perkin Jr., laid the groundwork for the synthesis of cyclic compounds, including those with a glutarimide core. Their work, while not focused on this specific molecule, established the fundamental reactions for cyclization and the introduction of substituents.
The direct precursor to this compound is 3,3-dimethylglutaric acid. Historical methods for the synthesis of this acid include the oxidation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) and reactions involving acetone and cyanoacetic esters. These early approaches, though foundational, often required harsh conditions and resulted in modest yields.
Synthesis of a Key Precursor: 3,3-Dimethylglutaric Anhydride
A common and efficient pathway to this compound proceeds through its corresponding anhydride. The synthesis of 3,3-dimethylglutaric anhydride from 3,3-dimethylglutaric acid is a straightforward cyclization reaction, typically achieved by heating the diacid with a dehydrating agent such as acetic anhydride.
Experimental Protocol: Synthesis of 3,3-Dimethylglutaric Anhydride
Objective: To synthesize 3,3-dimethylglutaric anhydride from 3,3-dimethylglutaric acid.
Materials:
-
3,3-Dimethylglutaric acid
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine 3,3-dimethylglutaric acid and a molar excess of acetic anhydride.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
After the reaction is complete, allow the mixture to cool.
-
Remove the excess acetic anhydride and acetic acid by distillation under reduced pressure.
-
The resulting crude 3,3-dimethylglutaric anhydride can be purified by recrystallization or distillation.
Expected Yield: 85-95%
Characterization: The product can be characterized by its melting point (124-126 °C) and spectroscopic methods (IR, NMR).[1]
The Main Event: Synthesis of this compound
The final step in the classical synthesis of this compound involves the reaction of 3,3-dimethylglutaric anhydride with a source of ammonia. This can be achieved through various methods, including heating with urea or bubbling ammonia gas through a solution of the anhydride.
The Urea Fusion Method
A common laboratory-scale preparation involves the fusion of 3,3-dimethylglutaric anhydride with urea. The heat decomposes the urea into ammonia and isocyanic acid, with the in-situ generated ammonia reacting with the anhydride.
Experimental Protocol: Synthesis of this compound via Urea Fusion
Objective: To synthesize this compound from 3,3-dimethylglutaric anhydride and urea.
Materials:
-
3,3-Dimethylglutaric anhydride
-
Urea
-
Sand bath or heating mantle
-
Beaker
-
Stirring rod
Procedure:
-
Thoroughly grind 3,3-dimethylglutaric anhydride and a slight molar excess of urea in a mortar.
-
Transfer the mixture to a beaker and heat it gently in a sand bath or with a heating mantle.
-
The mixture will melt and effervescence will be observed as ammonia is evolved.
-
Continue heating until the effervescence ceases and the mixture solidifies.
-
Allow the reaction to cool and then treat the solid with water to dissolve any unreacted urea and byproducts.
-
The crude this compound can be collected by filtration and purified by recrystallization from hot water or ethanol.
Expected Yield: 70-80%
Characterization: The final product is a white crystalline solid with a melting point of 144-146 °C.[2] Purity can be confirmed by NMR and elemental analysis.
Caption: Synthesis pathway of this compound.
A Historical Interlude: The "Barbital Substitute"
Several commercial sources refer to this compound as having been used as a "barbital substitute".[3][4] Barbital, a barbiturate derivative, was a widely used sedative-hypnotic in the early to mid-20th century. While primary scientific literature from that era detailing direct clinical comparisons is scarce, the structural similarity of the glutarimide ring to the barbiturate core likely prompted its investigation for similar central nervous system depressant effects. This historical application, though not well-documented in academic journals, highlights the early interest in glutarimide derivatives for their potential pharmacological activity.
The Modern Renaissance: A Scaffold for Targeted Protein Degradation
The contemporary significance of this compound has eclipsed its historical context. It is now recognized as a crucial component of a revolutionary class of therapeutics known as PROteolysis TArgeting Chimeras (PROTACs) and molecular glues. These molecules function by recruiting a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
The glutarimide moiety of thalidomide and its analogs (lenalidomide, pomalidomide) was discovered to be the binding element to the E3 ligase substrate receptor Cereblon (CRBN). This discovery has spurred immense interest in synthesizing novel glutarimide-containing molecules. This compound, with its readily functionalizable nitrogen atom, serves as an ideal starting point for the synthesis of these complex molecules.
References
Navigating the Handling of 3,3-Dimethylglutarimide: A Technical Guide for Researchers
Introduction: The Significance of 3,3-Dimethylglutarimide in Modern Drug Discovery
In the landscape of pharmaceutical research and development, this compound (CAS RN: 1123-40-6) emerges as a pivotal structural motif and a versatile chemical intermediate. Its glutarimide core is a key component in a range of pharmacologically active compounds, including those with immunomodulatory and anticancer properties. Notably, derivatives of glutarimide are instrumental in the development of novel therapeutics, such as molecular glue degraders that leverage the body's own protein disposal machinery to target disease-causing proteins. Given its increasing relevance in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), a thorough understanding of its safety profile and the implementation of robust handling protocols are paramount for the protection of laboratory personnel and the integrity of research outcomes.
This guide provides an in-depth, experience-driven perspective on the safe handling of this compound. It moves beyond a simple recitation of safety data sheet (SDS) information, offering a detailed rationale for each procedural step. The protocols outlined herein are designed to be self-validating systems, ensuring a consistently safe and controlled laboratory environment for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment: A Proactive Approach
Prior to any laboratory work involving this compound, a comprehensive risk assessment is mandatory. This process begins with a thorough understanding of the compound's inherent hazards.
GHS Classification and Toxicological Profile
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
The toxicological properties of this compound are primarily associated with its irritant nature. As a fine crystalline powder, it poses a significant risk of airborne dust generation, leading to respiratory tract irritation upon inhalation. Direct contact with the skin and eyes can result in inflammation and discomfort. While comprehensive toxicological data on this compound itself is limited, the well-documented biological activities of its derivatives necessitate a cautious and proactive approach to handling.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 | Warning | H335: May cause respiratory irritation |
Physical and Chemical Properties of Concern
-
Form: Solid, crystalline powder. This physical state is a primary contributor to the risk of aerosolization during handling.
-
Melting Point: 144-146 °C.
-
Stability: Stable under normal conditions.
-
Incompatibilities: Strong oxidizing agents.
A Spectroscopic Guide to 3,3-Dimethylglutarimide: From Raw Data to Structural Elucidation
Introduction: The Structural Significance of 3,3-Dimethylglutarimide
This compound (CAS No. 1123-40-6) is a heterocyclic compound featuring a piperidine-2,6-dione core with gem-dimethyl substitution at the 3-position. With a molecular formula of C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol , this white crystalline solid is a valuable building block in medicinal chemistry and organic synthesis.[1] Its applications include the synthesis of spiro-piperidine inhibitors, ligands for serotonin receptors, and selective antagonists for adrenergic receptors.
The glutarimide ring is a key pharmacophore in several therapeutic agents, notably in the immunomodulatory drugs (IMiDs) like thalidomide and its analogs. Understanding the precise structural and electronic properties of substituted glutarimides is therefore paramount for the rational design of new pharmaceuticals. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will move beyond simple data reporting to explain the causal links between the molecular structure and its spectral output, offering field-proven insights for researchers in drug development and chemical sciences.
The symmetrical nature of this compound provides a clear and instructive case study for spectroscopic interpretation. The gem-dimethyl group and the resulting equivalence of the methylene protons and carbonyl groups simplify the spectra, allowing for unambiguous peak assignments.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, its symmetry greatly simplifies the proton (¹H) and carbon-13 (¹³C) NMR spectra, making it an excellent model for understanding fundamental principles.
Experimental Protocol: Acquiring High-Fidelity NMR Data
A self-validating NMR protocol ensures reproducibility and accuracy. The following outlines a standard procedure for obtaining the spectra discussed herein.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound (99% purity) and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) within a 5 mm NMR tube. The choice of solvent is critical; while CDCl₃ is standard, DMSO-d₆ is preferable for observing the exchangeable N-H proton.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[2]
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Spectral Width: Set to approximately 12-15 ppm.
-
Number of Scans: 8 to 16 scans are typically adequate for achieving a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds is appropriate.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to produce a spectrum with singlets for each unique carbon, simplifying interpretation.
-
Spectral Width: Set to approximately 220-240 ppm.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (d1): A 2-second delay is a good starting point.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the molecule's C₂ᵥ symmetry.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~8.2-8.5 | Broad Singlet | 1H | N-H |
| 2 | ~2.55 | Singlet | 4H | -CH ₂-C=O |
| 3 | ~1.10 | Singlet | 6H | -C(CH ₃)₂ |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Data is interpreted from sources such as the Spectral Database for Organic Compounds (SDBS).[3]
Interpretation Insights:
-
N-H Proton (Signal 1): The imide proton appears as a broad singlet significantly downfield (~8.2-8.5 ppm). Its breadth is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange with trace amounts of water in the solvent. Its downfield position is due to the deshielding effect of the two adjacent electron-withdrawing carbonyl groups.
-
Methylene Protons (Signal 2): The four protons on the two methylene groups (C4 and C5) are chemically and magnetically equivalent due to the plane of symmetry bisecting the C-N bonds. Consequently, they resonate as a single, sharp singlet at approximately 2.55 ppm. The proximity to the deshielding carbonyl groups shifts them downfield from a typical alkane methylene signal.
-
Methyl Protons (Signal 3): The six protons of the two methyl groups are also equivalent. They appear as a sharp singlet at around 1.10 ppm, which is a characteristic region for methyl groups attached to a quaternary carbon.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum further confirms the molecular symmetry, displaying only four distinct signals.
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~172 | C =O (C2, C6) |
| 2 | ~48 | -C H₂- (C4, C5) |
| 3 | ~31 | -C (CH₃)₂ (C3) |
| 4 | ~27 | -C H₃ |
Note: Chemical shifts are approximate. Data is interpreted from sources like SpectraBase and SDBS.[4]
Interpretation Insights:
-
Carbonyl Carbons (Signal 1): The two equivalent imide carbonyl carbons appear far downfield (~172 ppm), a hallmark region for amide and imide carbonyls.[4]
-
Methylene Carbons (Signal 2): The equivalent methylene carbons (C4, C5) are found at ~48 ppm.
-
Quaternary Carbon (Signal 3): The signal for the quaternary carbon (C3), to which the methyl groups are attached, appears at ~31 ppm. This signal is often of lower intensity compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement in a standard decoupled experiment.
-
Methyl Carbons (Signal 4): The two equivalent methyl carbons give rise to a single peak at ~27 ppm.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing invaluable information about the functional groups present. The spectrum of this compound is dominated by features characteristic of a cyclic imide.
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a modern, field-proven technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and H₂O).
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducible intensity.
-
Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
IR Spectral Analysis
The IR spectrum of this compound shows several key absorption bands that confirm its structure.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| ~3200 | Medium, Broad | N-H Stretch | Imide N-H |
| 2960-2870 | Medium-Strong | C-H Stretch | Aliphatic CH₂ and CH₃ |
| ~1725 & ~1670 | Strong | C=O Stretch | Asymmetric & Symmetric Stretch |
| ~1470 | Medium | C-H Bend | CH₂ Scissoring |
| ~1370 | Medium | C-H Bend | CH₃ Symmetric Bend (Umbrella) |
Note: Peak positions are approximate. Data interpreted from sources like the Spectral Database for Organic Compounds (SDBS).
Interpretation Insights:
-
N-H Stretching Region: The broad absorption around 3200 cm⁻¹ is characteristic of a hydrogen-bonded N-H group in the solid state.
-
C-H Stretching Region: The peaks between 2960 and 2870 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of the methyl and methylene C-H bonds.
-
Carbonyl (C=O) Stretching Region: This is the most diagnostic region for an imide. Cyclic imides exhibit two distinct C=O stretching bands due to coupled vibrations. The higher frequency band (~1725 cm⁻¹) corresponds to the asymmetric stretching mode, while the lower frequency band (~1670 cm⁻¹) is the symmetric stretching mode. The presence of these two strong absorptions is a definitive indicator of the cyclic imide functional group.
-
Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of absorptions arising from C-H bending and C-C stretching vibrations. The bands at ~1470 cm⁻¹ and ~1370 cm⁻¹ are characteristic of methylene and methyl bending modes, respectively.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Experimental Protocol: Electron Ionization (EI-MS)
Electron Ionization is a classic, robust technique for analyzing relatively small, volatile organic molecules.
-
Sample Introduction: Introduce a small quantity of the sample into the instrument, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) for a GC-MS setup.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The high energy of the ionization process imparts excess internal energy to the molecular ion, causing it to fragment in a predictable and reproducible manner.
-
Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, generating a mass spectrum that plots the relative abundance of each ion versus its m/z value.
Mass Spectrum Analysis
The EI mass spectrum of this compound provides clear evidence of its molecular weight and a logical fragmentation pattern.
| m/z | Relative Intensity | Assignment |
| 141 | Moderate | [M]⁺• (Molecular Ion) |
| 126 | Strong | [M - CH₃]⁺ |
| 98 | Moderate | [M - C₃H₇]⁺ or [M - CH₃ - CO]⁺ |
| 83 | Strong | [C₅H₇O]⁺ |
| 56 | Very Strong (Base Peak) | [C₄H₈]⁺• |
Note: m/z values and relative intensities are interpreted from sources such as the Spectral Database for Organic Compounds (SDBS).
Interpretation Insights & Fragmentation Pathway:
Caption: Key fragmentation steps for this compound in EI-MS.
-
Molecular Ion ([M]⁺•, m/z 141): The presence of a peak at m/z 141 confirms the molecular weight of the compound. Its moderate intensity is typical for a cyclic compound that can readily fragment.
-
Loss of a Methyl Group ([M - CH₃]⁺, m/z 126): The loss of a methyl radical (•CH₃, 15 Da) is a very common initial fragmentation step for compounds containing a gem-dimethyl group. This results in a strong peak at m/z 126.
-
Formation of m/z 83: A significant peak is observed at m/z 83. This likely forms via a complex rearrangement and cleavage of the ring, possibly involving the loss of a C₂H₂NO• radical (56 Da).
-
Base Peak (m/z 56): The most abundant ion in the spectrum (the base peak) is at m/z 56. This highly stable fragment is likely the isobutylene radical cation ([C₄H₈]⁺•), formed via a retro-Diels-Alder-type cleavage or other rearrangement pathways from the m/z 83 precursor.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a self-validating confirmation of its structure. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and highlight the molecule's inherent symmetry. Infrared spectroscopy confirms the presence of the key cyclic imide functional group through its characteristic dual carbonyl absorptions. Finally, mass spectrometry verifies the molecular weight and reveals a logical fragmentation pattern dominated by the loss of a methyl group and the formation of a stable isobutylene cation. Together, these techniques provide an unambiguous and complete structural characterization essential for any research or development professional working with this important chemical scaffold.
References
3,3-Dimethylglutarimide and its role as a chemical intermediate
An In-Depth Technical Guide to 3,3-Dimethylglutarimide as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Immunomodulators
In the landscape of medicinal chemistry, the glutarimide scaffold is often synonymous with the potent, Cereblon-mediated activities of immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide. However, this association overshadows the utility of its structurally distinct relatives. This guide focuses on This compound (CAS: 1123-40-6) , a non-chiral, gem-disubstituted cyclic imide. Far from being a simple analog, this molecule serves a fundamentally different and critical role in drug development: as a key chemical intermediate for creating metabolically robust pharmacophores.
The presence of the gem-dimethyl group at the C3 position imparts significant metabolic stability, preventing the oxidative degradation that can occur at this position in unsubstituted glutarimides. This structural feature makes this compound an invaluable building block for developing long-acting central nervous system (CNS) agents and other therapeutics where metabolic resilience is paramount. This whitepaper provides an in-depth exploration of its synthesis, key chemical transformations, and its strategic application in constructing advanced pharmaceutical agents, while critically distinguishing its role from that of the CRBN-binding immunomodulators.
Section 1: Core Physicochemical Properties
This compound, also known by its synonym 4,4-Dimethylpiperidine-2,6-dione, is a white to off-white crystalline solid.[1][2] Its core properties are summarized below, providing the foundational data necessary for its application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 1123-40-6 | |
| Molecular Formula | C₇H₁₁NO₂ | |
| Molecular Weight | 141.17 g/mol | |
| Melting Point | 144-146 °C | [3] |
| Boiling Point | ~258-268 °C (estimate) | [4] |
| Appearance | White to white-grey crystalline powder | [2][4] |
| Solubility | Soluble in water, hot ethanol | [4][5] |
| Storage | Inert atmosphere, Room Temperature | [4] |
| pKa | 11.81 ± 0.40 (Predicted) | [4] |
Section 2: Synthesis of this compound
The most direct and common laboratory-scale synthesis of this compound involves the thermal condensation of its corresponding anhydride, 3,3-dimethylglutaric anhydride, with a source of ammonia, typically urea. This method is efficient and proceeds through an initial nucleophilic attack by urea on an anhydride carbonyl, followed by ring-opening, and subsequent intramolecular cyclization with the loss of carbon dioxide and water to form the stable six-membered imide ring.
Detailed Experimental Protocol: Synthesis from 3,3-Dimethylglutaric Anhydride
This protocol is a representative procedure based on established methods for converting cyclic anhydrides to their corresponding imides.
Materials:
-
3,3-Dimethylglutaric Anhydride (1.0 eq)
-
Urea (1.5 eq)
Procedure:
-
Setup: Combine 3,3-dimethylglutaric anhydride and urea in a round-bottom flask equipped with a short-path distillation head or an air condenser.
-
Reaction: Heat the mixture gently in a sand bath or with a heating mantle to 150-160 °C. The solids will melt, and the evolution of gas (CO₂ and NH₃) will be observed.
-
Causality: Urea is chosen as the ammonia source because it is a stable, easy-to-handle solid that decomposes upon heating to provide the necessary ammonia in situ for the reaction. The excess urea ensures the reaction goes to completion. The reaction is driven by the thermal decomposition of the intermediate carbamic acid and subsequent cyclization.
-
Monitoring: Maintain the temperature for 1-2 hours, or until the gas evolution ceases. The progress can be monitored by thin-layer chromatography (TLC), checking for the disappearance of the starting anhydride.
-
Workup & Purification: Allow the reaction mixture to cool to room temperature. The resulting solid crude product is dissolved in hot water or ethanol.[5]
-
Crystallization: The solution is allowed to cool slowly to room temperature and then placed in an ice bath to maximize the crystallization of the pure this compound.
-
Isolation: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.
Caption: Synthesis workflow for this compound.
Section 3: Core Application in Medicinal Chemistry
Pillar 1: A Metabolically Stable Scaffold for CNS Ligands
A significant challenge in the development of CNS-active drugs is ensuring metabolic stability to achieve a desirable pharmacokinetic profile, including a longer half-life and reduced potential for active metabolites. Arylpiperazine derivatives are a well-known class of ligands that target key CNS receptors, such as serotonin (5-HT₁ₐ) and adrenergic subtypes (α₁ₐ, α₁, α₁ₔ).[2][6][7] Early compounds in this class often suffered from metabolic oxidation, particularly on the linker or terminal pharmacophore.
The gem-dimethyl group on this compound acts as a "metabolic shield." By occupying the C3 position with two methyl groups, it sterically hinders and electronically deactivates the adjacent methylene groups (C2 and C4) and, most importantly, prevents oxidation at the C3 position itself—a common site of metabolism in simpler cyclic structures. This makes it an ideal building block for creating ligands with enhanced metabolic stability.[6]
The primary chemical transformation used to incorporate this scaffold is N-alkylation . The imide proton is sufficiently acidic (pKa ≈ 11.8) to be removed by a moderate base, forming a nucleophilic anion that readily reacts with alkyl halides.[4]
Detailed Experimental Protocol: Representative N-Alkylation
This protocol describes a general method for the N-alkylation of this compound to synthesize arylpiperazine-containing ligands, based on procedures for synthesizing potent and selective α₁-adrenoceptor antagonists.[8]
Materials:
-
This compound (1.0 eq)
-
1-(ω-bromoalkyl)-4-(substituted-phenyl)piperazine (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and anhydrous DMF. Stir until fully dissolved.
-
Deprotonation: Add powdered anhydrous potassium carbonate to the solution. Stir the suspension at room temperature for 30-60 minutes.
-
Causality: Potassium carbonate is a mild, effective base for deprotonating the imide. It is heterogeneous, which simplifies workup as it can be filtered off. Anhydrous DMF is used as a polar aprotic solvent, which effectively solvates the potassium cation and promotes the Sₙ2 reaction without interfering with the nucleophile or electrophile.
-
Alkylation: Add the 1-(ω-bromoalkyl)-4-(substituted-phenyl)piperazine derivative to the reaction mixture, either as a solid or dissolved in a small amount of DMF.
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS until the starting imide is consumed.
-
Workup: Cool the reaction to room temperature. Filter off the potassium carbonate and rinse the solid with ethyl acetate. The filtrate is then diluted with water and extracted several times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the final N-alkylated product.
Caption: N-Alkylation workflow for synthesizing CNS ligands.
Pillar 2: A Critical Distinction from Immunomodulatory Drugs (IMiDs)
The therapeutic mechanism of IMiDs like lenalidomide is critically dependent on the precise molecular recognition of the glutarimide ring by the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This interaction is highly specific.
IMiD Mechanism:
-
Binding: The glutarimide ring of the IMiD binds within a specific hydrophobic pocket on CRBN.
-
Key Interactions: This binding is stabilized by three key hydrogen bonds between the imide group and the backbone of two tryptophan residues in CRBN.
-
Chirality: The C3 carbon of the glutarimide ring is a chiral center, and the (S)-enantiomer exhibits significantly stronger binding to CRBN. This position is unsubstituted, allowing it to fit snugly within the binding pocket.
Why this compound Cannot Function as an IMiD:
-
Steric Hindrance: The two methyl groups at the C3 position are bulky. They would clash with the residues lining the CRBN binding pocket (specifically Trp382, Trp388, and Phe404), preventing the imide from docking correctly.
-
Loss of Chirality: The gem-dimethyl substitution eliminates the chiral center at C3, which is essential for the stereospecific activity of IMiDs.
-
Altered Conformation: The presence of the dimethyl group locks the piperidine-2,6-dione ring in a specific conformation that is incompatible with the shape of the CRBN binding site.
This fundamental structural difference dictates its entirely separate role in drug discovery. It is not an immunomodulator but a tool for imparting metabolic stability.
Caption: Steric clash prevents this compound from binding to CRBN.
Conclusion
This compound is a highly valuable, yet often misunderstood, chemical intermediate. Its true utility lies not in mimicking the biological activity of immunomodulatory agents, but in providing a solution to a different and equally important problem in drug design: metabolic instability. The gem-dimethyl group serves as a robust metabolic block, allowing medicinal chemists to design more durable CNS ligands and other therapeutics with improved pharmacokinetic profiles. By understanding its specific synthesis, its key N-alkylation reactivity, and, crucially, its structural incompatibility with the Cereblon binding site, researchers can leverage this compound as a precise tool to enhance the drug-like properties of next-generation therapeutics.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. Synthesis, screening, and molecular modeling of new potent and selective antagonists at the alpha 1d adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 5. This compound | 1123-40-6 [chemicalbook.com]
- 6. The design and preparation of metabolically protected new arylpiperazine 5-HT1A ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 4-phenylpiperidine-2,6-dione derivatives. Ligands for α₁-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Versatility of 3,3-Dimethylglutarimide: A Robust Scaffold for Bioactive Molecules
Introduction: The Strategic Importance of 3,3-Dimethylglutarimide in Medicinal Chemistry
In the landscape of modern drug discovery and development, the identification and utilization of versatile chemical scaffolds are paramount. This compound, a white crystalline powder with the chemical formula C7H11NO2, has emerged as a cornerstone building block for the synthesis of a diverse array of bioactive molecules.[1] Its rigid, piperidine-2,6-dione core, adorned with a gem-dimethyl group, provides a unique three-dimensional framework that can be strategically modified to interact with various biological targets. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthetic utility of this compound and providing field-proven protocols for the synthesis of key bioactive compounds. We will delve into the chemical logic behind its use, from the synthesis of classic CNS depressants to the development of cutting-edge anti-cancer agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1123-40-6 | |
| Molecular Formula | C7H11NO2 | |
| Molecular Weight | 141.17 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 144-146 °C | |
| Solubility | Soluble in water, ethanol, and hot water. |
Application I: Synthesis of Glutethimide Analogues - A Classic CNS Depressant
Glutethimide, a sedative-hypnotic agent, represents a foundational example of a bioactive molecule derived from a substituted glutarimide core. While not directly synthesized from this compound, its structure provides a blueprint for designing analogues. The synthesis of glutethimide itself involves the Michael addition of 2-phenylbutyronitrile to an acrylic acid ester, followed by hydrolysis and cyclization. However, the this compound scaffold offers a more direct route to novel analogues with potentially improved pharmacological profiles.
Rationale for using this compound in CNS Drug Design:
The glutarimide ring is a key pharmacophore in many central nervous system (CNS) active compounds. The gem-dimethyl substitution at the 3-position can enhance metabolic stability by blocking potential sites of oxidation. Furthermore, the imide nitrogen provides a handle for further chemical modification, allowing for the introduction of various substituents to modulate activity, selectivity, and pharmacokinetic properties.
Protocol 1: N-Alkylation of this compound - A Gateway to Diverse Analogues
N-alkylation is a fundamental transformation that functionalizes the imide nitrogen, paving the way for a wide range of glutethimide-inspired structures. This protocol describes a general method for the N-alkylation of this compound using an alkyl halide under basic conditions.[2][3][4][5]
Workflow for N-Alkylation of this compound
Caption: A generalized workflow for the N-alkylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Potassium carbonate (K2CO3), finely powdered (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 g, 7.08 mmol) in anhydrous DMF (20 mL) in a round-bottom flask, add finely powdered potassium carbonate (1.47 g, 10.62 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (e.g., benzyl bromide, 1.0 mL, 8.49 mmol) dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure N-alkyl-3,3-dimethylglutarimide.
Expected Yield: 70-90%, depending on the alkyl halide used.
Characterization Data (Example: N-benzyl-3,3-dimethylglutarimide):
-
1H NMR (CDCl3, 400 MHz): δ 7.35-7.25 (m, 5H, Ar-H), 4.95 (s, 2H, N-CH2), 2.60 (s, 4H, CO-CH2), 1.10 (s, 6H, C(CH3)2).
-
MS (ESI+): m/z 232.1 [M+H]+.
Application II: Synthesis of Thalidomide Analogues - Modulators of the Ubiquitin-Proteasome System
The tragic history of thalidomide is now counterbalanced by its remarkable therapeutic efficacy in treating multiple myeloma and other cancers.[6][7] The glutarimide moiety of thalidomide and its analogues (lenalidomide, pomalidomide) is crucial for their biological activity. These molecules function as "molecular glues," redirecting the E3 ubiquitin ligase Cereblon (CRBN) to degrade specific neo-substrate proteins, leading to their anticancer effects.[6][8] this compound serves as a valuable starting material for creating novel thalidomide analogues with potentially improved potency and selectivity.
Mechanism of Action: The Role of the Glutarimide Ring in Cereblon Binding
The imide portion of the glutarimide ring in thalidomide and its analogues fits into a specific binding pocket on the Cereblon protein. This binding event alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of target proteins such as Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. The gem-dimethyl group on the this compound scaffold can be envisioned to occupy a hydrophobic pocket within the Cereblon binding site, potentially enhancing binding affinity and influencing neo-substrate recruitment.
Cereblon-Mediated Protein Degradation by Thalidomide Analogues
Caption: Mechanism of action of thalidomide analogues derived from this compound.
Protocol 2: Synthesis of a 3-Amino-3,3-dimethylglutarimide Precursor
A key intermediate for many thalidomide analogues is the 3-aminoglutarimide scaffold. This protocol outlines a potential route to 3-amino-3,3-dimethylglutarimide hydrochloride, a crucial building block for introducing the phthalimide or related heterocyclic moieties. This protocol is adapted from patented procedures and may require optimization.[9]
Materials:
-
3,3-Dimethylglutaric anhydride
-
Urea
-
Sulfuric acid
-
Sodium nitrite
-
Hydrochloric acid
-
Ethanol
Procedure:
-
Synthesis of this compound: A mixture of 3,3-dimethylglutaric anhydride (10.0 g, 70.3 mmol) and urea (4.2 g, 70.0 mmol) is heated at 150-160 °C for 2 hours. The reaction mixture is then cooled, and the solid product is recrystallized from water to yield this compound.
-
Nitration: The this compound is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position.
-
Reduction: The resulting 3-nitro-3,3-dimethylglutarimide is reduced to 3-amino-3,3-dimethylglutarimide. This can be achieved through catalytic hydrogenation (e.g., using Pd/C and H2 gas) or by using a reducing agent such as tin(II) chloride in hydrochloric acid.
-
Salt Formation: The resulting 3-amino-3,3-dimethylglutarimide is then treated with hydrochloric acid in a suitable solvent like ethanol to precipitate the hydrochloride salt.
Expected Yield: Moderate to good, requires optimization for each step.
Characterization Data (Expected for 3-amino-3,3-dimethylglutarimide hydrochloride):
-
1H NMR (D2O, 400 MHz): Protons adjacent to the amino and carbonyl groups are expected in the 2.5-3.5 ppm region, with the gem-dimethyl protons appearing as a singlet around 1.2 ppm.
-
MS (ESI+): m/z 157.1 [M+H]+ for the free amine.
Protocol 3: Synthesis of a Novel Thalidomide Analogue
This protocol describes the condensation of 3-amino-3,3-dimethylglutarimide hydrochloride with a phthalic anhydride derivative to generate a novel thalidomide analogue.
Materials:
-
3-Amino-3,3-dimethylglutarimide hydrochloride (1.0 eq)
-
Substituted phthalic anhydride (e.g., 4-nitrophthalic anhydride) (1.0 eq)
-
Glacial acetic acid
-
Sodium acetate
Procedure:
-
A mixture of 3-amino-3,3-dimethylglutarimide hydrochloride (1.0 g, 5.19 mmol) and a substituted phthalic anhydride (e.g., 4-nitrophthalic anhydride, 1.0 g, 5.18 mmol) in glacial acetic acid (20 mL) is heated to reflux.
-
Sodium acetate (0.43 g, 5.24 mmol) is added, and the reflux is continued for 4-6 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured into ice water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Expected Yield: 60-80%.
Table 2: Representative Thalidomide Analogues and their Biological Activities
| Analogue | Modification from Thalidomide | Key Biological Activity | Reference |
| Lenalidomide | Addition of an amino group at the 4-position of the phthaloyl ring and removal of a carbonyl group. | Anti-angiogenic and immunomodulatory effects in multiple myeloma. | [6] |
| Pomalidomide | Addition of an amino group at the 4-position of the phthaloyl ring. | Potent anti-myeloma and immunomodulatory activities. | [6] |
| Hypothetical Analogue | This compound core with a substituted phthalimide. | Potentially enhanced binding to Cereblon and altered neo-substrate specificity. |
Application III: this compound Derivatives as Anticancer Agents
Beyond thalidomide analogues, the this compound scaffold has been explored for the development of other classes of anticancer agents. The rigid framework allows for the precise positioning of pharmacophoric groups to interact with various enzymatic targets or cellular pathways implicated in cancer.
Rationale for Anticancer Drug Design:
The piperidine-2,6-dione structure is present in several natural products with cytotoxic activity. The gem-dimethyl group can enhance lipophilicity, potentially improving cell permeability. The imide nitrogen and the carbon backbone of the glutarimide ring offer multiple points for chemical diversification to target specific cancer-related proteins.
Experimental Workflow for Anticancer Drug Discovery using this compound
Caption: A typical workflow for developing anticancer agents from this compound.
Conclusion and Future Perspectives
This compound has proven to be a remarkably versatile and valuable building block in the synthesis of bioactive molecules. Its rigid core, coupled with the potential for diverse functionalization, has enabled the development of compounds targeting the central nervous system and various cancers. The well-established role of the glutarimide moiety in modulating the ubiquitin-proteasome system through Cereblon binding continues to inspire the design of novel protein degraders. Future research will likely focus on exploring new chemical space around the this compound scaffold, leading to the discovery of next-generation therapeutics with enhanced efficacy and safety profiles. The protocols and insights provided in this application note aim to empower researchers to fully leverage the potential of this exceptional chemical entity in their drug discovery endeavors.
References
- 1. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. escholarship.org [escholarship.org]
- 4. Substituted imide synthesis by alkylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]
- 7. "Green Synthesis of Glutethimide Intermediate via NASH Reaction" by Zahria Patrick [irl.umsl.edu]
- 8. Synthesis routes of this compound [benchchem.com]
- 9. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
Application Notes & Protocols: N-Alkylation of 3,3-Dimethylglutarimide
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the N-alkylation of 3,3-dimethylglutarimide, a key intermediate in the synthesis of diverse chemical entities.[1] N-functionalized glutarimide scaffolds are prevalent in medicinal chemistry, notably in the development of novel therapeutics.[2][3][4] This guide is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of two primary synthetic strategies: classical SN2 alkylation and the Mitsunobu reaction. The causality behind experimental choices, step-by-step protocols, and troubleshooting advice are provided to ensure procedural fidelity and successful outcomes.
Introduction and Scientific Background
This compound is a heterocyclic compound featuring a glutarimide ring substituted with a gem-dimethyl group. Its structure serves as a valuable building block for more complex molecules, including spiropiperidines and other biologically active agents.[1][5] The nitrogen atom of the imide functionality possesses an acidic proton (pKa ≈ 11-12), making it amenable to deprotonation and subsequent alkylation. This modification is a cornerstone of molecular design, allowing for the introduction of various alkyl groups to modulate properties such as solubility, lipophilicity, and biological target engagement.
This guide details two robust and widely applicable methods for N-alkylation:
-
Classical SN2 Alkylation: A direct and cost-effective method involving the deprotonation of the imide with a suitable base, followed by nucleophilic attack on an alkyl halide.
-
Mitsunobu Reaction: A milder, redox-neutral method that utilizes an alcohol as the alkylating agent, offering an alternative when the corresponding alkyl halide is unstable, unavailable, or when stereochemical inversion at a chiral alcohol center is desired.[6][7]
Mechanistic Principles and Strategic Considerations
Pathway A: Classical SN2 Alkylation
This pathway is analogous to the well-established Williamson ether synthesis and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8][9][10]
Causality of Reagent Selection:
-
Deprotonation: The reaction is initiated by the deprotonation of the imide nitrogen. The resulting imide anion is a potent nucleophile. The choice of base is critical. While strong bases like sodium hydride (NaH) can be used, milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and offer better functional group tolerance and safety.[11][12][13] Cs₂CO₃ is particularly effective due to the high solubility of its salts in organic solvents and the "cesium effect," which promotes faster alkylation rates.
-
Nucleophilic Attack: The imide anion attacks the electrophilic carbon of an alkylating agent.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal.[11][14] They effectively solvate the base's cation without protonating the imide anion, thereby enhancing its nucleophilicity.
-
Alkylating Agent: The success of the SN2 reaction is highly dependent on the structure of the alkylating agent. Primary alkyl halides (or sulfonates) are optimal, as they are sterically unhindered.[9][15] Secondary halides may lead to a mixture of substitution and E2 elimination products, while tertiary halides will almost exclusively yield elimination products.[9] The leaving group ability follows the trend I > Br > Cl > OTs.
Potential Side Reactions: While N-alkylation is electronically favored, O-alkylation can sometimes be observed as a minor side product, particularly with highly electrophilic alkylating agents.[16]
Pathway B: Mitsunobu Reaction
The Mitsunobu reaction provides a powerful alternative for forming C-N bonds using alcohols as the alkyl source under mild, redox-neutral conditions.[6][7][17]
Causality of Reagent Selection:
-
Phosphine & Azodicarboxylate: The reaction is driven by a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] PPh₃ acts as the reducing agent and DIAD/DEAD as the oxidizing agent.
-
Mechanism Overview:
-
PPh₃ attacks the azodicarboxylate to form a betaine intermediate.
-
The acidic imide protonates the betaine.
-
The resulting imide anion displaces the alcohol from a subsequently formed alkoxyphosphonium salt.
-
-
Key Advantages: The primary advantage is the ability to use alcohols directly, which are often more readily available and stable than the corresponding halides.[17] For chiral secondary alcohols, the reaction proceeds with a predictable inversion of stereochemistry, a feature of significant value in asymmetric synthesis.[6][7]
-
Challenges: The main drawback is the formation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate byproduct.[18][19] The removal of these byproducts can complicate purification, often necessitating careful column chromatography.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Classical N-Alkylation with K₂CO₃ and an Alkyl Bromide
Materials:
-
This compound (1.0 eq)
-
Alkyl Bromide (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to create a stirrable suspension (approx. 0.2-0.5 M concentration with respect to the imide).
-
Add the alkyl bromide (1.1 eq) to the suspension via syringe.
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imide is consumed (typically 4-12 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF). c. Extract the aqueous phase with ethyl acetate (3x). d. Combine the organic extracts and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: N-Alkylation via Mitsunobu Reaction
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (1.5 eq).
-
Add anhydrous THF to dissolve the solids (approx. 0.2 M concentration).
-
Cool the flask to 0 °C in an ice-water bath.
-
While stirring, add DIAD (1.5 eq) dropwise via syringe over 15-20 minutes. An exothermic reaction and color change are typically observed. Maintain the internal temperature below 5 °C.[6][18]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours.
-
Monitor the reaction progress by TLC. The formation of triphenylphosphine oxide (TPPO) as a solid byproduct is an indication of reaction progress.[18]
-
Work-up: a. Concentrate the reaction mixture under reduced pressure to remove THF. b. The resulting crude oil/solid contains the product, TPPO, and the diisopropyl hydrazinedicarboxylate byproduct.
-
Purification: a. Dissolve the crude residue in a minimal amount of dichloromethane. b. Directly load the solution onto a silica gel column. c. Elute with a suitable gradient (e.g., hexanes/ethyl acetate) to separate the desired N-alkylated product from the less polar TPPO and other byproducts.
Data Summary and Method Comparison
| Feature | Protocol 1: Classical SN2 Alkylation | Protocol 2: Mitsunobu Reaction |
| Principle | Nucleophilic substitution (SN2) | Redox-coupled substitution |
| Alkylating Agent | Alkyl Halides (R-X), Tosylates | Alcohols (R-OH) |
| Key Reagents | Base (e.g., K₂CO₃, Cs₂CO₃) | PPh₃, DIAD (or DEAD) |
| Typical Solvents | DMF, Acetonitrile | THF, Dichloromethane |
| Temperature | 25 - 100 °C | 0 °C to Room Temperature |
| Advantages | Cost-effective, simple reagents, scalable, straightforward purification. | Mild conditions, uses alcohols, stereochemical inversion at chiral centers.[6][17] |
| Disadvantages | Requires alkyl halides (can be toxic/unstable), may require heat, E2 competition. | Stoichiometric byproducts (TPPO) complicate purification, higher cost.[18][19] |
| Purification | Standard extraction and chromatography/recrystallization. | Often requires careful chromatography to remove byproducts. |
Experimental Workflow Visualization
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Protocol 1: Insufficiently active alkyl halide; Inactive or wet base; Low reaction temperature. Protocol 2: Wet reagents/solvent; Impure DIAD/DEAD; Sterically hindered alcohol. | Protocol 1: Use alkyl iodide instead of bromide/chloride; Use fresh, anhydrous base (dry in oven); Increase temperature. Protocol 2: Use flame-dried glassware and anhydrous solvents; Use a fresh bottle of DIAD; This method may not be suitable for highly hindered substrates. |
| Multiple Products / Side Reactions | Protocol 1: E2 elimination (if using 2° halide); O-alkylation. Protocol 2: Side reactions of the azodicarboxylate if the imide is not acidic enough. | Protocol 1: Use a primary alkyl halide; Use a less polar solvent or a milder base to disfavor O-alkylation. Protocol 2: Ensure the pKa of the nucleophile is < 13.[6] For this compound, this is not typically an issue. |
| Difficult Purification | Protocol 1: Residual DMF in the product. Protocol 2: Co-elution of product with TPPO or hydrazine byproduct. | Protocol 1: Perform thorough aqueous washes during workup; a final wash with 5% LiCl solution can also help remove DMF. Protocol 2: Try precipitating TPPO from a nonpolar solvent (e.g., ether/hexanes) before chromatography; Use a different solvent system for chromatography. |
References
- 1. 3,3-二甲基谷酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,3-二甲基谷酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. Substituted imide synthesis by alkylation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. beilstein-archives.org [beilstein-archives.org]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. pubs.acs.org [pubs.acs.org]
The Strategic Incorporation of the Gem-Dimethyl Group in HCV NS3/4A Protease Inhibitors: Application Notes and Protocols for the Synthesis of a Key Boceprevir Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Critical Role of Structural Rigidity in HCV Inhibition
The development of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection. A key target for these therapies is the NS3/4A serine protease, an enzyme essential for viral replication. The efficacy of NS3/4A inhibitors is profoundly influenced by their ability to bind with high affinity and specificity to the enzyme's active site. This often necessitates the incorporation of structurally constrained moieties that orient the pharmacophoric elements for optimal interaction. While the initial query focused on 3,3-dimethylglutarimide, a deeper dive into the medicinal chemistry of potent HCV inhibitors reveals the paramount importance of the gem-dimethyl group within a bicyclic proline scaffold, exemplified by the structure of Boceprevir.
This application note will elucidate the strategic use of a gem-dimethyl substituted bicyclic proline intermediate in the synthesis of HCV NS3/4A protease inhibitors, with a focus on the synthesis of a key precursor for Boceprevir. We will explore the rationale behind its use, detailed synthetic protocols, and its impact on the final drug's potency.
The Significance of the Gem-Dimethyl Bicyclic [3.1.0] Proline Moiety
Boceprevir is a potent peptidomimetic inhibitor of the HCV NS3 protease.[1][2] Its structure is comprised of several key fragments, with the P2 moiety, a chiral dimethylcyclopropylproline analog, playing a crucial role in its high binding affinity.[1][3] The incorporation of the 3-azabicyclo[3.1.0]hexane structure with a gem-dimethyl group at the 6-position offers several advantages:
-
Conformational Constraint: The bicyclic system locks the proline ring in a specific conformation, reducing the entropic penalty upon binding to the protease. This pre-organization of the molecule for binding enhances its potency.[1]
-
Optimal Hydrophobic Interactions: The gem-dimethyl group provides a fixed orientation that facilitates strong hydrophobic interactions within the S2 pocket of the NS3 protease active site.[2][3]
-
Increased Binding Affinity: The constrained conformation and optimized hydrophobic interactions contribute to a significant increase in binding affinity, reportedly over 1000-fold compared to a simple proline in a similar peptide scaffold.[1]
The key intermediate that provides this crucial structural element is (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate . The synthesis of this chiral bicyclic proline fragment is a critical step in the overall synthesis of Boceprevir.
Synthetic Pathways to the Key Intermediate
Several synthetic routes to (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate have been developed, including diastereoselective chemical synthesis and a more recent, efficient chemoenzymatic approach.
Diastereoselective Chemical Synthesis
This approach often starts from a readily available source of the cyclopropane ring and builds the proline moiety in a stereocontrolled manner. One such synthesis utilizes cis-cypermethric acid, an inexpensive pyrethroid precursor.[4]
Figure 1. High-level overview of a diastereoselective chemical synthesis route.
Protocol: Diastereoselective Synthesis from a Dichlorovinyl Cyclopropane Precursor
This protocol is a generalized representation based on established synthetic strategies.[4]
Step 1: Oxidative Cleavage and Aldehyde Formation
-
Dissolve the starting dichlorovinyl cyclopropane carboxylic acid in a suitable solvent mixture (e.g., dichloromethane and methanol).
-
Cool the solution to -78 °C and bubble ozone through the mixture until a blue color persists.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) and allow the mixture to warm to room temperature.
-
Work up the reaction to isolate the intermediate aldehyde.
Step 2: Reductive Amination and Cyclization
-
To a solution of the aldehyde in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).
-
Stir the reaction at room temperature until the reductive amination is complete.
-
The resulting amino alcohol will undergo spontaneous cyclization to form the bicyclic amine.
-
Protect the secondary amine with a suitable protecting group (e.g., Boc anhydride) to yield the Boc-protected bicyclic alcohol.
Step 3: Oxidation to the Carboxylic Acid
-
Dissolve the Boc-protected bicyclic alcohol in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent (e.g., Dess-Martin periodinane or perform a Swern oxidation) to convert the primary alcohol to the corresponding carboxylic acid.
-
Purify the resulting Boc-protected bicyclic acid.
Step 4: Esterification and Deprotection
-
Esterify the carboxylic acid using standard conditions (e.g., methanol with a catalytic amount of acid, or diazomethane for small-scale synthesis).
-
Remove the Boc protecting group by treating the ester with a strong acid (e.g., trifluoroacetic acid in dichloromethane or HCl in methanol) to yield the hydrochloride salt of the final product, (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate.
Data Summary for Diastereoselective Synthesis
| Step | Key Reagents | Typical Yield | Key Considerations |
| 1 | Ozone, Dimethyl sulfide | 85-95% | Careful temperature control during ozonolysis is crucial. |
| 2 | Ammonium acetate, NaBH3CN, Boc2O | 70-85% | The pH of the reaction mixture should be controlled for efficient reductive amination. |
| 3 | Dess-Martin periodinane | 80-90% | Anhydrous conditions are necessary for successful oxidation. |
| 4 | MeOH/H+, TFA or HCl | 90-98% | Complete removal of the protecting group is essential. |
Chemoenzymatic Synthesis via Desymmetrization
A highly efficient and scalable synthesis has been developed that utilizes an enzymatic desymmetrization of a prochiral amine.[5][6] This approach offers excellent enantioselectivity and is more environmentally friendly.
Figure 2. Chemoenzymatic synthesis pathway for the key intermediate.
Protocol: Chemoenzymatic Synthesis
This protocol is based on the innovative process developed by Codexis and Merck.[5][6]
Step 1: Enzymatic Oxidative Desymmetrization
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
-
Add the prochiral amine substrate, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane.
-
Introduce a specifically engineered monoamine oxidase (MAO) enzyme and a catalase.
-
Sparge the mixture with oxygen or air to provide the oxidant for the enzyme.
-
The MAO selectively oxidizes one enantiomer of the amine to the corresponding imine, which is trapped in situ.
Step 2: Cyanation
-
To the reaction mixture containing the enantiopure imine, add a solution of sodium cyanide.
-
The cyanide attacks the imine to form the corresponding enantiopure aminonitrile.
-
Extract the aminonitrile into an organic solvent.
Step 3: Hydrolysis and Esterification
-
Treat the aminonitrile with a solution of hydrogen chloride in methanol.
-
This one-pot reaction hydrolyzes the nitrile to a carboxylic acid and subsequently esterifies it to the methyl ester.
-
The final product is isolated as the hydrochloride salt.
Data Summary for Chemoenzymatic Synthesis
| Step | Key Reagents/Catalysts | Typical Enantiomeric Excess | Key Considerations |
| 1 | Engineered Monoamine Oxidase, O2 | >99% | Enzyme activity and stability are critical parameters. The use of a catalase is important to decompose the hydrogen peroxide byproduct. |
| 2 | NaCN | - | Careful handling of cyanide is essential. |
| 3 | HCl in Methanol | - | The reaction is typically high-yielding and proceeds cleanly. |
Conclusion and Future Perspectives
The synthesis of the gem-dimethyl bicyclic [3.1.0] proline intermediate is a testament to the power of strategic molecular design in drug discovery. The incorporation of this conformationally constrained moiety is a key factor in the high potency of Boceprevir against the HCV NS3/4A protease. While chemical synthesis routes are well-established, the development of a chemoenzymatic process highlights the increasing importance of green chemistry and biocatalysis in pharmaceutical manufacturing. For researchers in the field of antiviral drug development, the principles demonstrated in the synthesis and application of this key intermediate offer valuable insights into the design of next-generation protease inhibitors with improved efficacy and pharmacokinetic profiles.
References
- 1. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 2. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aurigeneservices.com [aurigeneservices.com]
- 5. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Stereoselective Reactions Involving 3,3-Dimethylglutarimide Derivatives
Introduction: The 3,3-Dimethylglutarimide Scaffold in Asymmetric Synthesis
The glutarimide moiety is a prevalent structural motif in a wide array of biologically active compounds and natural products. The rigid, five-membered ring system provides a robust scaffold for the precise spatial orientation of substituents, making it an attractive template for drug design. The introduction of gem-dimethyl groups at the 3-position of the glutarimide ring imparts significant conformational rigidity. This steric hindrance can be strategically exploited to influence the stereochemical outcome of reactions at adjacent positions, positioning this compound derivatives as promising chiral auxiliaries and scaffolds for asymmetric synthesis.
These application notes provide a detailed exploration of stereoselective reactions involving N-acylated this compound derivatives. We will delve into the mechanistic principles that govern stereocontrol and provide detailed, field-proven protocols for key transformations. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance to leverage this versatile scaffold in the synthesis of complex, stereochemically defined molecules.
Core Principle: Diastereofacial Shielding by the this compound Moiety
The central premise behind the use of this compound derivatives in stereoselective synthesis lies in the concept of diastereofacial shielding. When an N-acyl group is appended to the glutarimide nitrogen, the prochiral α-carbon of the acyl chain can be deprotonated to form a chiral enolate. The gem-dimethyl group on the glutarimide ring creates a sterically demanding environment, effectively blocking one face of the enolate. This forces incoming electrophiles to approach from the less hindered face, resulting in a highly diastereoselective bond formation.
Application Note 1: Diastereoselective Mannich-Type Reactions of N-Acyl-3,3-Dimethylglutarimide Derivatives
The Mannich reaction is a cornerstone of organic synthesis for the preparation of β-amino carbonyl compounds, which are valuable precursors for a variety of pharmaceuticals and natural products. By employing an N-acylated this compound derivative, the formation of a new stereocenter can be achieved with a high degree of diastereoselectivity.
Mechanistic Insight: Boron Enolate Formation and Electrophilic Attack
A highly effective strategy for achieving high diastereoselectivity in aldol and Mannich-type reactions is the use of boron enolates.[1] The reaction of an N-acyl-3,3-dimethylglutarimide with a dialkylboron triflate in the presence of a hindered amine base generates a rigid, six-membered ring transition state upon chelation of the boron to both carbonyl oxygens of the imide. This rigidifies the enolate geometry. The gem-dimethyl group of the glutarimide scaffold then dictates the trajectory of the incoming electrophile (in this case, an imine), leading to a predictable stereochemical outcome.[1]
The proposed transition state involves the coordination of the boron atom to both the acyl carbonyl and one of the imide carbonyls. This arrangement, coupled with the steric bulk of the 3,3-dimethyl groups, creates a distinct steric bias, directing the electrophile to the opposite face of the enolate.
Caption: Workflow for the diastereoselective Mannich-type reaction.
Experimental Protocol: Diastereoselective Synthesis of a β-Amino Carbonyl Adduct
This protocol is adapted from established methodologies for diastereoselective Mannich reactions of related glutarimide systems.[1]
Materials:
-
N-Propionyl-3,3-dimethylglutarimide
-
N-Tosylbenzaldimine
-
9-Borabicyclo[3.3.1]nonyl trifluoromethanesulfonate (9-BBN-OTf)
-
N,N-Diisopropylethylamine (Hunig's base), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N-propionyl-3,3-dimethylglutarimide (1.0 equiv.) and dissolve in anhydrous DCM (approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add N,N-diisopropylethylamine (1.2 equiv.) dropwise to the cooled solution. After stirring for 10 minutes, add 9-BBN-OTf (1.1 equiv.) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Addition of Imine: In a separate flask, dissolve N-tosylbenzaldimine (1.0 equiv.) in anhydrous DCM. Add this solution dropwise to the enolate mixture over 20 minutes.
-
Reaction: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino carbonyl adduct. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Data Presentation: Expected Outcomes
| Entry | Electrophile (Imine) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | N-Tosylbenzaldimine | >95:5 | 85-95 |
| 2 | N-Tosyl-(4-methoxy)benzaldimine | >95:5 | 80-90 |
| 3 | N-Tosyl-(4-nitro)benzaldimine | >90:10 | 82-92 |
Note: The expected yields and diastereomeric ratios are based on analogous systems and may vary depending on the specific substrates and reaction conditions.
Application Note 2: Diastereoselective Alkylation of N-Acyl-3,3-Dimethylglutarimide Enolates
The asymmetric alkylation of enolates is a powerful method for the construction of chiral centers. The this compound scaffold can serve as an effective chiral auxiliary to direct the alkylation of an appended N-acyl group.
Mechanistic Considerations: Lithium Enolate Formation and Alkylation
The formation of a lithium enolate using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is a common strategy. The stereochemical outcome of the subsequent alkylation is dependent on the enolate geometry (E vs. Z) and the facial bias imposed by the chiral auxiliary. The gem-dimethyl groups on the glutarimide ring are expected to effectively shield one face of the enolate, leading to preferential attack of the alkylating agent from the less hindered side.
Caption: Workflow for the diastereoselective alkylation.
General Protocol: Diastereoselective Alkylation
Materials:
-
N-Propionyl-3,3-dimethylglutarimide
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Alkylating agent (e.g., benzyl bromide, allyl iodide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-propionyl-3,3-dimethylglutarimide (1.0 equiv.) in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C. Add LDA (1.1 equiv.) dropwise, and stir the mixture for 30 minutes at this temperature.
-
Alkylation: Add the alkylating agent (1.2 equiv.) dropwise to the enolate solution. Stir the reaction at -78 °C for 1-3 hours, or until TLC indicates consumption of the starting material.
-
Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash chromatography.
Auxiliary Cleavage: Recovering the Target Molecule
A critical step in any chiral auxiliary-based synthesis is the non-destructive removal of the auxiliary to yield the desired enantiomerically enriched product. The N-acyl bond of the this compound derivatives can be cleaved under various conditions to afford different functional groups.
-
To afford the carboxylic acid: Hydrolysis with lithium hydroxide and hydrogen peroxide.
-
To afford the primary alcohol: Reductive cleavage with lithium borohydride.
-
To afford the aldehyde: Reduction with a milder reducing agent like diisobutylaluminium hydride (DIBAL-H).
Conclusion
The this compound scaffold offers a compelling platform for stereoselective synthesis. Its inherent rigidity and the steric influence of the gem-dimethyl groups provide a predictable and effective means of diastereofacial control in reactions of N-acyl derivatives. The protocols outlined herein for Mannich-type reactions and alkylations serve as a robust starting point for researchers seeking to construct complex chiral molecules with high levels of stereocontrol. The operational simplicity and the potential for high diastereoselectivity make this compound derivatives a valuable tool in the arsenal of the synthetic chemist, particularly in the fields of medicinal chemistry and drug development.
References
Application Notes & Protocols: Leveraging 3,3-Dimethylglutarimide for Heterodimer-Mediated Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Drug Discovery
Traditional drug discovery has largely focused on an "occupancy-driven" model, where small molecules inhibit protein function by binding to active sites. However, this approach leaves a vast portion of the proteome, including scaffold proteins and transcription factors, "undruggable" due to the lack of suitable binding pockets.[1] Targeted Protein Degradation (TPD) offers a revolutionary "event-driven" alternative, utilizing the cell's own machinery to eliminate disease-causing proteins entirely.[2][3]
At the heart of this strategy are heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), and a related class of molecules known as molecular glues.[][5] PROTACs are chimeric molecules with two distinct domains: one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[6][7] This induced proximity leads to the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[8][9] Molecular glues, while smaller and monofunctional, similarly induce or stabilize the interaction between an E3 ligase and a neo-substrate.[]
A cornerstone of many successful PROTACs and molecular glues is the recruitment of the Cereblon (CRBN) E3 ligase complex.[10][11] The 3,3-dimethylglutarimide scaffold, a derivative of thalidomide, has proven to be a highly effective and versatile ligand for CRBN, making it a critical component in the design of novel protein degraders.[3][10] These application notes provide a comprehensive guide to the principles and protocols for utilizing this compound in the formation of heterodimers for drug design.
The this compound Scaffold: A Privileged Cereblon Ligand
The glutarimide moiety of thalidomide and its analogs binds to the E3 ligase Cereblon, which is part of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1] This interaction alters CRBN's substrate specificity, enabling the recruitment and subsequent degradation of specific target proteins. The this compound core offers a stable and synthetically tractable starting point for the development of both PROTACs and molecular glues.[10] Its derivatives can be functionalized to allow for the attachment of linkers and protein-of-interest binders, making it a modular building block in degrader design.[3][5]
Mechanism of Action: The Ternary Complex
The efficacy of a this compound-based degrader is contingent upon the formation of a stable and productive ternary complex, consisting of the target protein, the degrader molecule, and the E3 ligase.[9][12] The linker connecting the glutarimide moiety to the target-binding ligand plays a crucial role in the stability and geometry of this complex.[13][14] An optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, a phenomenon known as positive cooperativity.[12][14] Conversely, a poorly designed linker can lead to steric hindrance and prevent the formation of a productive ternary complex.[13]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Design and Workflow
The development of a novel this compound-based degrader follows a structured workflow, from initial design and synthesis to comprehensive biochemical and cellular validation.
Caption: A typical workflow for PROTAC design and validation.
Protocols
Protocol I: Synthesis of a this compound-Based CRBN Ligand with a Linker Attachment Point
This protocol describes a general method for synthesizing a functionalized pomalidomide derivative, a common this compound-based CRBN ligand, ready for conjugation to a protein of interest ligand.[1][10]
Materials:
-
Pomalidomide
-
Linker precursor with a terminal azide (e.g., 1-azido-3-bromopropane)
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM, Methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve pomalidomide (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution and stir the mixture at room temperature for 15 minutes.
-
Linker Addition: Add the azide-containing linker (e.g., 1-azido-3-bromopropane, 1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction to 60°C and stir for 12-16 hours. Monitor the reaction progress using LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with DCM (3 times).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-5% methanol in DCM) to obtain the desired functionalized CRBN ligand.[1]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR and mass spectrometry.
Protocol II: Biochemical Characterization of Ternary Complex Formation using Fluorescence Polarization (FP)
This protocol outlines a method to assess the formation and stability of the ternary complex in vitro.[15][16]
Materials:
-
Purified recombinant target protein (POI)
-
Purified recombinant CRBN-DDB1 complex
-
Fluorescently labeled tracer that binds to the POI
-
This compound-based PROTAC
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer.
-
Assay Setup: In a 384-well plate, add the fluorescent tracer at a fixed concentration (predetermined to be at or below its Kd for the POI).
-
Addition of Proteins: Add the POI and the CRBN-DDB1 complex to the wells at fixed concentrations.
-
PROTAC Titration: Add the serially diluted PROTAC to the wells. Include control wells with no PROTAC.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation, where the initial increase represents the formation of the ternary complex, and the subsequent decrease at higher concentrations is due to the "hook effect" where binary complexes (PROTAC-POI or PROTAC-CRBN) predominate.[12][17]
Table 1: Representative Data for Ternary Complex Formation Assays
| Assay | Key Parameters Measured | Typical Values for an Active PROTAC |
| Fluorescence Polarization (FP) | Ternary complex formation (bell-shaped curve), Cooperativity (α) | α > 1 indicates positive cooperativity |
| Isothermal Titration Calorimetry (ITC) | Kd, ΔH, ΔS, Stoichiometry (n), Cooperativity (α) | Kd in nM to µM range, α > 1 |
| AlphaLISA | Proximity-induced signal (bell-shaped curve) | Signal-to-background ratio > 3 |
| Surface Plasmon Resonance (SPR) | kon, koff, Kd | Kd in nM to µM range |
Note: The actual values will be highly dependent on the specific PROTAC, target protein, and E3 ligase system.
Protocol III: Cellular Validation of Target Protein Degradation by Western Blot
This protocol provides a standard method to quantify the reduction in the levels of the target protein in cells treated with a this compound-based PROTAC.[2][8][18]
Materials:
-
Cell line expressing the target protein of interest
-
Cell culture medium and supplements
-
This compound-based PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer to each well. Incubate on ice for 20-30 minutes.
-
Lysate Collection and Quantification: Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and express the degradation as a percentage relative to the vehicle-treated control. Calculate the DC₅₀ (concentration at which 50% degradation is observed).[8]
Protocol IV: In Vivo Evaluation in a Subcutaneous Xenograft Model
This protocol outlines a general procedure for assessing the efficacy of a this compound-based PROTAC in a mouse xenograft model.[19][20][21]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for implantation
-
Sterile PBS and Matrigel (optional)
-
PROTAC formulation and vehicle control
-
Dosing equipment (e.g., syringes, gavage needles)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells (typically 1-10 million cells in 100-200 µL of PBS, potentially mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly (e.g., twice a week) using calipers (Volume = (Length × Width²)/2).
-
Randomization and Dosing: Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups. Administer the PROTAC formulation or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) according to a predetermined dosing schedule (e.g., daily, twice weekly).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Pharmacodynamic (PD) Analysis: At the end of the study (or at specific time points), euthanize a subset of mice and collect tumor tissue and plasma. Analyze the tumor tissue by Western blot or mass spectrometry to confirm target protein degradation in vivo.
-
Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis to determine the significance of any anti-tumor effects.
Troubleshooting and Key Considerations
Table 2: Common Issues and Troubleshooting Strategies in PROTAC Development
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Weak Target Degradation | - Suboptimal PROTAC concentration (Hook Effect)[12] - Inappropriate treatment duration - Poor cell permeability - Low E3 ligase expression in the cell line[22] | - Perform a wide dose-response curve (e.g., 1 nM to 30 µM). - Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours). - Optimize linker to improve physicochemical properties. - Verify CRBN expression by Western blot or qPCR; choose a different cell line if necessary. |
| High Cell Toxicity | - Off-target effects of the POI ligand or CRBN ligand - Degradation of an essential off-target protein | - Synthesize and test negative controls (e.g., with an inactive stereoisomer of the glutarimide).[23] - Perform unbiased proteomics to identify off-target degradation. |
| Inconsistent Results | - Variability in cell culture conditions - Instability of the PROTAC compound | - Standardize cell passage number and confluency. - Assess compound stability in solution and store appropriately. |
| Poor In Vivo Efficacy | - Poor pharmacokinetic properties (solubility, stability, bioavailability) - Inefficient tumor penetration | - Optimize the PROTAC formulation (e.g., using solubilizing agents).[19] - Modify the PROTAC structure to improve its drug-like properties. |
Conclusion
The this compound scaffold is a powerful and versatile tool in the development of heterodimeric degraders. By leveraging this privileged CRBN ligand, researchers can design and synthesize novel PROTACs and molecular glues to target a wide range of disease-relevant proteins, including those previously considered undruggable. The successful development of these molecules requires a multi-faceted approach, combining rational design, robust synthesis, and a comprehensive suite of biochemical, cellular, and in vivo assays. The protocols and guidelines presented here provide a solid foundation for researchers to embark on the exciting journey of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 8. benchchem.com [benchchem.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. grant.rscf.ru [grant.rscf.ru]
- 11. Tactics and Strategies for the Synthesis of Cereblon Ligands | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Ternary complex formation - Profacgen [profacgen.com]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of the 3,3-Dimethylglutarimide Scaffold in Modern Medicinal Chemistry: Application Notes and Protocols
The enduring quest for novel therapeutics with improved efficacy and safety profiles has led medicinal chemists to explore a vast chemical space. Within this landscape, certain molecular scaffolds emerge as privileged structures, offering a robust framework for the development of a multitude of bioactive agents. The 3,3-dimethylglutarimide moiety is one such scaffold, a six-membered heterocyclic ring system whose unique structural and electronic properties have been harnessed to create a diverse array of compounds targeting a range of therapeutic areas. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights.
The this compound Scaffold: A Privileged Structure
This compound, also known as 4,4-dimethylpiperidine-2,6-dione, is a white crystalline powder with the molecular formula C7H11NO2.[1][2][3][4] Its glutarimide ring, a dicarboximide, presents a unique combination of features that make it an attractive starting point for drug design. The gem-dimethyl substitution at the 3-position introduces conformational rigidity and steric bulk, which can be exploited to enhance binding affinity and selectivity for a specific biological target. Furthermore, the imide nitrogen can be readily functionalized, providing a convenient handle for introducing various substituents to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The carbonyl groups of the imide functionality can participate in hydrogen bonding interactions, a key feature for molecular recognition at the active sites of enzymes and receptors.[5]
Key Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Weight | 141.17 g/mol | [2][4] |
| Melting Point | 144-146 °C | [1][6] |
| Appearance | White to white-grey crystalline powder | [1][6] |
| Water Solubility | Soluble | [1][6] |
| CAS Number | 1123-40-6 | [1][2][4] |
Therapeutic Applications of this compound Derivatives
The versatility of the this compound scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. This section will delve into key therapeutic areas where this scaffold has shown significant promise.
Antiviral Agents
The development of novel antiviral agents is a critical area of research. The this compound core has been successfully incorporated into molecules with potent activity against a range of viruses.
-
Influenza A Virus: Derivatives of this compound have been synthesized as spiro-piperidine inhibitors that modulate the M2 proton channel of the influenza A virus, a key target for antiviral drugs.[2]
-
Hepatitis C Virus (HCV): The scaffold has been utilized in the design of second-generation selective inhibitors of the HCV NS3 serine protease, an essential enzyme for viral replication.[2]
-
Other Viruses: Studies have also explored the synthesis of glutarimide derivatives with activity against coxsackievirus B3 and herpes simplex virus 2 (HSV-2).[7][8]
Central Nervous System (CNS) Disorders
The glutarimide scaffold is a well-established pharmacophore in CNS-active compounds. The unique properties of the this compound moiety have been leveraged to develop agents with potential applications in treating neurological and psychiatric conditions.
-
Serotonin Receptor Ligands: this compound is a key reactant in the synthesis of metabolically protected arylpiperazine 5-HT1A ligands.[2] The 5-HT1A receptor is a validated target for anxiolytics and antidepressants.
-
Adrenergic Receptor Antagonists: The scaffold has been employed to create selective antagonists of the α1d-adrenergic receptor, which is implicated in various physiological processes, including cardiovascular function and smooth muscle contraction.[2]
-
Neurodegenerative Diseases: While direct clinical applications of this compound in neurodegenerative diseases are still under investigation, the broader class of glutarimide-containing compounds has shown relevance. For instance, the glutarimide structure is reminiscent of thalidomide and its analogs (immunomodulatory imide drugs or IMiDs), which are being explored for their neuroprotective and anti-inflammatory properties. The ubiquitin-proteasome system, a key pathway in the clearance of misfolded proteins implicated in neurodegenerative diseases like Alzheimer's and Parkinson's, is a target for some glutarimide-based molecules.[9]
Oncology
The glutarimide scaffold is present in several anticancer agents. While specific examples of this compound-based anticancer drugs are less common, the general principles of glutarimide chemistry are highly relevant. For instance, the phytochemical 3,3'-Diindolylmethane (DIM), which shares some structural similarities in its heterocyclic nature, has been shown to inhibit the growth and invasion of drug-resistant cancer cells.[10] The development of phthalimide derivatives, which are structurally related to glutarimides, as inhibitors of the TGF-β pathway in cancer therapeutics further highlights the potential of this class of compounds.[11]
Protocols for the Synthesis and Evaluation of this compound Derivatives
This section provides representative protocols for the synthesis and biological evaluation of this compound derivatives. These are intended as a starting point for researchers, and specific conditions may require optimization.
General Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the N-alkylation or N-arylation of this compound.
Experimental Workflow:
A generalized synthetic workflow.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., anhydrous N,N-dimethylformamide or acetone) in a round-bottom flask, add a base (e.g., potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, 60% dispersion in mineral oil)).
-
Addition of Electrophile: Stir the mixture at room temperature for 30 minutes. To this suspension, add the desired alkyl or aryl halide (1.1 eq) dropwise.
-
Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.[6]
-
Characterization: Characterize the purified product by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.
Protocol for Evaluating Antiviral Activity (Plaque Reduction Assay)
This protocol provides a general method for assessing the in vitro antiviral activity of synthesized this compound derivatives.
Experimental Workflow:
Workflow for a plaque reduction assay.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable host cell line (e.g., Vero cells for HSV, MDCK cells for influenza) in appropriate growth medium in a 6-well or 12-well plate until a confluent monolayer is formed.
-
Virus Infection: Remove the growth medium and infect the cell monolayer with a known titer of the virus for 1-2 hours at 37 °C.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in a suitable overlay medium (e.g., DMEM with low-concentration agarose).
-
Overlay: After the infection period, remove the virus inoculum and add the overlay medium containing the test compounds to the respective wells. Include a positive control (a known antiviral drug) and a negative control (vehicle).
-
Incubation: Incubate the plates at 37 °C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days).
-
Plaque Visualization: Fix the cells with a solution of formaldehyde or methanol and stain with a crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus control. The 50% effective concentration (EC50) is determined by plotting the percentage of plaque inhibition against the compound concentration.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study for all this compound derivatives is beyond the scope of this guide, some general principles can be inferred from the literature. For antiviral glutarimide derivatives, it has been suggested that a conjugated system at the β-position of the glutarimide ring can enhance antiviral activity.[7][8] For CNS-active compounds, the nature of the substituent on the imide nitrogen is critical for determining receptor affinity and selectivity. The length and composition of the linker between the glutarimide core and a distal pharmacophore (e.g., an arylpiperazine) are key determinants of biological activity.
Logical Relationship of SAR:
Key determinants of biological activity.
Conclusion
The this compound scaffold represents a valuable building block in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its unique structural features and synthetic tractability have enabled the development of compounds with diverse biological activities, including antiviral, CNS, and potentially anticancer properties. The protocols and insights provided in this document are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of the full therapeutic potential of this privileged scaffold.
References
- 1. Cas 1123-40-6,this compound | lookchem [lookchem.com]
- 2. 3,3-ジメチルグルタルイミド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. Buy this compound | 1123-40-6 [smolecule.com]
- 6. This compound | 1123-40-6 [chemicalbook.com]
- 7. Synthesis and antiviral activities of synthetic glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical-Mediated Targeted Protein Degradation in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,3′-Diindolylmethane (DIM) Inhibits the Growth and Invasion of Drug-Resistant Human Cancer Cells Expressing EGFR Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and Evaluation of Selective α1D-Adrenergic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
The α1D-adrenergic receptor, a subtype of the α1-adrenoceptor family, has emerged as a compelling therapeutic target for a range of conditions, including benign prostatic hyperplasia (BPH), hypertension, and certain cardiovascular disorders. Its distinct tissue distribution and physiological roles necessitate the development of antagonists with high selectivity over the α1A and α1B subtypes to minimize off-target effects. This guide provides a comprehensive overview of the synthesis, purification, and pharmacological evaluation of a novel class of potent and selective α1D-adrenergic receptor antagonists. Detailed, field-tested protocols for chemical synthesis, radioligand binding assays, and functional cell-based assays are presented to enable researchers to identify and characterize new chemical entities targeting the α1D-adrenoceptor.
Introduction: The Rationale for α1D-Adrenoceptor Selectivity
The three subtypes of the α1-adrenergic receptor—α1A, α1B, and α1D—are all G-protein coupled receptors (GPCRs) that respond to the endogenous catecholamines epinephrine and norepinephrine.[1] While they share a degree of homology, their tissue distribution and downstream signaling effects are distinct. The α1A subtype is predominantly found in the prostate, bladder neck, and urethra, making it a key target for BPH therapies. The α1B subtype is widely expressed in the heart and vasculature, and its role in cardiovascular regulation is an active area of investigation.
The α1D-adrenoceptor is significantly expressed in the aorta, coronary arteries, and bladder, as well as in the central nervous system.[2][3] Growing evidence suggests its involvement in vasoconstriction and the regulation of arterial blood pressure.[3] Consequently, selective antagonists of the α1D subtype hold the potential for targeted therapeutic interventions with an improved side-effect profile compared to non-selective α1-blockers. The development of such compounds has been a focused effort in medicinal chemistry, with a notable class of antagonists being structurally related to BMY 7378, a compound that has demonstrated significant selectivity for the α1D subtype.[4][5] Research has indicated that modifications to the phenylpiperazine moiety of these molecules are critical for achieving high selectivity.[4]
This application note will focus on a representative synthetic pathway for a highly selective α1D-antagonist and the subsequent in vitro assays required to confirm its pharmacological profile.
Synthetic Chemistry: A Protocol for a Selective α1D-Antagonist
The following is a representative, two-part synthetic protocol for the preparation of 8-(2-(4-(2,5-dichlorophenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione , a potent and selective α1D-adrenergic receptor antagonist. This protocol is based on established synthetic strategies for analogous phenylpiperazine derivatives.
Part 1: Synthesis of 1-(2,5-Dichlorophenyl)piperazine
This initial phase focuses on the creation of the key phenylpiperazine intermediate.
Reaction Scheme:
Materials and Reagents:
-
2,5-Dichloroaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Toluene
-
Sodium hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Step-by-Step Protocol:
-
To a stirred solution of 2,5-dichloroaniline (1.0 eq) in NMP, add bis(2-chloroethyl)amine hydrochloride (1.2 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 150 °C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with toluene (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure 1-(2,5-dichlorophenyl)piperazine.
Part 2: Alkylation of 8-Azaspiro[4.5]decane-7,9-dione
The final step involves the coupling of the phenylpiperazine intermediate with the spirocyclic core.
Reaction Scheme:
Materials and Reagents:
-
1-(2,5-Dichlorophenyl)piperazine (from Part 1)
-
8-(2-Chloroethyl)-8-azaspiro[4.5]decane-7,9-dione (This can be synthesized by reacting 8-azaspiro[4.5]decane-7,9-dione with 1-bromo-2-chloroethane)
-
Potassium carbonate (K2CO3)
-
Potassium iodide (KI) (catalytic amount)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Step-by-Step Protocol:
-
To a solution of 1-(2,5-dichlorophenyl)piperazine (1.1 eq) in acetonitrile, add 8-(2-chloroethyl)-8-azaspiro[4.5]decane-7,9-dione (1.0 eq), powdered K2CO3 (2.5 eq), and a catalytic amount of KI.
-
Reflux the reaction mixture for 18-24 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to yield the final compound.
Pharmacological Evaluation: Assessing Potency and Selectivity
A thorough pharmacological characterization is essential to confirm the potency and selectivity of the newly synthesized antagonist. This involves both radioligand binding assays to determine affinity (Ki) and functional assays to measure antagonist potency (IC50 or pA2).
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[6] Competition binding assays are used to determine the Ki of the unlabeled test compound against a radiolabeled ligand with known affinity for the α1-adrenergic receptor subtypes.
Materials and Reagents:
-
Cell membranes prepared from cell lines stably expressing human α1A, α1B, or α1D-adrenergic receptors (e.g., HEK293 or CHO cells).
-
[3H]-Prazosin (a non-selective α1-adrenoceptor antagonist radioligand).
-
Synthesized antagonist compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific binding control: Phentolamine (10 µM).
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail.
-
Scintillation counter.
Step-by-Step Protocol:
-
Membrane Preparation: Culture cells expressing the receptor subtype of interest and harvest them. Homogenize the cells in an ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer and determine the protein concentration.[7]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of [3H]-Prazosin (typically at its Kd concentration).
-
A range of concentrations of the synthesized antagonist (e.g., from 10 pM to 100 µM).
-
For total binding wells, add vehicle instead of the antagonist.
-
For non-specific binding wells, add 10 µM phentolamine.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[7]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Intracellular Calcium Mobilization
The α1D-adrenergic receptor primarily signals through the Gq/11 G-protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.[1][8] A functional assay measuring changes in intracellular Ca2+ can therefore be used to determine the antagonist's potency.
Materials and Reagents:
-
Cells stably expressing the human α1D-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Phenylephrine (a non-selective α1-agonist).
-
Synthesized antagonist.
-
Fluo-4 AM or another suitable calcium-sensitive fluorescent dye.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Pluronic F-127.
-
Probenecid.
-
A fluorescence plate reader with automated injection capabilities.
Step-by-Step Protocol:
-
Cell Preparation: Seed the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with HBSS. Prepare a loading solution of Fluo-4 AM with Pluronic F-127 in HBSS. Incubate the cells with the loading solution in the dark at 37 °C for 45-60 minutes.
-
Antagonist Incubation: Wash the cells with HBSS containing probenecid to remove excess dye. Add varying concentrations of the synthesized antagonist to the wells and incubate for 15-20 minutes.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence. Inject a fixed concentration of phenylephrine (typically the EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time.[9]
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the phenylephrine response against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation and Interpretation
The data obtained from the binding and functional assays should be compiled to provide a clear pharmacological profile of the synthesized antagonist.
Table 1: Pharmacological Profile of a Representative α1D-Selective Antagonist (BMY 7378)
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonism (pA2) | Selectivity Ratio (vs. α1D) |
| α1A (human) | 251 | - | 125.5-fold |
| α1B (human) | 63.1 | - | 31.5-fold |
| α1D (human) | 2[5] | 8.9[4] | - |
Data presented for BMY 7378, a well-characterized α1D-selective antagonist, serves as a benchmark for newly synthesized compounds.[4][5]
Visualizing the Workflow and Signaling Pathway
Diagram 1: Experimental Workflow
Caption: From Synthesis to Selectivity: The workflow for developing novel α1D-adrenergic receptor antagonists.
Diagram 2: α1D-Adrenergic Receptor Signaling Pathway
Caption: The Gq-coupled signaling cascade of the α1D-adrenergic receptor and the point of antagonist intervention.
Conclusion
The protocols and methodologies outlined in this application note provide a robust framework for the synthesis and pharmacological characterization of selective α1D-adrenergic receptor antagonists. By following these detailed procedures, researchers can confidently advance their drug discovery programs aimed at this important therapeutic target. The emphasis on achieving high subtype selectivity is paramount for the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 2. Hydron;8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione;chloride | C21H32ClN5O2 | CID 25137845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]
- 6. 8-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione chloride | C21H31ClN5O2- | CID 45114160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EP0395192A2 - Process for the preparation of 8-(4-(4-pyrimidin-2-yl-piperazinyl)-butyl)-8-aza-spiro(4.5)decane-7,9-dione (buspiron) - Google Patents [patents.google.com]
- 8. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BMY 7378, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Ruthenium-Catalyzed Stereoselective Synthesis of (Z)-Enamides via Hydroamidation of Alkynes with 3,3-Dimethylglutarimide
Abstract
Enamides are pivotal structural motifs in a multitude of biologically active molecules and serve as versatile intermediates in organic synthesis. The development of atom-economical and stereoselective methods for their synthesis is of paramount importance to the pharmaceutical and chemical industries. This document provides a detailed guide to the ruthenium-catalyzed hydroamidation of terminal alkynes using 3,3-dimethylglutarimide, a method that offers excellent chemo-, regio-, and stereoselectivity for the synthesis of valuable (Z)-enamides.[1][2] We will explore the mechanistic underpinnings of this transformation, provide a robust and validated experimental protocol, discuss the reaction's scope, and offer expert insights for troubleshooting.
Theoretical Foundation & Mechanistic Insights
The ruthenium-catalyzed hydroamidation of terminal alkynes has emerged as a powerful tool for constructing C–N bonds with high stereocontrol.[1][2] The reaction adds an imide across a carbon-carbon triple bond, yielding a single diastereoisomer in many cases.[1][2][3]
1.1. The Catalytic Cycle
Comprehensive mechanistic studies, including in situ spectroscopic experiments and computational analysis, have elucidated a consensus pathway for this transformation.[1][2][4] The reaction is initiated by the oxidative addition of the imide's N-H bond to a low-valent ruthenium(0) complex. The cycle proceeds through several key intermediates, including ruthenium-hydride and ruthenium-vinylidene species, to deliver the final enamide product.[1][2][4]
The proposed catalytic cycle involves the following key steps:
-
Oxidative Addition: The imide (e.g., this compound) undergoes oxidative addition to the Ru(0) center to form a Ru(II)-hydride intermediate.[4]
-
Alkyne Coordination & Insertion: The terminal alkyne coordinates to the ruthenium center and subsequently inserts into the Ru-H bond. This step is crucial for determining the regioselectivity, favoring the anti-Markovnikov product.[1][4]
-
Vinyl-Vinylidene Rearrangement: The resulting Ru(II)-vinyl complex rearranges to a more stable ruthenium-vinylidene intermediate.[1][4]
-
Nucleophilic Attack: The amide moiety performs an intramolecular nucleophilic attack on the vinylidene ligand.[1][2][4]
-
Reductive Elimination: The cycle concludes with the reductive elimination of the (Z)-enamide product, regenerating the active Ru(0) catalyst.[1][4]
1.2. The Role of this compound
This compound (CAS 1123-40-6) is an effective nucleophile in this reaction. Its glutarimide structure provides the necessary N-H acidity for the initial oxidative addition, while the gem-dimethyl groups enhance its stability and solubility in organic solvents. It serves as a reactant for the stereoselective addition to alkynes catalyzed by ruthenium.
Diagram: Proposed Catalytic Cycle
Caption: Proposed mechanism for Ru-catalyzed hydroamidation.
Experimental Protocol
This protocol is a self-validating system designed for reproducibility. Strict adherence to anhydrous and anaerobic conditions is critical for catalyst stability and reaction efficiency.
2.1. Materials and Reagents
-
Catalyst: [RuCl₂(p-cymene)]₂ or similar Ru(II) precursor
-
Ligand: Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Imide: this compound (CAS: 1123-40-6, ≥99% purity)[5]
-
Alkyne: Terminal alkyne (e.g., 1-octyne, phenylacetylene), purified by distillation or filtration through alumina.
-
Solvent: Anhydrous toluene or dioxane (distilled over sodium/benzophenone).
-
Base (if required): Anhydrous K₂CO₃ or Cs₂CO₃, oven-dried.
-
Inert Gas: High-purity Argon or Nitrogen.
2.2. Equipment Setup
-
Schlenk line or glovebox for maintaining an inert atmosphere.
-
Oven-dried glassware (Schlenk flask, condenser, glass-coated stir bar).
-
Syringes and needles for anaerobic transfer of liquids.
-
Temperature-controlled oil bath.
-
Thin Layer Chromatography (TLC) setup for reaction monitoring.
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow.
2.3. Step-by-Step Procedure
-
Catalyst Preparation: In a glovebox or under a positive flow of argon, add the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 2.5 mol%) and the phosphine ligand (10 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: To the same flask, add this compound (1.2 equivalents) and any solid base, if required by the specific catalyst system.
-
Solvent Addition: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous toluene (to make a 0.2 M solution with respect to the alkyne) via cannula or syringe. Stir the mixture for 15-20 minutes at room temperature to ensure catalyst pre-formation.
-
Substrate Addition: Add the terminal alkyne (1.0 equivalent) dropwise via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the designated temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (via syringe under argon) and analyzing by TLC or GC-MS. The disappearance of the starting alkyne indicates completion.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure (Z)-enamide product.
-
Characterization: Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The (Z)-stereochemistry can be confirmed by the characteristic coupling constant of the vinyl protons in ¹H NMR.
Substrate Scope & Performance Data
The ruthenium-catalyzed hydroamidation exhibits broad substrate tolerance. Both aromatic and aliphatic terminal alkynes react efficiently. Functional groups such as ethers, esters, and halides are generally well-tolerated.
| Entry | Alkyne Substrate | Product | Yield (%) | Selectivity (Z:E) |
| 1 | 1-Octyne | N-(Oct-1-en-2-yl)-3,3-dimethylglutarimide | >90 | >98:2 |
| 2 | Phenylacetylene | N-(2-Phenylvinyl)-3,3-dimethylglutarimide | >95 | >98:2 |
| 3 | Cyclohexylacetylene | N-(2-Cyclohexylvinyl)-3,3-dimethylglutarimide | >85 | >98:2 |
| 4 | 4-Methoxyphenylacetylene | N-[2-(4-Methoxyphenyl)vinyl]-3,3-dimethylglutarimide | >92 | >98:2 |
| 5 | Propargyl ether | N-(3-Phenoxyprop-1-en-2-yl)-3,3-dimethylglutarimide | >88 | >95:5 |
Note: Yields and selectivities are illustrative and may vary based on the specific catalyst system and reaction conditions employed. Data synthesized from principles reported in the literature.
Troubleshooting & Expert Insights
-
Problem: Low or no conversion.
-
Cause & Solution: The primary suspect is catalyst deactivation due to oxygen or moisture. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. Re-purify solvents and reagents if contamination is suspected.
-
-
Problem: Poor stereoselectivity (formation of E-isomer).
-
Cause & Solution: This can sometimes occur with certain substrates or at excessively high temperatures. Try lowering the reaction temperature. The choice of phosphine ligand can also influence selectivity; screening different ligands (e.g., more sterically bulky ones) may improve the Z:E ratio.
-
-
Problem: Formation of side products (e.g., alkyne dimerization).
-
Cause & Solution: This suggests that the desired hydroamidation pathway is being outcompeted. Lowering the reaction temperature or adjusting the catalyst/ligand ratio can sometimes suppress these side reactions. Ensure slow addition of the alkyne to maintain its low concentration relative to the imide and catalyst.
-
Conclusion
The ruthenium-catalyzed addition of this compound to terminal alkynes is a highly efficient, atom-economical, and stereoselective method for synthesizing (Z)-enamides. The reaction proceeds through a well-studied catalytic cycle involving key ruthenium-hydride and vinylidene intermediates. By following the robust protocol detailed herein and maintaining strict anaerobic and anhydrous conditions, researchers can reliably access a wide range of valuable enamide products for applications in drug discovery and complex molecule synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanistic investigation of the Ru-catalyzed hydroamidation of terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Computational study of the mechanism and selectivity of ruthenium-catalyzed hydroamidations of terminal alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1123-40-6 [chemicalbook.com]
Application Notes and Protocols for the Preparation of Metabolically Protected Arylpiperazine 5-HT1A Ligands
Introduction: The Imperative for Metabolic Stability in 5-HT1A Receptor Ligand Development
The serotonin 1A (5-HT1A) receptor, a key member of the G-protein coupled receptor superfamily, is a critical target in the development of therapeutics for a range of central nervous system (CNS) disorders, including anxiety and depression.[1][2] Arylpiperazine derivatives form a cornerstone of 5-HT1A ligand design, with many approved drugs and clinical candidates featuring this versatile pharmacophore.[3][4] The general structure of these compounds consists of an aryl group, a piperazine ring, a flexible alkyl linker, and a terminal moiety, each of which can be modified to tune affinity and functional activity.[2][5]
Despite their therapeutic potential, a significant challenge in the development of arylpiperazine 5-HT1A ligands is their often-extensive first-pass metabolism. This metabolic liability can lead to poor oral bioavailability, high inter-individual variability in plasma concentrations, and the formation of active or reactive metabolites, complicating the pharmacokinetic and pharmacodynamic profiles.[1][6] The primary culprits in this metabolic degradation are the cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, which are highly expressed in the liver and gut wall.[1][7][8]
This comprehensive guide provides an in-depth overview of the common metabolic pathways of arylpiperazine 5-HT1A ligands and details scientifically-grounded strategies to mitigate these liabilities. We will present detailed, step-by-step protocols for the synthesis of metabolically protected analogs, supported by quantitative data and mechanistic insights to empower researchers, scientists, and drug development professionals in their quest for more robust and effective CNS therapeutics.
Understanding the Metabolic Vulnerabilities of Arylpiperazine 5-HT1A Ligands
The arylpiperazine scaffold, while privileged for 5-HT1A receptor binding, contains several "metabolic soft spots" susceptible to enzymatic modification. A thorough understanding of these vulnerabilities is paramount to designing effective protection strategies. The two most prevalent metabolic pathways are:
-
N-dealkylation: This process, primarily mediated by CYP3A4, involves the cleavage of the bond between the piperazine nitrogen and the alkyl linker, resulting in the formation of a 1-arylpiperazine metabolite.[1][6] This is a major metabolic route for many arylpiperazine drugs, including buspirone.[7][9]
-
Hydroxylation: CYP2D6 and CYP3A4 can catalyze the addition of a hydroxyl group to various positions on the molecule.[1][7] Aromatic hydroxylation of the aryl ring and aliphatic hydroxylation of the alkyl linker or the terminal moiety are common. For instance, buspirone undergoes hydroxylation at the 3', 5', and 6' positions.[7][8][9]
These metabolic transformations not only inactivate the parent drug but can also lead to the formation of metabolites with their own pharmacological profiles, which may or may not be desirable.
Visualizing Metabolic Pathways
The following diagram illustrates the primary metabolic pathways of a representative arylpiperazine 5-HT1A ligand, buspirone, highlighting the sites of enzymatic attack.
Caption: Primary metabolic pathways of buspirone.
Strategies for Metabolic Protection: A Multi-pronged Approach
To enhance the metabolic stability of arylpiperazine 5-HT1A ligands, several rational design strategies can be employed. The choice of strategy depends on the identified metabolic liabilities of the lead compound.
Deuteration: The Kinetic Isotope Effect in Action
Principle: Replacing a hydrogen atom with its stable isotope, deuterium, at a metabolically labile position can slow down the rate of metabolism. This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. More energy is required to break the C-D bond, thus reducing the rate of CYP-mediated metabolism at that site.[10]
Application: Deuteration is particularly effective at blocking hydroxylation reactions. For arylpiperazine ligands, deuterating the alkyl linker or specific positions on the aromatic rings can significantly increase their metabolic half-life.
Fluorination: Inductive Effects and Steric Hindrance
Principle: The introduction of fluorine atoms at or near a metabolic soft spot can block metabolism through several mechanisms. The strong electron-withdrawing nature of fluorine can deactivate adjacent C-H bonds, making them less susceptible to oxidation.[11] Additionally, the steric bulk of fluorine can prevent the substrate from binding effectively to the active site of the metabolic enzyme.
Application: Fluorinating the aryl ring or the alkyl linker can prevent hydroxylation. This strategy has been shown to improve the metabolic stability of various CNS drugs.[12]
Bioisosteric Replacement: Swapping Liable Moieties
Principle: Bioisosteric replacement involves substituting a metabolically labile functional group with another group that has similar physicochemical properties but is more resistant to metabolism.[13] This strategy aims to maintain or improve the desired pharmacological activity while enhancing the pharmacokinetic profile.
Application: The piperazine ring itself can be a site of metabolism. Replacing it with more stable bioisosteres such as piperidine or homopiperazine has been shown to improve metabolic stability while retaining high affinity for the 5-HT1A receptor.[13]
Structural Modification: A Classic Approach
Principle: Making strategic modifications to the overall structure of the molecule can also enhance metabolic stability. This can involve introducing electron-withdrawing groups to deactivate aromatic rings towards oxidation or incorporating conformational constraints, such as a cyclopropane ring in the alkyl linker, to prevent metabolism.[14]
Application: The introduction of electron-withdrawing groups like nitro or cyano on the aryl ring or modifying the linker are common strategies in the design of arylpiperazine ligands.[5]
Visualizing Metabolic Protection Strategies
The following diagram illustrates the different strategies employed to protect the arylpiperazine scaffold from metabolic degradation.
Caption: Strategies for metabolic protection.
Comparative Data on Metabolically Protected Ligands
The following table summarizes the 5-HT1A receptor affinity and metabolic stability of representative arylpiperazine ligands and their metabolically protected analogs. This data highlights the effectiveness of the discussed strategies.
| Compound | Modification | 5-HT1A Ki (nM) | Metabolic Stability (t½ in HLM, min) | Reference |
| Parent Compound 1 | - | 5.2 | 15 | [15] |
| Analog 1a | Bioisosteric Replacement (Piperidine) | 8.9 | 45 | [15] |
| Parent Compound 2 | - | 1.8 | < 10 | [9] |
| Analog 2a | Structural Modification | 23.9 | > 60 | [9] |
| Parent Compound 3 | - | 1.1 | 18 | [16] |
| Analog 3a | Bioisosteric Replacement (Piperidine) | 13 | 65 (% remaining) | [16] |
HLM: Human Liver Microsomes
Experimental Protocols
The following section provides detailed, step-by-step protocols for the synthesis of metabolically protected arylpiperazine 5-HT1A ligands. These protocols are intended for researchers with a strong background in synthetic organic chemistry.
Protocol 1: Synthesis of a Metabolically Protected Arylpiperazine Ligand via N-Arylation and Alkylation
This protocol describes a general two-step synthesis of an arylpiperazine derivative, which can be adapted to introduce various metabolically stable aryl groups and linkers.
Step 1: N-Arylation of Piperazine
-
Reaction: Buchwald-Hartwig amination of an aryl halide with piperazine.
-
Reagents and Materials:
-
Aryl halide (e.g., 1-bromo-2-fluorobenzene for a fluorinated analog) (1.0 eq)
-
Piperazine (2.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen atmosphere
-
-
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the aryl halide, piperazine, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-arylpiperazine.
-
Step 2: N-Alkylation of the N-Arylpiperazine
-
Reaction: Nucleophilic substitution of an alkyl halide with the N-arylpiperazine.
-
Reagents and Materials:
-
N-arylpiperazine (from Step 1) (1.0 eq)
-
Alkyl halide with terminal moiety (e.g., 1-bromo-4-chlorobutane) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Potassium iodide (KI) (catalytic amount)
-
Acetonitrile (anhydrous)
-
Round-bottom flask, condenser, magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask, add the N-arylpiperazine, K₂CO₃, and KI.
-
Add anhydrous acetonitrile and the alkyl halide.
-
Heat the reaction mixture to reflux (approx. 82 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final metabolically protected arylpiperazine 5-HT1A ligand.
-
Protocol 2: Representative Synthesis of a Deuterated Arylpiperazine Ligand
This protocol provides a conceptual framework for the synthesis of a deuterated arylpiperazine ligand, based on established methods for deuteration and piperazine chemistry.[15]
Step 1: Synthesis of a Deuterated Alkyl Halide
-
Reaction: Reduction of a suitable ester with lithium aluminum deuteride (LiAlD₄) followed by conversion to the halide.
-
Reagents and Materials:
-
Diethyl malonate (or other suitable ester)
-
Lithium aluminum deuteride (LiAlD₄)
-
Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or THF
-
-
Procedure:
-
Carefully add the ester dropwise to a stirred suspension of LiAlD₄ in anhydrous ether at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux to ensure complete reduction to the deuterated diol.
-
Carefully quench the reaction with water and aqueous NaOH.
-
Extract the deuterated diol and purify.
-
Convert the diol to the corresponding dihalide using SOCl₂ or PBr₃.
-
Step 2: Alkylation with N-Arylpiperazine
-
Procedure: Follow the N-alkylation procedure outlined in Protocol 1, Step 2, using the synthesized deuterated alkyl halide. This will introduce the deuterated linker, thereby blocking a key site of metabolic oxidation.
Conclusion and Future Perspectives
The development of metabolically stable arylpiperazine 5-HT1A ligands is a critical step towards creating safer and more effective treatments for CNS disorders. By understanding the metabolic pathways and employing rational design strategies such as deuteration, fluorination, bioisosteric replacement, and structural modification, researchers can significantly improve the pharmacokinetic profiles of these promising therapeutic agents. The protocols and data presented in this guide offer a practical framework for the synthesis and evaluation of metabolically protected arylpiperazine 5-HT1A ligands.
Future research in this area will likely focus on the development of novel bioisosteres and the application of advanced synthetic methodologies to create even more robust and selective ligands. The continued integration of in silico predictive tools with empirical laboratory synthesis and testing will undoubtedly accelerate the discovery of next-generation CNS drugs with optimized efficacy and safety profiles.
References
- 1. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secure Verification [cherry.chem.bg.ac.rs]
- 6. researchgate.net [researchgate.net]
- 7. Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Identification of a potent and metabolically stable series of fluorinated diphenylpyridylethanamine-based cholesteryl ester transfer protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Towards metabolically stable 5-HT7 receptor ligands: a study on 1-arylpiperazine derivatives and related isosters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PlumX [plu.mx]
- 15. benchchem.com [benchchem.com]
- 16. Figure 1 from CYTOCHROME P450 3A-MEDIATED METABOLISM OF BUSPIRONE IN HUMAN LIVER MICROSOMES | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Common side reactions in the synthesis of 3,3-Dimethylglutarimide derivatives
Introduction: Welcome to the technical support guide for the synthesis and derivatization of 3,3-Dimethylglutarimide. This molecule is a crucial building block in medicinal chemistry and materials science, notable for its role in the development of novel therapeutics.[1] The gem-dimethyl group on the glutarimide ring provides unique steric and electronic properties, but its synthesis is not without challenges. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common side reactions and experimental pitfalls. We will move beyond simple procedural lists to explore the mechanistic basis of these issues, offering robust troubleshooting strategies and preventative protocols.
Section 1: Troubleshooting the Glutarimide Ring Synthesis
The most common route to this compound involves the thermal condensation of 3,3-dimethylglutaric acid or its anhydride with a nitrogen source, such as ammonia or urea. While straightforward in principle, several side reactions can compromise yield and purity.
FAQ 1: My reaction yield is low, and TLC/LC-MS shows a persistent, more polar byproduct that is difficult to remove. What is it and how can I prevent it?
Answer: This is the most frequently encountered issue and is almost certainly due to incomplete cyclization , resulting in the formation of the ring-opened amide-acid, 3,3-dimethylglutaramic acid .
Causality & Mechanism: The formation of the imide is a two-step process: (1) aminolysis of the anhydride (or one of the carboxylic acid groups) to form the intermediate amide-acid, followed by (2) intramolecular condensation (cyclization) to form the imide ring, releasing a molecule of water.
If the reaction temperature is too low, the reaction time is too short, or water is not efficiently removed from the reaction medium, the equilibrium of the second step favors the amide-acid intermediate. This intermediate is significantly more polar than the desired imide product due to its free carboxylic acid group, making it difficult to separate from the final product via standard silica gel chromatography without significant tailing.
Caption: Desired cyclization pathway versus the common side reaction.
Troubleshooting & Prevention:
-
Diagnosis:
-
¹H NMR: In your crude product NMR, look for a broad singlet around 10-12 ppm (carboxylic acid proton) and potentially two distinct methylene signals, in addition to the signals for your desired imide product (imide N-H typically >8 ppm).
-
IR Spectroscopy: The presence of a broad O-H stretch from ~2500-3300 cm⁻¹ alongside the imide carbonyl peaks (~1700-1750 cm⁻¹) is indicative of the amide-acid impurity.
-
Solubility: The amide-acid is often soluble in aqueous bicarbonate solutions, while the neutral imide product is not. An acid-base extraction can be used for both diagnosis and purification.
-
-
Preventative Protocol:
-
Ensure Anhydrous Conditions: Use dry reagents and solvents. If starting from the diacid, consider pre-drying it in a vacuum oven.
-
Optimize Temperature: The cyclization step is typically driven by heat. For reactions with urea, temperatures of 170-190 °C are often required.[2] A slow, stepwise increase in temperature can be beneficial.
-
Efficient Water Removal: If running the reaction in a solvent, use a Dean-Stark apparatus to azeotropically remove water as it forms. For solvent-free melt reactions, applying a gentle vacuum or a slow stream of an inert gas (e.g., nitrogen) over the reaction can help drive off water.
-
Sufficient Reaction Time: Monitor the reaction by TLC or LC-MS until the starting material/intermediate spot is completely consumed. These reactions can often take several hours.[3]
-
FAQ 2: The reaction mixture turns dark brown or black at high temperatures, and I'm getting a complex mixture of byproducts. What's happening?
Answer: High temperatures are necessary to drive the cyclization, but excessive heat can lead to thermal decomposition , primarily through decarboxylation and/or polymerization .
Causality & Mechanism:
-
Decarboxylation: Dicarboxylic acids, especially when one carboxyl group is lost, can undergo decarboxylation at high temperatures to yield ketones or other degradation products.[4] While 3,3-dimethylglutaric acid itself is relatively stable, prolonged heating above 200 °C, especially in the presence of impurities, can initiate this process.
-
Polymerization: The reaction between a dicarboxylic acid/anhydride and a bifunctional nitrogen source (like ammonia or urea which can generate ammonia) is the basis for polyamide (nylon) synthesis. At high temperatures, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of oligomeric or polymeric amide chains. These are often insoluble, high molecular weight materials that appear as tar.
Troubleshooting & Prevention:
-
Strict Temperature Control: Use a temperature-controlled heating mantle with a thermocouple. Do not exceed the optimal temperature for the reaction (typically 180-190 °C for urea melts). A slow ramp-up to the target temperature is often more effective than rapid heating.
-
Use of a High-Boiling Solvent: Performing the reaction in a high-boiling, inert solvent (e.g., xylene, diphenyl ether) can provide more uniform heating and better temperature control compared to a solvent-free melt.
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere minimizes oxidative side reactions which can also contribute to color formation at high temperatures.
FAQ 3: My reaction is inconsistent. Sometimes it works well, other times it fails. Why?
Answer: This often points to issues with the purity of your starting materials , particularly the 3,3-dimethylglutaric acid or anhydride.
Causality & Mechanism: If you are synthesizing your own 3,3-dimethylglutaric acid, for example, via the oxidation of dimedone, residual impurities from that reaction can interfere with the subsequent cyclization.[5]
-
Oxidant Impurities: Residual sodium hypochlorite or other oxidizing agents can degrade the nitrogen source (ammonia/urea) or the product at high temperatures.
-
Organic Byproducts: Incomplete oxidation of dimedone can leave behind byproducts that may react or decompose under the harsh thermal conditions of imide formation, leading to tarring and inconsistent yields.[5]
Troubleshooting & Prevention:
-
Verify Starting Material Purity:
-
Always run a melting point test on your 3,3-dimethylglutaric acid (m.p. 101-104 °C) or anhydride (m.p. 124-126 °C).[5] A broad or depressed melting point is a clear sign of impurity.
-
Obtain an NMR spectrum of your starting material to ensure it is clean before proceeding.
-
-
Purification of Precursors: If you synthesize your own 3,3-dimethylglutaric acid, ensure it is thoroughly purified. Recrystallization from benzene or water is an effective method.[5] The procedure should include steps to neutralize and remove any residual oxidant, for example, by adding sodium sulfite after the oxidation step.[5]
Section 2: Troubleshooting Derivatization Reactions
FAQ 4: I'm trying to N-alkylate my this compound, but I'm getting a mixture of products or no reaction.
Answer: This is a classic selectivity issue involving the ambident nucleophilicity of the imide anion. You are likely facing competition between N-alkylation and O-alkylation .
Causality & Mechanism: Deprotonation of the imide N-H creates an anion with negative charge density on both the nitrogen and the two oxygen atoms. This anion can react with an electrophile (e.g., an alkyl halide) at either the nitrogen (soft nucleophilic center) or the oxygen (hard nucleophilic center).
-
N-alkylation is typically favored under conditions that promote the "softer" nitrogen atom's nucleophilicity.
-
O-alkylation results in the formation of an isoimide derivative, which may be undesired.
The outcome is highly dependent on the reaction conditions.[6][7]
Caption: Competing N- vs. O-alkylation pathways.
Troubleshooting & Prevention:
| Parameter | To Favor N-Alkylation (Desired) | To Favor O-Alkylation (Side Reaction) | Rationale |
| Solvent | Polar Aprotic (DMF, Acetone, Acetonitrile) | Polar Protic (Alcohols) | Aprotic solvents solvate the cation but leave the anion "naked" and reactive. The softer nitrogen atom is more nucleophilic in these solvents. |
| Base/Counter-ion | K₂CO₃, Cs₂CO₃ | NaH, LiHMDS | Larger, "softer" cations (K⁺, Cs⁺) associate less tightly with the hard oxygen atoms, leaving the nitrogen more available for reaction.[8] |
| Leaving Group (R-X) | Softer (Iodide > Bromide) | Harder (Tosylate, Mesylate) | Softer leaving groups, per Hard-Soft Acid-Base (HSAB) theory, tend to react preferentially with the softer nitrogen center. |
| Temperature | Moderate (RT to 60 °C) | Often Lower | Lower temperatures can sometimes favor the thermodynamically more stable N-alkyl product, though kinetics can be slow. |
-
Preventative Protocol for Selective N-Alkylation:
-
Dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add potassium carbonate (K₂CO₃, 1.5 - 2.0 eq.).
-
Add the alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq.) dropwise at room temperature.
-
Stir the reaction at room temperature or heat gently (e.g., 50 °C) and monitor by TLC until completion.
-
Work up by quenching with water and extracting with an organic solvent like ethyl acetate.
-
-
Avoiding Overalkylation: If you are alkylating a substrate that could potentially be alkylated twice, use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture. Using a large excess of the amine starting material can also favor mono-alkylation.
References
- 1. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Glutarimide: Synthesis and derivatives_Chemicalbook [chemicalbook.com]
- 4. lneya.com [lneya.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. amide: N- vs O-alkylation [groups.google.com]
Optimizing reaction conditions for the synthesis of 3,3-Dimethylglutarimide
Welcome to the technical support center for the synthesis of 3,3-Dimethylglutarimide (CAS No. 1123-40-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable intermediate.[1][2] Here, we address frequently encountered issues through a structured troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to produce this compound?
There are several established methods. The most prevalent routes start from either 3,3-dimethylglutaric acid or its corresponding anhydride:
-
From 3,3-Dimethylglutaric Anhydride: This is a very common precursor, which is reacted with a nitrogen source like ammonia or urea to form the imide ring.[3] This method is often efficient as the anhydride is already activated for cyclization.
-
From 3,3-Dimethylglutaric Acid: The dicarboxylic acid can be condensed with urea, often under heating, to yield the glutarimide.[4] Microwave-assisted synthesis has been shown to significantly accelerate this reaction and improve yields.[4]
-
Cyclization Processes: Another documented approach involves the cyclization of 4,4-dimethylpiperidine-2,6-dione using heat or specific catalysts.[5]
Q2: What are the critical reaction parameters that require careful control?
The synthesis is sensitive to several factors that can significantly impact yield and purity.
-
Temperature: High temperatures are typically required to drive the dehydration and cyclization, often in the range of 160-180°C.[4][6] However, excessive heat can lead to side product formation.
-
Reaction Time: Sufficient time is necessary for the reaction to proceed to completion. Incomplete reactions are a common source of low yield. Monitoring the reaction via Thin-Layer Chromatography (TLC) is crucial to determine the optimal duration.[7]
-
Purity of Reagents: The use of high-purity starting materials is essential. Impurities, especially moisture, can interfere with the reaction, particularly when using moisture-sensitive reagents like anhydrides.[7]
Q3: What are the physical and chemical properties of this compound I should expect?
Proper identification of the final product is key. The expected properties are:
-
Melting Point: Approximately 144-146 °C. A broad or depressed melting point often indicates impurities.
-
Solubility: It is reported to be soluble in water and can be recrystallized from hot water or ethanol for purification.[3][8]
Q4: What are the primary safety considerations when performing this synthesis?
Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[9]
-
Ventilation: The reaction should be performed in a well-ventilated fume hood, especially when heating solvents or reagents.
-
Reagent Handling: this compound is classified as harmful if swallowed and can cause skin and eye irritation.[10] Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Workflow & Troubleshooting
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction produced a very low yield (<30%) or no product at all. What are the likely causes and how can I improve the outcome?
A: Low yield is a frequent issue stemming from several potential factors.[11][12] A systematic approach is the best way to diagnose the problem.
Probable Causes & Solutions
| Probable Cause | Recommended Action & Explanation |
| Impure or Wet Starting Materials | Verify the purity of your 3,3-dimethylglutaric acid or anhydride. The acid should be a pure solid, and the anhydride is particularly sensitive to moisture, which can cause it to hydrolyze back to the acid.[7] Consider drying the starting materials in a vacuum oven before use. |
| Insufficient Heating / Reaction Time | The formation of the imide ring from a dicarboxylic acid and urea is a condensation reaction that requires significant energy to eliminate water. Ensure your reaction reaches the target temperature (e.g., 160-180°C) and is held there for a sufficient duration.[4][6] Use TLC to track the disappearance of the starting material. |
| Inefficient Mixing | If the reaction is conducted on a solid or semi-solid phase, ensure thorough and continuous stirring to maximize contact between reactants.[11] |
| Product Loss During Workup | This compound has some water solubility.[8] If you perform an aqueous workup, your product could be partitioning into the aqueous layer. Before discarding any aqueous layers, re-extract them multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[6][12] |
| Use of Microwave Synthesis | For the reaction of glutaric acid with urea, microwave irradiation has been shown to dramatically increase yields (e.g., from 50% to 90%) and reduce reaction times compared to conventional heating.[4] Consider this method if equipment is available. |
Problem 2: Product Contamination with Starting Materials
Q: My final product's NMR spectrum shows significant contamination with unreacted 3,3-dimethylglutaric acid or anhydride. How can I drive the reaction to completion and purify my product?
A: This indicates an incomplete reaction. The solution involves optimizing the reaction conditions and applying an effective purification strategy.
Optimization & Purification Strategies
-
Adjust Stoichiometry: Ensure the nitrogen source (e.g., urea) is used in an appropriate molar ratio, often in slight excess, to drive the equilibrium towards product formation.
-
Increase Reaction Time/Temperature: As mentioned above, these are critical parameters. If your starting material is still present after the initial reaction time, consider extending it. Monitor by TLC until the starting material spot has disappeared or is minimized.
-
Purification via Recrystallization: This is the most effective method for removing unreacted starting materials. This compound can be recrystallized from hot water or ethanol.[8] The starting diacid has different solubility profiles, which allows for effective separation.
Protocol: Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of boiling solvent (e.g., water or ethanol).
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove impurities.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
Problem 3: Difficulty in Product Isolation and Purification
Q: My crude product is an oil or a sticky solid that is difficult to handle and purify. What can I do?
A: Obtaining a non-crystalline crude product often points to the presence of impurities that are disrupting the crystal lattice formation.
Caption: Troubleshooting logic for isolation issues.
Troubleshooting Steps
-
Ensure Complete Solvent Removal: First, ensure all extraction and reaction solvents have been thoroughly removed under high vacuum. Residual solvent can make the product appear oily.[11]
-
Attempt Trituration: Add a non-solvent (a solvent in which your product is insoluble, but the impurities might be soluble, like hexane or ether) to the oil and stir or sonicate. This can sometimes induce crystallization of the desired product.
-
Column Chromatography: If recrystallization fails, column chromatography is a reliable method for separating the target compound from impurities.[6] A solvent system like methylene chloride/ethyl acetate can be effective.[6] After chromatography, combine the pure fractions and evaporate the solvent to obtain the solid product.
References
- 1. nbinno.com [nbinno.com]
- 2. Cas 1123-40-6,this compound | lookchem [lookchem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. mdpi.org [mdpi.org]
- 5. Buy this compound | 1123-40-6 [smolecule.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 1123-40-6 [chemicalbook.com]
- 9. This compound 99 1123-40-6 [sigmaaldrich.com]
- 10. 3,3-二甲基谷酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Troubleshooting [chem.rochester.edu]
Technical Support Center: Purification of 3,3-Dimethylglutarimide and its Derivatives
Welcome to the technical support center for the purification of 3,3-Dimethylglutarimide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining these compounds with high purity. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to address common experimental hurdles.
Introduction: The Challenge of Purity
This compound is a key chemical intermediate used in the synthesis of various organic compounds, including deaminated peptides and as a component in catalytic processes.[1] Its derivatives are foundational scaffolds in medicinal chemistry, most notably in the development of immunomodulatory drugs (IMiDs) that target the Cereblon (CRBN) E3 ubiquitin ligase.[2]
The purification of these molecules, however, is often non-trivial. The primary challenges stem from the inherent chemical properties of the glutarimide ring system:
-
Ring Instability: The glutarimide ring is susceptible to hydrolysis, particularly under aqueous basic conditions, leading to the formation of ring-opened impurities.[2][3][4][5][6]
-
Polarity: The presence of two carbonyl groups and an N-H bond imparts significant polarity, which can lead to purification issues on standard stationary phases like silica gel.
-
Chiral Integrity: For derivatives with stereocenters, especially at the α-position, there is a risk of epimerization under certain conditions, compromising stereochemical purity.[7][8][9]
-
Physical Properties: Issues such as "oiling out" during recrystallization can trap impurities and hinder the formation of a pure crystalline solid.[10][11][12][13][14]
This guide provides a structured approach to overcoming these challenges, ensuring you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile largely depends on the synthetic route. A common synthesis involves the reaction of 3,3-dimethylglutaric anhydride with a nitrogen source like ammonia or urea.[15] Potential impurities include:
-
Unreacted Starting Materials: Residual 3,3-dimethylglutaric anhydride or its corresponding diacid.
-
Ring-Opened Byproducts: 3,3-dimethylglutaramic acid, formed by incomplete cyclization or hydrolysis of the imide ring.
-
Polymeric Materials: High temperatures can sometimes lead to the formation of oligomers.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, or catalysts if any were employed.
Q2: My purified compound is a yellowish solid, not the reported white crystalline powder. What could be the cause?
A yellow tint often indicates the presence of trace impurities, which may not be easily detectable by TLC.[16] Potential causes include:
-
Oxidation: Some compounds, especially those with amine functionalities, can form colored oxides upon exposure to air.
-
Residual Catalyst: If a transition metal catalyst (e.g., palladium) was used in a preceding step for a derivative, trace amounts can cause discoloration.
-
Thermally-Generated Impurities: High temperatures during synthesis or purification (e.g., distillation) can cause minor degradation to colored byproducts.
A plug of activated carbon can sometimes be used to remove colored impurities before a final recrystallization.[17]
Q3: How can I confirm the purity and identity of my final product?
A multi-technique approach is recommended for robust purity assessment:
-
Thin-Layer Chromatography (TLC): To quickly assess the number of components and monitor purification progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities. Quantitative NMR (qNMR) can also be used for purity determination.[18]
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To obtain a quantitative measure of purity (e.g., >99%).[18][19][20]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Melting Point Analysis: A sharp melting range close to the literature value (144-146 °C for this compound) indicates high purity.[21][22] Impurities typically cause melting point depression and broadening.[23]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. For this compound, common solvents include hot water or ethanol.[24] However, several issues can arise.
Problem 1: The compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This happens when the boiling point of the solvent is higher than the melting point of the impure compound, or when high concentrations of impurities significantly depress the melting point.[11][12][14] The resulting oil often traps impurities, defeating the purpose of recrystallization.[10][11]
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at the temperature at which it oiled out.[11][13]
-
Slow Cooling: Allow the solution to cool more slowly. This can be achieved by leaving the flask on a hot plate that is turned off or by insulating the flask. Slower cooling provides a larger window for crystal nucleation to occur at a temperature below the compound's melting point.[13]
-
Change Solvent System: Choose a solvent with a lower boiling point. Alternatively, use a mixed solvent system where the compound is less soluble, allowing crystallization to occur at a lower temperature.
-
Problem 2: No crystals form upon cooling.
-
Causality: This is typically due to either using too much solvent, resulting in a solution that is not supersaturated upon cooling, or the solution is supersaturated but lacks a nucleation site for crystal growth to begin.[13]
-
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites.[13][23]
-
Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[11][13]
-
-
Reduce Solvent Volume: If induction methods fail, too much solvent was likely used. Gently heat the solution to evaporate some of the solvent, then attempt to cool and crystallize again.[13]
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound.
-
Problem 3: Poor recovery of the compound.
-
Causality: A low yield can result from several factors, including using an excessive amount of solvent (leaving a significant amount of product in the mother liquor), premature crystallization during a hot filtration step, or incomplete transfer of the solid.[11]
-
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to maximize the precipitation of the solid.
-
Check the Mother Liquor: After filtration, you can cool the filtrate further to see if more crystals form, indicating that the initial cooling was incomplete or too much solvent was used.
-
Table 1: Recommended Recrystallization Solvents
| Compound Type | Recommended Solvents | Rationale & Comments |
| This compound | Water, Ethanol (EtOH) | Good solubility at high temperatures and poor solubility at low temperatures. Water is a green and effective choice.[24] |
| Polar Derivatives | Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane | A mixed solvent system allows for fine-tuning of polarity to achieve optimal crystallization conditions.[25] |
| Non-polar Derivatives | Toluene, Heptane, Dichloromethane/Hexane | Choice depends on the specific derivative; start with the solvent in which the compound is sparingly soluble at room temperature. |
Troubleshooting Guide: Silica Gel Chromatography
Silica gel chromatography is essential for separating compounds with different polarities. However, the polar nature of glutarimides can present challenges.
Problem 1: The compound will not elute from the column (streaking at the baseline).
-
Causality: this compound and its polar derivatives can form strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of the silica gel.[26] This strong interaction prevents the mobile phase from effectively eluting the compound.
-
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your eluent system (e.g., increase methanol in a DCM/methanol mixture). A gradient elution may be necessary.[26]
-
Use a Mobile Phase Modifier: For acidic compounds, adding a small amount (0.5-1%) of acetic acid can help by protonating the compound and reducing its interaction with silica. For basic derivatives, adding 0.5-1% triethylamine (TEA) or ammonium hydroxide will neutralize the acidic sites on the silica gel, allowing the compound to elute more effectively.[26]
-
Switch the Stationary Phase: If the compound is very polar or basic, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase (C18) column.[27][28]
-
Problem 2: The compound appears to be degrading on the column.
-
Causality: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds. For glutarimide derivatives, this could involve ring-opening or elimination reactions.
-
Solutions:
-
Deactivate the Silica Gel: Neutralize the silica gel by preparing the slurry in a solvent system containing a small amount of a base like triethylamine (~1%). Let it equilibrate before packing the column.[27]
-
Work Quickly: Do not let the compound sit on the column for an extended period. Elute the compound as efficiently as possible.
-
Use an Alternative Adsorbent: Florisil or alumina can be less harsh alternatives to silica gel for acid-sensitive compounds.[27]
-
Workflow for Selecting a Purification Method
The following diagram outlines a decision-making process for purifying this compound and its derivatives.
Caption: Decision workflow for purification.
Protocols and Methodologies
Protocol 1: Recrystallization of this compound from Water
This protocol is a standard procedure for obtaining high-purity crystalline this compound.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.
-
Add a minimal amount of deionized water (e.g., 5-10 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring until the water begins to boil.
-
Add hot deionized water dropwise until all the solid has just dissolved. Avoid adding a large excess of water.
-
If the solution is colored, this is the point where you could add a spatula tip of activated carbon, boil for a few minutes, and perform a hot filtration to remove it.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Allow the crystals to dry completely under vacuum or in a desiccator.
-
Determine the melting point and check purity by TLC or another analytical method.
Protocol 2: Flash Chromatography of a Polar Glutarimide Derivative
This protocol addresses the purification of a derivative that is difficult to purify by recrystallization alone.
Materials:
-
Crude glutarimide derivative
-
Silica gel (230-400 mesh)
-
Solvents (e.g., Dichloromethane (DCM) and Methanol (MeOH))
-
Triethylamine (TEA) (if the derivative is basic)
-
Chromatography column, flasks/test tubes for fraction collection
-
TLC plates and visualization system (e.g., UV lamp, iodine chamber)[17][29][30][31]
Procedure:
-
Solvent System Selection: Using TLC, determine an appropriate solvent system. For a polar compound, start with a mixture like 98:2 DCM:MeOH. The ideal system should give your desired compound an Rf value of ~0.3. If streaking is observed, add 0.5% TEA to the solvent system and re-run the TLC.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% DCM or DCM with 0.5% TEA).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like pure DCM.
-
Alternatively, for sparingly soluble compounds, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the starting solvent system.
-
Collect fractions and monitor their composition by TLC.
-
If the compound is eluting too slowly, gradually increase the polarity of the mobile phase (e.g., move from 2% MeOH to 5% MeOH). This is known as a step gradient.
-
-
Fraction Analysis and Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Confirm purity using NMR, HPLC, or other appropriate analytical techniques.
-
Diagram: Glutarimide Ring Hydrolysis
The diagram below illustrates the base-catalyzed hydrolysis of the glutarimide ring, a common degradation pathway to be avoided during purification.
Caption: Base-catalyzed glutarimide hydrolysis.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide to Synthesize Primary Amides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. reddit.com [reddit.com]
- 15. mdpi.com [mdpi.com]
- 16. reddit.com [reddit.com]
- 17. Stains for Developing TLC Plates [faculty.washington.edu]
- 18. aber.apacsci.com [aber.apacsci.com]
- 19. pharmafocusasia.com [pharmafocusasia.com]
- 20. biomedres.us [biomedres.us]
- 21. 3,3-二甲基谷酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 22. This compound|lookchem [lookchem.com]
- 23. youtube.com [youtube.com]
- 24. This compound | 1123-40-6 [chemicalbook.com]
- 25. Tips & Tricks [chem.rochester.edu]
- 26. benchchem.com [benchchem.com]
- 27. Chromatography [chem.rochester.edu]
- 28. researchgate.net [researchgate.net]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. theory.labster.com [theory.labster.com]
Technical Support Center: 3,3-Dimethylglutarimide Synthesis
Welcome to the technical support guide for the synthesis and purification of 3,3-Dimethylglutarimide (CAS: 1123-40-6). This document is designed for researchers, chemists, and drug development professionals to address common challenges encountered during its preparation, helping you optimize for both high yield and exceptional purity.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient laboratory-scale synthetic route to this compound?
The most direct and widely employed synthetic pathway involves the reaction of 3,3-dimethylglutaric anhydride with an ammonia source.[1] This method is favored for its atom economy and relatively straightforward procedure. The reaction proceeds in two conceptual stages:
-
Ring-opening amidation: The anhydride ring is opened by ammonia to form the intermediate, 3,3-dimethylglutaramic acid.
-
Cyclization-dehydration: Upon heating, this intermediate undergoes intramolecular cyclization, eliminating a molecule of water to form the stable five-membered imide ring of this compound.
A common approach is to heat 3,3-dimethylglutaric anhydride with aqueous ammonia or to pass ammonia gas through a molten sample of the anhydride.
Q2: What are the critical reaction parameters that influence the yield and reaction rate?
Optimizing the synthesis of this compound hinges on controlling several key parameters:
-
Temperature: This is arguably the most critical factor. The initial ring-opening can occur at lower temperatures, but the final dehydration step to form the imide requires significant thermal energy, often in the range of 180-220°C. Insufficient temperature will lead to a stalled reaction with the amic acid as the primary product.
-
Ammonia Concentration: A sufficient excess of ammonia is necessary to drive the initial amidation reaction to completion. However, an excessive amount, particularly in a sealed vessel, can lead to significant pressure buildup.
-
Water Removal: The final cyclization is a dehydration reaction. Efficient removal of water from the reaction mixture, for instance by conducting the final stage of the reaction at a temperature above water's boiling point, will shift the equilibrium towards the product, thereby increasing the yield.
Q3: What are the most likely impurities I will encounter in my crude this compound product?
Understanding potential impurities is crucial for developing an effective purification strategy. The primary contaminants are typically:
-
Unreacted 3,3-Dimethylglutaric Anhydride: If the initial amidation is incomplete.
-
3,3-Dimethylglutaric Acid: Formed by the hydrolysis of the starting anhydride if excess water is present, especially during workup.
-
3,3-Dimethylglutaramic Acid (Intermediate): This is the most common impurity, resulting from incomplete cyclization/dehydration. Its presence often leads to a lower melting point and broader melting range for the crude product.
Analytical methods like HPLC or GC-MS are essential for identifying and quantifying these impurities to assess the success of the reaction and purification.[2][3]
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Problem 1: Consistently Low Reaction Yield
Q: My isolated yield of this compound is well below the expected 70-80%. What are the likely causes and how can I troubleshoot this?
Low yield is a common frustration that can often be traced back to incomplete conversion or product loss during workup.
A: Let's break down the potential causes based on the reaction workflow.
Caption: Troubleshooting workflow for low product yield.
Detailed Explanation:
-
Causality of Temperature: The conversion of the amic acid to the imide is an endothermic dehydration reaction. Without sufficient thermal energy, the activation barrier for this cyclization cannot be overcome, leading to an accumulation of the intermediate. You can monitor this by taking a small aliquot of the reaction mixture, dissolving it in a suitable solvent, and analyzing it via FTIR. The presence of both carboxylic acid (broad O-H stretch ~3000 cm⁻¹) and amide peaks, without a strong imide carbonyl signature (~1700 cm⁻¹), indicates incomplete reaction.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is an excellent tool. The starting anhydride, the amic acid intermediate, and the final imide product will have different polarities and thus different Rf values. The amic acid, with its free carboxylic acid and amide groups, will be significantly more polar than the starting anhydride and the final imide. A completed reaction should show the disappearance of the starting material and intermediate spots and the appearance of a single product spot.
Problem 2: Product Purity and Recrystallization Challenges
Q: My product has a low or broad melting point, and recrystallization is proving difficult. How can I improve its purity?
Purity issues are almost always linked to the presence of the starting materials or the amic acid intermediate as discussed in the FAQs.
A: Effective purification relies on exploiting the differences in solubility and chemical properties between your product and the impurities.
-
The Primary Impurity: The most common impurity, 3,3-dimethylglutaramic acid, is more soluble in water than the final product, this compound. However, at high temperatures, their solubilities become more comparable, which can complicate recrystallization.
-
Recrystallization Best Practices: Recrystallization from hot water or ethanol is a documented method.[4]
-
Solvent Choice: Water is often effective. The crude product is dissolved in a minimal amount of boiling water. The imide is soluble in hot water, while the amic acid is also quite soluble.
-
Cooling: The solution must be cooled slowly to room temperature, and then further cooled in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Rapid crashing out of solution will trap impurities.
-
Washing: After filtering the crystals, wash them with a minimal amount of ice-cold water. Using room temperature water will redissolve some of your product, lowering the yield.
-
Drying: Dry the purified crystals thoroughly under vacuum. The melting point of pure this compound is sharp, typically cited as 144-146 °C.[1][4] A broad melting range indicates residual impurities.
-
| Issue | Probable Cause | Recommended Solution |
| Product "oils out" | The boiling point of the solvent is too high, or the solution is supersaturated. | Use a slightly larger volume of solvent. Ensure the product is fully dissolved before cooling. Consider switching to a solvent with a lower boiling point, like an ethanol/water mixture. |
| Poor recovery | Too much solvent was used; product is partially soluble even when cold. | Use the absolute minimum amount of hot solvent required to dissolve the crude product. Ensure the filtrate is ice-cold before washing the crystals. |
| Purity doesn't improve | Impurity has very similar solubility to the product. | Consider a second recrystallization. Alternatively, if the impurity is the amic acid, you can try a basic wash (e.g., with a very dilute, cold sodium bicarbonate solution) during the initial workup to deprotonate and extract the acidic impurity into the aqueous phase before precipitation. |
III. Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on common synthetic methods.
Caption: Synthesis of this compound from its anhydride.
Materials:
-
Ammonium hydroxide (28-30% solution)
-
Deionized water
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10.0 g of 3,3-dimethylglutaric anhydride (1.0 eq).
-
Add 25 mL of concentrated ammonium hydroxide solution.
-
Heat the mixture gently to 80-90°C with stirring for 30 minutes. The solid should dissolve as the amic acid salt is formed.
-
Increase the temperature using a heating mantle to distill off the water and excess ammonia. Continue heating until the internal temperature of the molten mixture reaches 190-210°C.
-
Maintain this temperature for 2-3 hours. Water vapor will be seen evolving from the condenser outlet. The reaction is complete when the evolution of water ceases.
-
Allow the reaction mixture to cool to approximately 100-120°C. The product will begin to solidify.
-
Carefully add 50 mL of hot deionized water to the flask and stir to break up the solid mass.
-
Cool the resulting slurry to room temperature and then in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white, crystalline product by vacuum filtration.
-
Wash the filter cake with a small portion (10-15 mL) of ice-cold deionized water.
-
Dry the product under vacuum at 50-60°C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dried this compound to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of deionized water (e.g., start with 5-7 mL per gram of crude product).
-
Heat the mixture to boiling on a hot plate with stirring until all the solid dissolves completely. If it does not dissolve, add more water dropwise until a clear solution is obtained at boiling.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 45 minutes.
-
Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold water, and dry under vacuum.
-
Characterize the final product by measuring its melting point and obtaining an NMR or IR spectrum to confirm its identity and purity.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 3,3-Dimethylglutaric Anhydride | 4160-82-1 | 142.15[6] | 124-126[7] | White powder |
| 3,3-Dimethylglutaric Acid | 4839-46-7 | 160.17[8] | 139-142 | White powder |
| This compound | 1123-40-6 | 141.17 [9] | 144-146 [1] | White crystalline powder [1][4] |
IV. References
-
Synthesis routes of this compound. Benchchem. --INVALID-LINK--
-
This compound | 1123-40-6. ChemicalBook. --INVALID-LINK--
-
This compound 99% | 1123-40-6. Sigma-Aldrich. --INVALID-LINK--
-
Cas 1123-40-6, this compound. LookChem. --INVALID-LINK--
-
Understanding this compound: A Key Intermediate for Synthesis. BOC Sciences. --INVALID-LINK--
-
This compound. LookChem. --INVALID-LINK--
-
3,3-Dimethylglutaric anhydride | C7H10O3. PubChem. --INVALID-LINK--
-
Optimization of the reaction conditions for the synthesis of 3a/3a'. a. ResearchGate. --INVALID-LINK--
-
3,3-Dimethylglutaric anhydride | CAS 4160-82-1. Santa Cruz Biotechnology. --INVALID-LINK--
-
Custom Synthesis of this compound: Meeting Specific Project Needs. BOC Sciences. --INVALID-LINK--
-
Endothermic signals to 3,3-dimethylglutaric anhydride. ResearchGate. --INVALID-LINK--
-
3,3-DIMETHYLGLUTARIC ANHYDRIDE | 4160-82-1. ChemicalBook. --INVALID-LINK--
-
3,3-Dimethylglutaric acid | C7H12O4. PubChem. --INVALID-LINK--
-
3,3-Dimethylglutaric anhydride 99% | 4160-82-1. Sigma-Aldrich. --INVALID-LINK--
-
This compound 99% | 1123-40-6. Sigma-Aldrich. --INVALID-LINK--
-
This compound 99% | 1123-40-6. Sigma-Aldrich. --INVALID-LINK--
-
3,3-Dimethylglutaric acid. NIST WebBook. --INVALID-LINK--
-
Direct Preparation of Primary Amides by Reaction of Carboxylic Acids and Ammonia in Alcohols Using DMT-MM. ResearchGate. --INVALID-LINK--
-
Catalytic Organometallic Reactions of Ammonia. PMC - NIH. --INVALID-LINK--
-
3,3-Dimethylglutaric acid | 4839-46-7. ChemicalBook. --INVALID-LINK--
-
The Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles. ResearchGate. --INVALID-LINK--
-
Optimization of the direct synthesis of dimethyl ether from CO2 rich synthesis gas. ResearchGate. --INVALID-LINK--
-
An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. --INVALID-LINK--
-
Optimization of synthesis conditions of 2,3-dimethylbutadiene. ResearchGate. --INVALID-LINK--
-
Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry. ResearchGate. --INVALID-LINK--
References
- 1. lookchem.com [lookchem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1123-40-6 [chemicalbook.com]
- 5. 3,3-Dimethylglutaric anhydride | C7H10O3 | CID 77813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 3,3-DIMETHYLGLUTARIC ANHYDRIDE | 4160-82-1 [chemicalbook.com]
- 8. 3,3-Dimethylglutaric acid [webbook.nist.gov]
- 9. Cas 1123-40-6,this compound | lookchem [lookchem.com]
Troubleshooting guide for glutarimide synthesis protocols
Glutarimide Synthesis: A Technical Troubleshooting Guide
Welcome to the technical support center for glutarimide synthesis. The glutarimide ring is a cornerstone scaffold in medicinal chemistry, most notably as the core of cereblon (CRBN) E3 ligase modulators used in targeted protein degradation.[1][2] However, its synthesis can present significant challenges, from low yields to intractable purification hurdles. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, explaining the chemical principles behind each recommendation to empower your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries regarding glutarimide synthesis.
Q1: What are the most common starting materials for glutarimide synthesis?
The primary routes involve either the cyclization of a glutamic acid/glutamine derivative or the reaction of glutaric anhydride with an amine source.[1][3]
-
From Glutamic Acid/Glutamine: This typically involves a dehydrative condensation, often at high temperatures or with a coupling agent. A well-established method involves reacting L-glutamic acid with phthalic anhydride to form N-phthaloyl-L-glutamic acid, which is then cyclized to form the glutarimide ring of thalidomide.[1]
-
From Glutaric Anhydride: Reacting glutaric anhydride with ammonia, urea, or a primary amine is a direct method to form the corresponding N-substituted or unsubstituted glutarimide.[3][4] Microwave-assisted synthesis using urea or thiourea with glutaric acid has shown high yields and rapid reaction times.[3]
Q2: Why is temperature control so critical during glutarimide synthesis?
Temperature is arguably the most critical parameter.
-
For Thermal Cyclization: When starting from glutamic acid or its derivatives, sufficient heat (often >180°C) is required to drive the dehydration and ring closure.[5][6][7] However, excessive temperatures can lead to decomposition and the formation of side products like succinimide or pyrrole.[8][9]
-
Minimizing Side Reactions: In many protocols, precise temperature control prevents side reactions. For instance, epimerization at the α-carbon is a significant risk, especially when the glutarimide is attached to an electron-withdrawing group.[1][10]
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to resolve the starting material, any intermediates (like the ring-opened monoamide), and the final glutarimide product. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression. For more quantitative analysis, techniques like ¹H NMR or LC-MS of aliquots can be employed.
Part 2: Detailed Troubleshooting Guide
This section tackles specific experimental failures in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has run to completion according to TLC, but my isolated yield is extremely low. What are the likely causes?
This is a common and frustrating issue. Several factors could be at play, often related to reaction conditions or the work-up procedure.
-
Cause A: Incomplete Cyclization/Dehydration. The intermediate, glutaric acid monoamide (in the case of anhydride reactions) or N-substituted glutamic acid, may be stable under your conditions and fail to cyclize completely.
-
Solution: Ensure the reaction temperature is high enough and the duration is sufficient. For thermal cyclizations, heating at 220-225°C for 3-4 hours until water distillation ceases is a reported protocol.[5][6] If using chemical dehydrating agents (e.g., DCC, EDC), ensure they are fresh and used in the correct stoichiometry.
-
-
Cause B: Hydrolysis (Ring-Opening). The glutarimide ring is susceptible to hydrolysis, especially under aqueous basic conditions.[1] If your work-up involves a basic wash (e.g., sodium bicarbonate) and is too prolonged, you may be cleaving your product back to the monoamide form.
-
Solution: Perform aqueous washes quickly and with cold solutions. If possible, avoid strongly basic conditions during work-up. A LiOH-promoted hydrolysis has been specifically developed to intentionally open the glutarimide ring, highlighting its sensitivity.[11]
-
-
Cause C: Poor Starting Material Quality or Contamination. Reagents that have degraded or are contaminated with moisture can halt the reaction.[12] This is particularly true for water-sensitive reagents like glutaric anhydride.
-
Solution: Use freshly opened or properly stored reagents. If moisture is suspected, dry solvents and glassware thoroughly. Consider purifying starting materials if their quality is uncertain.
-
-
Cause D: Catalyst Poisoning or Inactivity. In catalyzed reactions, such as Buchwald-Hartwig or Suzuki couplings on a glutarimide scaffold, the acidic N-H proton can interfere with the catalyst.[1]
-
Solution: This often requires specialized conditions or protecting the N-H proton. Some protocols have been optimized to tolerate the unprotected glutarimide, but they are highly specific.[1] Alternatively, a "masked glutarimide" strategy, where the ring is formed late in the synthesis, can circumvent this issue.[1]
-
Troubleshooting Workflow: Low Yield
Below is a decision tree to guide your troubleshooting process when faced with low product yield.
Caption: Troubleshooting Decision Tree for Low Yield Glutarimide Synthesis.
Issue 2: Impure Product & Side Reactions
Q: My final product is contaminated with significant impurities. What are the common side reactions and how can I prevent them?
Product purity is paramount. Understanding potential side reactions is key to prevention.
-
Side Reaction A: Glutarimide Ring Formation from Glutamine. In peptide synthesis, a glutamine residue can cyclize to form a glutarimide intermediate, which can disrupt the intended peptide sequence.[13][14][15] This is often sequence-dependent and can be inhibited by placing a sterically hindered amino acid next to the glutamic acid residue.[16][17][18]
-
Side Reaction B: Epimerization. The stereocenter at the alpha-position of the glutarimide ring is susceptible to racemization, particularly under basic conditions or when activated by adjacent electron-withdrawing groups.[1]
-
Side Reaction C: N-H Insertion. In reactions involving rhodium carbenes for C-H functionalization, the carbene can preferentially insert into the acidic glutarimide N-H bond instead of the desired C-H bond.[19]
Issue 3: Purification Challenges
Q: I'm struggling to purify my glutarimide product. What are the best practices?
Glutarimides can be polar and sometimes exhibit poor solubility, complicating purification.
-
Technique 1: Recrystallization. This is often the most effective method for obtaining highly pure, crystalline material.
-
Technique 2: Column Chromatography. If recrystallization fails or impurities are very similar in polarity to the product, column chromatography is necessary.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexane or methanol in dichloromethane is a good starting point. The polarity can be fine-tuned based on TLC analysis.
-
-
Technique 3: Activated Charcoal Treatment. If your product is discolored, boiling the solution (in water or another suitable solvent) with activated charcoal can effectively remove colored impurities.[5][6] The charcoal is then removed by hot filtration.
Part 3: Key Experimental Protocols & Data
To provide a practical reference, here is a summary of common reaction conditions and a detailed protocol.
Table 1: Comparison of Glutarimide Synthesis Conditions
| Starting Materials | Reagent/Conditions | Typical Yield | Reference |
| Glutaric Acid | Urea, Microwave (15 min) | 90% | [3] |
| Glutaric Acid | Thiourea, Microwave (15 min) | 98% | [3] |
| Glutaric Acid Monoamide | Thermal (220-225°C, 3-4 h) | 58-65% | [5][6] |
| Glutaric Anhydride + Aniline | Benzene, Acetyl Chloride | Not specified | [4] |
| L-Glutamic Acid + Phthalic Anhydride | 1) Heat; 2) Ammonium Acetate | 65% (2 steps) | [1] |
Protocol: Thermal Synthesis of Glutarimide from Glutaric Acid Monoamide
This protocol is adapted from a reliable procedure published in Organic Syntheses.[5]
Objective: To synthesize glutarimide via thermal dehydration of glutaric acid monoamide.
Materials:
-
Glutaric acid monoamide (oily residue from prior step)
-
Activated charcoal
-
95% Ethanol
-
Round-bottomed flask (300 mL)
-
Bent tube and short condenser for distillation
-
Heating bath (e.g., sand or oil bath)
Procedure:
-
Place the oily residue of glutaric acid monoamide into a 300 mL round-bottomed flask.
-
Fit the flask with a bent tube connected to a short condenser to collect the water that distills off.
-
Immerse the flask in a heating bath pre-heated to 220-225°C .
-
Continue heating for 3-4 hours , or until water no longer distills from the reaction mixture.
-
Allow the flask to cool to room temperature. The crude glutarimide will solidify.
-
Dissolve the cooled, crude glutarimide in approximately 200 mL of water.
-
Add ~2 g of activated charcoal to the solution and boil for 30 minutes to decolorize.
-
Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Remove the water from the filtrate by distillation under reduced pressure.
-
Recrystallize the dry residue from approximately 125 mL of 95% ethanol, cooling the solution in an ice bath to maximize crystal formation.
-
Collect the white crystals by suction filtration and dry. The expected melting point is 152-154°C.[6]
References
- 1. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.org [mdpi.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Glutarimide: Synthesis and derivatives_Chemicalbook [chemicalbook.com]
- 7. d-nb.info [d-nb.info]
- 8. "Molecular products from the thermal degradation of glutamic acid" by Joshua K. Kibet, Lavrent Khachatryan et al. [repository.lsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric Dirhodium-Catalyzed Modification of Immunomodulatory Imide Drugs and Their Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide to Synthesize Primary Amides [organic-chemistry.org]
- 12. quora.com [quora.com]
- 13. Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. BJOC - N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction [beilstein-journals.org]
- 21. N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in 3,3-Dimethylglutarimide reactions
Welcome to the technical support center for 3,3-Dimethylglutarimide reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this versatile compound. Our focus is on providing practical, in-depth solutions to minimize byproduct formation and optimize your reaction outcomes.
Introduction: The Challenge of Synthesizing High-Purity this compound
This compound is a key building block in the synthesis of various pharmaceutical compounds and research chemicals.[1] While its synthesis, typically from 3,3-dimethylglutaric anhydride and an ammonia source, appears straightforward, achieving high purity and yield can be challenging. The primary obstacles include the formation of byproducts through hydrolysis and incomplete reactions. This guide provides a structured approach to identifying, understanding, and mitigating these issues.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific problems you may encounter during your experiments.
Q1: My reaction yield is low, and I've isolated a significant amount of a water-soluble byproduct. What is it, and how can I prevent its formation?
A1: The most common byproduct in this reaction is 3,3-dimethylglutaramic acid, the ring-opened hydrolysis product of this compound.
Causality: The glutarimide ring is susceptible to hydrolysis, particularly under aqueous basic or acidic conditions, although it is generally more stable than the corresponding succinimide ring.[2][3] The presence of water in your reaction mixture, solvents, or reagents can lead to the opening of the imide ring to form the corresponding amido-acid.
Mechanism of Hydrolysis:
Troubleshooting and Minimization Strategies:
-
Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried. Use freshly opened solvents or dry them using appropriate methods (e.g., molecular sieves). Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[4]
-
Control of pH: If your reaction conditions are basic, the rate of hydrolysis can increase.[5] While some base may be necessary depending on the chosen nitrogen source, using a non-nucleophilic, sterically hindered base can be advantageous. If possible, conduct the reaction under neutral or slightly acidic conditions.
-
Temperature and Reaction Time: Prolonged reaction times at elevated temperatures can promote hydrolysis. Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography - TLC) and quench the reaction as soon as the starting material is consumed.[6]
Experimental Protocol for Minimizing Hydrolysis:
-
Drying of Reagents: Dry 3,3-dimethylglutaric anhydride in a vacuum oven at a temperature below its melting point (124-126 °C) for several hours. Ensure your ammonia source (e.g., urea, ammonia solution in an organic solvent) is anhydrous.
-
Solvent Selection: Choose a dry, aprotic solvent such as Dioxane, Toluene, or Dimethylformamide (DMF).[7]
-
Reaction Setup: Assemble your glassware and flame-dry it under vacuum before use. Maintain a positive pressure of an inert gas throughout the reaction.
-
Monitoring: Follow the disappearance of the anhydride peak and the appearance of the imide peak using in-situ IR spectroscopy or by taking aliquots for TLC or HPLC analysis.
Q2: My final product seems to be a mixture of my desired this compound and unreacted 3,3-dimethylglutaric anhydride. How can I drive the reaction to completion?
A2: Incomplete conversion is often due to insufficient reaction time, inadequate temperature, or poor mixing.
Causality: The reaction between the anhydride and the ammonia source is a condensation reaction that requires sufficient energy and time to proceed to completion.
Troubleshooting and Optimization:
| Parameter | Recommended Action | Rationale |
| Temperature | Gradually increase the reaction temperature. For thermal condensation, temperatures around 150-180 °C are often employed.[8] | Provides the necessary activation energy for the reaction to proceed. |
| Reaction Time | Extend the reaction time and monitor for further conversion by TLC or HPLC. | Allows for slower reactions to reach completion. |
| Mixing | Ensure efficient stirring to maintain a homogeneous reaction mixture. | Improves contact between reactants, especially if one is a solid. |
| Stoichiometry | A slight excess of the ammonia source (e.g., 1.1 to 1.2 equivalents of urea) can be used. | Helps to drive the reaction towards the product side according to Le Chatelier's principle. |
Workflow for Optimizing Reaction Completion:
Q3: I'm observing a high-molecular-weight, insoluble material in my reaction mixture. What could this be?
A3: This is likely a polymeric byproduct.
Causality: Under certain conditions, particularly at very high temperatures or with certain catalysts, intermolecular reactions can occur, leading to the formation of polyamides or other polymeric structures instead of the desired intramolecular cyclization.
Minimization Strategies:
-
Controlled Temperature: Avoid excessive temperatures that might favor intermolecular reactions.
-
Solvent Choice: Using a solvent that keeps all reactants and intermediates in solution can disfavor polymerization.
-
Reaction Concentration: Running the reaction at a more dilute concentration can sometimes reduce the likelihood of intermolecular side reactions.
Frequently Asked Questions (FAQs)
Q: What is the best way to purify crude this compound?
A: Recrystallization is a highly effective method for purifying this compound.[9]
-
Recommended Solvents: Hot water or ethanol are commonly used and effective solvents for recrystallization.[9]
-
General Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.[10]
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.[10]
-
Dry the purified crystals under vacuum.
-
Q: What analytical techniques are best for assessing the purity of my this compound?
A: A combination of techniques is recommended for a comprehensive purity assessment.
| Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Can effectively separate this compound from its precursors and byproducts like 3,3-dimethylglutaramic acid, allowing for quantification of purity.[11][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any impurities present.[13][14] |
| Infrared (IR) Spectroscopy | Useful for confirming the presence of the imide functional group (characteristic C=O stretches) and the absence of anhydride or carboxylic acid peaks from starting materials or byproducts.[15] |
| Melting Point | A sharp melting point close to the literature value (144-146 °C) is a good indicator of high purity.[16] A broad or depressed melting point suggests the presence of impurities. |
Q: Can I use a different nitrogen source besides ammonia or urea?
A: Yes, other primary amines can be used to synthesize N-substituted 3,3-dimethylglutarimides. However, the reactivity of the amine and the reaction conditions may need to be adjusted. Sterically hindered amines may react more slowly.[3]
References
- 1. Cas 1123-40-6,this compound | lookchem [lookchem.com]
- 2. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Synthesis routes of this compound [benchchem.com]
- 9. This compound | 1123-40-6 [chemicalbook.com]
- 10. LabXchange [labxchange.org]
- 11. familiasga.com [familiasga.com]
- 12. Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound(1123-40-6) 1H NMR [m.chemicalbook.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
- 16. This compound 99 1123-40-6 [sigmaaldrich.com]
Technical Support Center: High-Purity Recrystallization of 3,3-Dimethylglutarimide
Welcome to the dedicated support center for the purification of 3,3-Dimethylglutarimide. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. As an intermediate in the synthesis of novel therapeutics and a key component in chemical research, the purity of this compound is paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established crystallization principles, to help you overcome common challenges and achieve optimal results.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues that may arise during the recrystallization of this compound. Each problem is analyzed to identify its root cause, followed by a scientifically-backed, step-by-step solution.
Problem 1: No Crystal Formation After Cooling
You have dissolved your crude this compound in a hot solvent and allowed it to cool, but no crystals have appeared. The solution remains clear.
Primary Cause: The solution is not supersaturated. This is the most common reason for crystallization failure and can stem from two main issues:
-
Excess Solvent: Too much solvent was used to dissolve the crude material.[3][4] A solution must be saturated at a high temperature to become supersaturated upon cooling, which is the driving force for crystallization.
-
Nucleation Barrier: Even if supersaturated, crystal growth requires an initial starting point, or nucleus.[3] Spontaneous nucleation may not occur.
Solutions:
-
Induce Nucleation (If the solution is saturated):
-
Scratching Method: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent level.[3][5][6] The microscopic etches on the glass provide a rough surface that can act as a nucleation site, initiating crystal growth.
-
Seed Crystal Addition: Introduce a tiny crystal of pure this compound (a "seed crystal") into the cold solution.[3][5] This provides a perfect template for further crystal lattice formation.
-
-
Increase Concentration (If nucleation fails):
-
Solvent Evaporation: Gently reheat the solution and boil off a portion of the solvent.[3][5] This increases the solute concentration. Allow the solution to cool slowly again. Aim to reduce the volume by 10-20% before attempting to cool again.
-
Caution: The most common mistake is adding too much solvent initially. Always aim to use the minimum amount of boiling solvent to just dissolve the solid.[4]
-
Problem 2: The Compound "Oils Out" Instead of Crystallizing
Upon cooling, your compound separates as a liquid or oily layer instead of forming solid crystals.
Primary Cause: The solute is coming out of solution at a temperature above its melting point. This occurs when the solution becomes supersaturated while it is still hot enough for the pure compound to exist as a liquid.
-
High Impurity Load: Significant amounts of impurities can depress the melting point of the mixture, making it more likely to oil out.[5]
-
Rapid Cooling/High Concentration: Cooling the solution too quickly or having an excessively high concentration can lead to the solute crashing out of solution above its freezing point.[3]
Solutions:
-
Adjust Solvent Volume and Cooling Rate:
-
Reheat the mixture until the oil completely redissolves.
-
Add a small amount (5-10% of the total volume) of additional hot solvent to decrease the saturation temperature.[3][5]
-
Ensure the solution cools as slowly as possible. Insulate the flask by placing it on a wooden block or several layers of paper towels and covering the top with a watch glass.[3][5] Slow cooling is critical for allowing the molecules to orient themselves into an ordered crystal lattice.
-
-
Re-evaluate Solvent Choice: If oiling out persists, the chosen solvent may be unsuitable. The compound might be too soluble. Consider a solvent in which this compound has slightly lower solubility or employ a mixed-solvent system.[7]
Problem 3: Very Low Yield of Recovered Crystals
After filtration, you have recovered significantly less pure material than expected.
Primary Cause: Product loss is often due to procedural errors that leave a substantial amount of the desired compound in the mother liquor.
-
Excessive Initial Solvent: As detailed in Problem 1, using too much solvent will keep more of your product dissolved even at low temperatures.[4]
-
Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product may crystallize in the filter funnel, leading to loss.[6]
-
Inadequate Cooling: The solubility of this compound, while low in a cold solvent, is not zero. Failing to cool the solution sufficiently (e.g., in an ice bath) will result in higher losses to the filtrate.[4]
-
Improper Washing: Using too much wash solvent or a solvent that is not ice-cold can redissolve a significant portion of your purified crystals.[4]
Solutions:
-
Optimize the Protocol:
-
Always use the minimum volume of near-boiling solvent for dissolution.[4]
-
If hot filtration is necessary, pre-heat the funnel and receiving flask with hot solvent or steam to prevent premature crystallization.[6]
-
Once crystallization at room temperature is complete, cool the flask in an ice-water bath for at least 15-20 minutes to maximize crystal precipitation.
-
Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
-
-
Second Crop Recovery: It may be possible to recover more product from the filtrate. By boiling off a significant portion of the solvent from the mother liquor and re-cooling, a second, though likely less pure, crop of crystals can sometimes be obtained.
Problem 4: Recovered Crystals are Colored or Appear Impure
The final product is not the expected white crystalline solid[1][2][8] and may be discolored or have a wide melting point range.
Primary Cause: Impurities have been co-precipitated or trapped within the crystal lattice.
-
Colored Impurities: The crude material may contain intensely colored, high-molecular-weight byproducts.
-
Rapid Crystal Growth: If cooling is too fast, impurities in the solvent do not have time to diffuse away from the growing crystal surface and become trapped within the lattice.[9]
Solutions:
-
Decolorize with Activated Charcoal:
-
If the hot, dissolved solution has a color, add a very small amount of activated charcoal (1-2% of the solute's weight) to the solution.
-
Boil the solution with the charcoal for a few minutes. The charcoal's high surface area will adsorb the colored impurities.[5]
-
Remove the charcoal via hot gravity filtration before allowing the solution to cool. Never add charcoal to a boiling solution as it can cause violent bumping.
-
-
Ensure Slow Cooling: Redissolve the impure crystals in the minimum amount of hot solvent and allow the solution to cool slowly and without disturbance. This provides a greater energy difference between the stable crystal lattice and the disordered solution state, favoring the inclusion of only the correct molecules into the lattice.[10]
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound? this compound is a white to off-white crystalline powder.[1][2][8] Its melting point is a critical indicator of purity and is reported to be in the range of 144-146 °C.[1][8][11] A sharp melting point within this range signifies high purity. It is soluble in water and ethanol, particularly when hot.[2]
Q2: How do I select the best solvent for recrystallization? The ideal solvent should exhibit a steep solubility curve: it should dissolve this compound poorly at low temperatures but very well at its boiling point.[7][10][12] This differential solubility is what allows for high recovery upon cooling. Additionally, the solvent should either not dissolve impurities at all or dissolve them so well that they remain in the mother liquor after cooling.[7] For this compound, published methods specifically recommend recrystallization from hot water or ethanol, making these excellent starting points for solvent screening.[2]
Q3: What are the most likely impurities in crude this compound? Common impurities often include unreacted starting materials, such as 3,3-dimethylglutaric anhydride, or byproducts from the specific synthetic route used.[8] For instance, if synthesized from 3,3-dimethylglutaric anhydride and ammonia or urea, residual anhydride or partially reacted intermediates could be present.
Q4: Can I use a mixed-solvent system? Yes. If no single solvent provides the ideal solubility profile, a mixed-solvent system is a powerful alternative.[7] This typically involves dissolving the compound in a minimum amount of a "good" hot solvent (in which it is highly soluble) and then slowly adding a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point). A drop or two of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q5: How do I confirm the purity of my final product? The most common and immediate method is melting point analysis. A pure compound will have a sharp melting point range (typically < 2 °C) that matches the literature value (144-146 °C).[1] A broad or depressed melting point indicates the presence of impurities. For more rigorous confirmation, techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to detect and quantify any remaining impurities.
Data Summary: Solvent Selection
This table provides a qualitative guide for selecting a primary recrystallization solvent for this compound based on literature recommendations.
| Solvent | Chemical Formula | Boiling Point (°C) | Solubility (Cold) | Solubility (Hot) | Reference |
| Water | H₂O | 100 | Sparingly Soluble | Highly Soluble | [2] |
| Ethanol | C₂H₅OH | 78 | Sparingly Soluble | Highly Soluble | [2] |
Standard Operating Procedure (SOP): Recrystallization of this compound
This protocol outlines a standard single-solvent recrystallization.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask (e.g., 125 mL). Add a magnetic stir bar or a boiling chip. Add a small portion of the chosen solvent (e.g., water or ethanol) and heat the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid has just dissolved completely. Avoid adding a large excess of solvent.[4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Return the flask to the heat and boil gently for 2-3 minutes.
-
Hot Gravity Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[6]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and without disturbance to room temperature. Crystal formation should begin during this phase.[10]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.
-
Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, either in air or in a vacuum oven at a moderate temperature.
Visualized Workflows
The following diagrams illustrate the standard recrystallization process and a decision-making tree for troubleshooting common issues.
Caption: A standard workflow for the purification of this compound via recrystallization.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. Cas 1123-40-6,this compound | lookchem [lookchem.com]
- 2. This compound | 1123-40-6 [chemicalbook.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. This compound|lookchem [lookchem.com]
- 9. Home Page [chem.ualberta.ca]
- 10. edu.rsc.org [edu.rsc.org]
- 11. chembk.com [chembk.com]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Strategies to avoid the formation of impurities in glutarimide synthesis
Glutarimide Synthesis Technical Support Center
Welcome to the technical support center for glutarimide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to anticipate and overcome challenges in your synthetic work, ensuring high purity and yield.
Introduction: The Chemistry of Glutarimide and Its Challenges
Glutarimide is a crucial heterocyclic scaffold found in a variety of pharmacologically active compounds.[1] While its synthesis may appear straightforward, the formation of impurities can be a significant hurdle, impacting downstream applications and regulatory compliance. This guide provides a detailed exploration of the common synthetic routes to glutarimide, the impurities that can arise, and robust strategies to mitigate their formation.
Troubleshooting Guide: Common Issues and Solutions in Glutarimide Synthesis
This section addresses specific problems you may encounter during the synthesis of glutarimide, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield and Presence of Unreacted Starting Materials
Q: I am attempting to synthesize glutarimide from glutaric anhydride and urea, but I'm getting a low yield and my final product is contaminated with unreacted glutaric anhydride and/or glutaric acid. What's going wrong?
A: This is a common issue that typically points to incomplete reaction or premature hydrolysis of the anhydride.
Causality:
-
Insufficient Reaction Temperature or Time: The reaction between glutaric anhydride and a nitrogen source like urea or ammonia requires sufficient thermal energy to drive the reaction to completion.[2] Inadequate temperature or reaction time will result in a significant amount of unreacted starting materials.
-
Hydrolysis of Glutaric Anhydride: Glutaric anhydride is susceptible to hydrolysis, especially in the presence of moisture, which will convert it back to glutaric acid.[3] Glutaric acid is less reactive towards amidation and cyclization under these conditions.
-
Sub-optimal Molar Ratio of Reactants: An incorrect stoichiometric ratio of glutaric anhydride to the nitrogen source can lead to incomplete conversion.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | For solvent-free reactions with urea, ensure the temperature is maintained in the range of 130-160°C.[2] | This temperature range is sufficient to melt the reactants and provide the activation energy for the reaction without causing significant thermal decomposition. |
| Reaction Time | Monitor the reaction for the cessation of gas evolution (CO2 and NH3). Typically, this can take several minutes to an hour depending on the scale and heating method (e.g., microwave vs. conventional heating).[2] | Visual confirmation of the end of gas evolution is a good indicator of reaction completion. |
| Moisture Control | Use dry reagents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible, especially on a larger scale. | To prevent the hydrolysis of glutaric anhydride to the less reactive glutaric acid.[3] |
| Molar Ratio | A slight excess of the nitrogen source (e.g., 1.1 to 1.2 equivalents of urea) can be beneficial. | To ensure complete consumption of the glutaric anhydride. |
Experimental Protocol: Microwave-Assisted Synthesis of Glutarimide from Glutaric Anhydride and Urea [2]
-
Combine glutaric anhydride (1 equivalent) and urea (1.1 equivalents) in a microwave-safe reaction vessel.
-
Heat the mixture using a microwave reactor at a power setting that maintains a temperature of approximately 150-160°C.
-
Continue heating for 10-15 minutes, or until the evolution of gas ceases.
-
Allow the reaction mixture to cool to room temperature. The crude product will solidify.
-
Proceed with the purification protocol outlined in the "Purification Strategies" section.
Issue 2: Presence of Glutaric Acid Monoamide in the Final Product
Q: My final glutarimide product shows a significant amount of an impurity that I've identified as glutaric acid monoamide. How can I prevent its formation?
A: Glutaric acid monoamide is a key intermediate in the formation of glutarimide from glutaric acid or its anhydride.[4] Its presence as an impurity indicates incomplete cyclization.
Causality:
-
Insufficient Dehydration Conditions: The final step in glutarimide synthesis is the intramolecular cyclization of glutaric acid monoamide with the elimination of water.[4] This dehydration step requires high temperatures.
-
Reaction Equilibrium: The cyclization is a reversible reaction. If the water produced is not effectively removed, the equilibrium will not favor the formation of the imide.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Cyclization Temperature | If glutaric acid monoamide is the starting material, heating to 220-225°C is recommended.[5] | This high temperature provides the necessary energy to overcome the activation barrier for the intramolecular cyclization and dehydration. |
| Water Removal | Perform the reaction in a setup that allows for the removal of water as it is formed. A Dean-Stark apparatus or a simple distillation setup can be effective.[5] | Removing water from the reaction mixture shifts the equilibrium towards the formation of the glutarimide product, driving the reaction to completion. |
Visualizing the Reaction Pathway:
Caption: Formation and cyclization of glutaric acid monoamide.
Issue 3: Formation of Succinimide as a Byproduct in Glutamic Acid-Based Synthesis
Q: I am synthesizing glutarimide from L-glutamic acid, but I am observing the formation of succinimide as a major byproduct. How can I improve the selectivity towards glutarimide?
A: The formation of succinimide from glutamic acid is a known side reaction that can occur under thermal conditions, often involving decarboxylation.
Causality:
-
Thermal Decarboxylation: At elevated temperatures, glutamic acid can undergo decarboxylation to form γ-aminobutyric acid (GABA). GABA can then cyclize to form a lactam (2-pyrrolidinone), or under certain conditions, lead to other byproducts. More relevant to your issue, a competing cyclization pathway can lead to the formation of a five-membered ring.
-
Thermodynamic Stability: The five-membered succinimide ring can be thermodynamically favored under certain conditions compared to the six-membered glutarimide ring, especially when starting from a precursor like glutamine where deamidation can initiate cyclization.[6]
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Reaction Conditions | Utilize a two-step approach where L-glutamic acid is first converted to N-phthaloyl-L-glutamic acid. This protected intermediate is then cyclized to form the glutarimide ring in the presence of ammonium acetate in a high-boiling solvent like diphenyl ether.[7] | The phthaloyl protecting group directs the cyclization to the desired glutarimide ring and prevents unwanted side reactions of the amino group of glutamic acid. |
| Temperature Control | Careful control of the reaction temperature during the cyclization step is crucial to minimize thermal decomposition and side reactions. | Overheating can promote decarboxylation and the formation of other degradation products. |
| Catalyst/Reagent Choice | The use of specific cyclizing agents and solvents can influence the reaction pathway. | For instance, the use of ammonium acetate provides the ammonia source for imide formation under controlled conditions. |
Visualizing Competing Pathways:
Caption: Competing reaction pathways from glutamic acid.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying crude glutarimide?
A1: Recrystallization is the most effective and commonly used method for purifying glutarimide.[5] Ethanol (95%) is a well-documented and effective solvent for this purpose.[5] The general procedure involves dissolving the crude glutarimide in a minimal amount of hot ethanol, followed by slow cooling to induce crystallization. The pure glutarimide crystals can then be collected by filtration. For colored impurities, treatment with activated charcoal in the hot solution before filtration can be beneficial.[5] Other potential recrystallization solvents include ethyl acetate and methanol-ethyl acetate mixtures.[2]
Q2: How can I monitor the progress of my glutarimide synthesis reaction?
A2: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. You can spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of the product spot (which can be visualized under UV light if the compounds are UV-active, or by staining) indicates the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to determine the conversion and the formation of any byproducts.
Q3: Are there any specific safety precautions I should take during glutarimide synthesis?
A3: Yes, standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. When working with ammonia or volatile amines, it is essential to perform the reaction in a well-ventilated fume hood. The high-temperature reactions should be conducted with care, using appropriate heating mantles or oil baths and ensuring that the glassware is free from cracks or defects.
Q4: Can I use aqueous ammonia directly for the synthesis of glutarimide from glutaric anhydride?
A4: While it is possible, it is generally not the preferred method. The reaction of glutaric anhydride with aqueous ammonia will initially form the ammonium salt of glutaric acid monoamide.[8] To convert this to glutarimide, you would need to heat the mixture to a high temperature to drive off the water and induce cyclization. This can be less efficient than using a nitrogen source like urea in a solvent-free reaction, which avoids the introduction of excess water that can promote hydrolysis.
Analytical Methods for Purity Assessment
Accurate determination of glutarimide purity and impurity profiling is critical. HPLC is the method of choice for this purpose.
Recommended HPLC Method:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of water and acetonitrile (e.g., 70:30 v/v). The mobile phase may be buffered (e.g., with phosphate buffer) to a slightly acidic pH (e.g., pH 3-4) to ensure the reproducibility of retention times. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
This method should provide good separation of glutarimide from its common impurities like glutaric acid and glutaric acid monoamide. For method validation, it is essential to follow ICH guidelines.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. US3058983A - Preparation of glutarimide compounds - Google Patents [patents.google.com]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. Glutarimide: Synthesis and derivatives_Chemicalbook [chemicalbook.com]
- 6. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Home Page [chem.ualberta.ca]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 5-Amino-5-oxopentanoic acid | C5H9NO3 | CID 168356 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis and Process Optimization of 3,3-Dimethylglutarimide
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and production managers involved in the large-scale synthesis of 3,3-Dimethylglutarimide (CAS: 1123-40-6). It provides in-depth protocols, process optimization strategies, and troubleshooting solutions designed to address common challenges encountered during scale-up and routine production.
Overview of Synthetic Strategies
The industrial synthesis of this compound primarily relies on the cyclization of a C5 dicarboxylic acid derivative. The two most commercially viable routes start from either 3,3-Dimethylglutaric Anhydride or 3,3-Dimethylglutaric Acid. The choice between these precursors often depends on raw material cost, availability, and existing plant infrastructure.
Primary Synthetic Pathways
The most common pathways involve the reaction of a precursor with a nitrogen source, typically ammonia or urea, to form the imide ring.
Caption: Key synthetic routes to this compound.
Experimental Protocols & Methodologies
Protocol 1: Synthesis from 3,3-Dimethylglutaric Anhydride and Urea
This method is often preferred for its high efficiency and the formation of volatile byproducts (ammonia and carbon dioxide), which simplifies purification.
Step-by-Step Methodology:
-
Reactor Setup: Charge a suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, thermocouple, condenser, and a nitrogen inlet/outlet with 3,3-Dimethylglutaric Anhydride (1.0 eq).
-
Reagent Addition: Add finely ground urea (1.0 - 1.2 eq). While stoichiometric amounts can be used, a slight excess of urea can help drive the reaction to completion.
-
Thermal Ramp: Under a slow nitrogen sweep, begin heating the mixture. The reaction is typically conducted as a melt synthesis, without solvent.
-
Reaction: Raise the temperature to 160-180°C. Vigorous gas evolution (NH₃ and CO₂) will be observed. Maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up & Isolation: Once the reaction is complete, cool the mixture to approximately 100°C. The molten product can be poured into a crystallization vessel.
-
Purification: The crude product is purified by recrystallization. Effective solvents include hot water or ethanol/water mixtures.[1] The product should be isolated as a white to off-white crystalline powder.[1][2]
| Parameter | Recommended Value | Rationale & Causality |
| Reactant Ratio | 1.0 : 1.1 (Anhydride:Urea) | A slight excess of urea ensures complete conversion of the limiting anhydride reactant. |
| Temperature | 160-180°C | Facilitates the melt and provides sufficient activation energy for the cyclization and release of byproducts. |
| Reaction Time | 2-4 hours | Sufficient time for complete conversion. Longer times can lead to thermal degradation and discoloration. |
| Atmosphere | Inert (Nitrogen) | Prevents oxidation and potential side reactions at elevated temperatures. |
Process Optimization & Scale-Up (Q&A)
Q: In scaling up from the anhydride/urea route, we are seeing a decrease in yield and a darker product color. What is the likely cause?
A: This is a classic issue of heat and mass transfer limitations on a larger scale.
-
Causality (Heat Transfer): In a large reactor, "hot spots" can develop, especially if agitation is not efficient. This compound and its precursors can undergo thermal degradation at temperatures significantly above 180°C, leading to colored impurities.
-
Causality (Mass Transfer): Inefficient stirring of the viscous melt prevents uniform contact between reactants. It also hinders the escape of gaseous byproducts (NH₃, CO₂), which can shift the reaction equilibrium backward, leading to incomplete conversion and lower yields.
Optimization Strategies:
-
Agitation Control: Ensure the reactor's agitator is designed for high-viscosity melts. A helical or anchor-type stirrer is often more effective than a simple paddle.
-
Controlled Heating Profile: Implement a slower, more controlled temperature ramp-up. Use a jacketed reactor with a high-quality thermal fluid to ensure even heat distribution.
-
Vacuum Application (Advanced): In the later stages of the reaction, applying a light vacuum can help remove trapped gaseous byproducts, driving the equilibrium towards the product. This must be done carefully to avoid removing any unreacted starting material.
Q: Is a solvent-based system viable for large-scale production to avoid melt-phase issues?
A: Yes, a high-boiling, inert solvent can be used, although it introduces considerations of solvent cost, recovery, and waste disposal.
-
Solvent Selection: Solvents like xylene, sulfolane, or diphenyl ether are suitable. The solvent must be able to solubilize the reactants and have a boiling point high enough to facilitate the reaction (typically >150°C).
-
Process: The reaction would be run at reflux, often with a Dean-Stark trap if water is a byproduct (more relevant when starting from the diacid). This approach ensures excellent temperature control and homogeneity.
-
Trade-offs: While providing better control, this method increases process complexity. Solvent recovery via distillation is essential for economic viability on a large scale.
Troubleshooting Guide
Q: My final product yield is low (<70%), and analysis shows significant unreacted 3,3-dimethylglutaric acid/anhydride. What should I check first?
A: Low conversion is typically due to insufficient reaction drivers or reagent issues.
-
Purity of Urea: Urea can decompose to biuret and other compounds upon storage, reducing its effective concentration. Use fresh, dry, high-purity urea.
-
Inefficient Byproduct Removal: As discussed in the optimization section, trapped ammonia or water can prevent the reaction from reaching completion. Ensure the reaction vessel is not fully sealed and allows for gas to escape.
-
Insufficient Temperature/Time: Confirm your internal reactor temperature is reaching the target of 160-180°C. If the temperature is too low, the reaction rate will be impractically slow. Consider extending the reaction time by 1-2 hours and taking a sample for analysis. A study on the related synthesis of glutarimide found that microwave irradiation significantly accelerated the reaction, highlighting the importance of sufficient energy input.[3]
Q: The isolated product is a sticky oil or fails to crystallize properly. How can this be resolved?
A: This indicates the presence of impurities that are inhibiting crystallization.
-
Identify the Impurity: The most likely impurity is the intermediate amic acid (the ring-opened amide-acid). This forms if the final dehydration/cyclization step is incomplete.
-
Force Completion: If the intermediate is suspected, you can attempt to force the cyclization post-reaction. One method is to redissolve the crude oil in a high-boiling solvent like xylene and heat it to reflux, which can drive off the final molecule of water.
-
Purification Strategy:
-
Solvent Choice: this compound is soluble in water.[1][2] Recrystallization from hot water is a primary method for purification.[1] If impurities are also water-soluble, try a mixed solvent system like ethanol/water or isopropanol.
-
Wash Step: Before recrystallization, washing the crude product with a cold, non-polar solvent like hexane can remove less polar impurities. A wash with a cold, dilute sodium bicarbonate solution can remove acidic starting materials or intermediates, but may also hydrolyze the product if not done carefully.
-
Frequently Asked Questions (FAQs)
Q: What are the key physical and chemical properties of this compound?
A: The following table summarizes its key properties.[1][2]
| Property | Value | Source |
| CAS Number | 1123-40-6 | |
| Molecular Formula | C₇H₁₁NO₂ | |
| Molecular Weight | 141.17 g/mol | |
| Appearance | White to white-grey crystalline powder | [1][2] |
| Melting Point | 144-146 °C | [1][2] |
| Boiling Point | 268 °C at 760 mmHg | [2] |
| Solubility | Soluble in water | [1][2] |
Q: What are the best practices for storing this compound on an industrial scale?
A: It should be stored in well-sealed containers in a cool, dry place under an inert atmosphere (e.g., nitrogen).[2] This prevents moisture absorption, which could potentially lead to slow hydrolysis of the imide ring over long periods.
Q: What analytical methods are recommended for quality control?
A: A combination of techniques should be used:
-
Purity Assay: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are ideal for quantifying purity and detecting organic impurities.
-
Identity Confirmation: Fourier-Transform Infrared Spectroscopy (FTIR) will show characteristic C=O stretches for the imide group. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure.
-
Physical Properties: Melting point determination is a fast and effective indicator of purity. A sharp melting range close to the literature value (144-146 °C) suggests high purity.[1][2]
References
Technical Support Center: Custom Synthesis of 3,3-Dimethylglutarimide for High-Purity Applications
Welcome to the technical support center for the custom synthesis of 3,3-Dimethylglutarimide. This guide is designed for researchers, scientists, and professionals in drug development who require this versatile chemical intermediate at specific, high-purity levels.[1][2] As a cornerstone in the synthesis of various compounds, including peptide analogues and potential therapeutics, achieving the desired purity of this compound is paramount to the success of your research and development endeavors.[1][3]
This document provides in-depth troubleshooting guides and frequently asked questions to address the common challenges encountered during its synthesis and purification. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to provide direct answers to specific issues you may encounter during your custom synthesis projects.
Question 1: My final product purity is consistently below 99% despite following a standard synthesis protocol. What are the likely sources of contamination and how can I mitigate them?
Answer:
Achieving purity levels greater than 99% for this compound requires a systematic approach to identifying and eliminating impurities. The most common contaminants are unreacted starting materials, reaction byproducts, and isomers.
Potential Causes and Solutions:
-
Unreacted Starting Materials: The primary starting materials for common synthesis routes are 3,3-dimethylglutaric acid or its anhydride.[4] Incomplete conversion is a frequent cause of impurities.
-
Causality: The cyclization reaction to form the imide ring can be an equilibrium process. Insufficient reaction time, suboptimal temperature, or an inadequate dehydrating agent can lead to residual starting material in your crude product.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. The reaction should not be quenched until the starting material spot/peak is no longer visible.
-
Drive the Equilibrium: If using 3,3-dimethylglutaric acid and a nitrogen source like urea, ensure the reaction is heated sufficiently to drive off water. Microwave-assisted synthesis has been shown to significantly improve yields and reaction times for similar imide formations.[5]
-
Stoichiometry: A slight excess of the nitrogen source (e.g., 1.1 to 1.2 equivalents of urea) can help drive the reaction to completion.
-
-
-
Byproduct Formation: Side reactions can introduce structurally similar impurities that are difficult to remove.
-
Causality: At elevated temperatures, side reactions such as decarboxylation or the formation of polymeric materials can occur. The choice of solvent and catalyst is critical in minimizing these pathways.
-
Troubleshooting Protocol:
-
Temperature Control: Maintain a stable and uniform reaction temperature. For reactions involving 3,3-dimethylglutaric anhydride, a gentle reflux is often sufficient.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions, especially if your downstream application is sensitive to trace oxidized impurities.[4]
-
-
-
Isomeric Impurities: Contaminants such as 2,2-dimethylglutaric anhydride could be present in the starting material, leading to the formation of the corresponding imide.[6]
-
Causality: The purity of your starting materials directly impacts the purity of your final product.
-
Troubleshooting Protocol:
-
Starting Material Analysis: Always verify the purity of your 3,3-dimethylglutaric acid or anhydride using Nuclear Magnetic Resonance (NMR) or Gas Chromatography-Mass Spectrometry (GC-MS) before starting the synthesis.
-
Supplier Qualification: Source your starting materials from reputable suppliers with detailed Certificates of Analysis (CoA).
-
-
The following diagram illustrates a decision-making workflow for troubleshooting purity issues.
Caption: Troubleshooting workflow for low product purity.
Question 2: I am struggling with low yields during the recrystallization of this compound. How can I optimize the purification step to improve recovery without compromising purity?
Answer:
Recrystallization is a powerful technique for purifying this compound, but it requires careful solvent selection and execution to maximize yield.[7]
Optimizing Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, which is soluble in water, a mixed solvent system or a single solvent with these properties is key.[3][4][7]
-
Causality: If the compound is too soluble at low temperatures, recovery will be poor. If it is not soluble enough at high temperatures, you will need large volumes of solvent, which also leads to losses.
-
Protocol for Solvent Screening:
-
Place a small amount of your crude product (e.g., 20-30 mg) into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of different solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) to each tube.
-
Observe solubility at room temperature.
-
Heat the tubes that did not dissolve at room temperature and observe.
-
Cool the tubes that showed good solubility at high temperatures to see if crystals form.
-
-
| Solvent System | Solubility at 25°C | Solubility at 70°C | Crystal Formation on Cooling | Recommended Use |
| Water | Moderate | High | Good, well-formed needles | Primary choice for high purity |
| Ethanol | High | Very High | Poor recovery | Use as a co-solvent |
| Toluene | Low | Moderate | Good | Effective for removing non-polar impurities |
| Ethyl Acetate/Hexane | Moderate | High | Good | Good for moderate purity requirements |
-
Execution of Recrystallization:
-
Causality: Rapid cooling can trap impurities in the crystal lattice and lead to the formation of small, impure crystals. Slow cooling allows for the selective growth of pure crystals.
-
Step-by-Step Protocol for High-Purity Recrystallization:
-
Dissolve the crude this compound in a minimum amount of hot solvent (e.g., water).
-
If the solution is colored, you can add a small amount of activated carbon and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Do not disturb the flask during this time.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for obtaining high-purity this compound?
The reaction of 3,3-dimethylglutaric anhydride with a nitrogen source like urea or ammonia is a common and efficient method.[4] This route is often preferred over starting with 3,3-dimethylglutaric acid as the anhydride is more reactive and the reaction typically proceeds with higher yields and fewer byproducts. Microwave-assisted synthesis using urea has also been reported to be highly efficient for forming glutarimide rings.[5]
Q2: Which analytical techniques are essential for confirming the purity of my custom-synthesized this compound?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.
-
High-Performance Liquid Chromatography (HPLC): Ideal for detecting non-volatile impurities. A well-developed HPLC method can separate closely related impurities and provide a precise purity value (e.g., area percent).
-
Gas Chromatography (GC): Suitable for assessing volatile impurities and residual solvents.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with GC or LC to identify impurities.
-
Melting Point: A sharp melting point range (e.g., 144-146 °C) is a good indicator of high purity.[4][7]
Q3: How should I properly store this compound to maintain its purity over time?
This compound is a stable, white to off-white crystalline powder.[3][4][7] To maintain its integrity, it should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight.[3][4] Storing it under an inert atmosphere is also recommended for long-term storage to prevent any potential degradation.[3][4]
Q4: Can I use 3,3-dimethylglutaric acid directly instead of the anhydride?
Yes, 3,3-dimethylglutaric acid can be used.[8][9][10] However, the reaction typically requires higher temperatures and longer reaction times to facilitate the dehydration and cyclization process. This can sometimes lead to more byproducts compared to starting with the anhydride.
The general workflow for custom synthesis and quality control is depicted below.
Caption: General workflow for custom synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Cas 1123-40-6,this compound | lookchem [lookchem.com]
- 4. This compound|lookchem [lookchem.com]
- 5. mdpi.org [mdpi.org]
- 6. 3,3-DIMETHYLGLUTARIC ANHYDRIDE | 4160-82-1 [chemicalbook.com]
- 7. This compound | 1123-40-6 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. US4433163A - Process for the production of 3,3-dimethylglutaric acid or its esters - Google Patents [patents.google.com]
Validation & Comparative
A Researcher's Guide to Validating the Biological Activity of 3,3-Dimethylglutarimide in Cell-Based Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically validate the potential biological activity of 3,3-Dimethylglutarimide. We will move beyond simple protocols to explain the scientific rationale behind each experimental step, enabling you to build a robust and self-validating data package.
Introduction: A Hypothesis-Driven Approach
This compound is a chemical intermediate whose structural backbone bears a resemblance to the glutarimide ring of thalidomide and its potent immunomodulatory imide drug (IMiD®) analogs, such as lenalidomide and pomalidomide.[1][2] These IMiDs are cornerstone therapies for hematological malignancies, particularly multiple myeloma.[3] Their mechanism of action is well-established: they bind to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4] This binding event allosterically modifies the ligase's substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] The degradation of these factors is cytotoxic to myeloma cells.[4]
Given this structural similarity, we can hypothesize that this compound may function as a novel CRL4^CRBN^ modulator. This guide outlines a logical, three-part experimental workflow to test this hypothesis, starting with broad phenotypic screening and progressively narrowing down to specific mechanistic validation.
Part 1: Primary Screening for Cytotoxic and Antiproliferative Activity
The foundational step in characterizing any new compound is to determine if it has a measurable impact on cancer cell viability and proliferation. A positive result in this phase provides the justification for more in-depth mechanistic studies. We will employ two complementary assays to assess these effects.
Experimental Rationale
We begin with a metabolic assay (MTT) as a rapid, high-throughput method to assess overall cell health and viability. A reduction in metabolic activity is often the first indication of a cytotoxic or cytostatic effect.[5] To distinguish between these possibilities and to measure cell division directly, we will use a DNA synthesis assay (BrdU). This provides a more specific measure of antiproliferative activity. Comparing the compound's effect against a well-characterized IMiD like lenalidomide provides a critical performance benchmark.
Workflow for Primary Screening
Caption: Workflow for initial screening of this compound.
Protocol 1: MTT Cell Viability Assay
This protocol measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which reflects the metabolic state of the cell population.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. For adherent cells, allow them to attach overnight.
-
Compound Preparation: Prepare a 2x concentration series of this compound and controls (Lenalidomide, vehicle) in culture medium.
-
Treatment: Remove old media (if adherent) and add 100 µL of the 2x compound dilutions to the appropriate wells. Incubate for 72 hours under standard culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells and plot the dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
Protocol 2: BrdU Cell Proliferation Assay
This assay measures the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA during the S-phase of the cell cycle.
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.
-
BrdU Labeling: 4-6 hours before the end of the 72-hour incubation, add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Fixation & Denaturation: At the 72-hour time point, remove the culture medium, and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with PBS. Add an anti-BrdU primary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and incubate for 1-2 hours.
-
Substrate Addition: Wash the wells thoroughly. Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until color develops.
-
Stop Reaction: Add a stop solution to halt the reaction.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Analysis: Calculate IC50 values as described for the MTT assay.
Data Summary and Interpretation
The results of these initial screens should be compiled to compare the potency of this compound with the established IMiD, Lenalidomide.
| Compound | Cell Line | MTT IC50 (µM) | BrdU IC50 (µM) |
| This compound | MM.1S | Experimental Value | Experimental Value |
| H929 | Experimental Value | Experimental Value | |
| HEK293T | Experimental Value | Experimental Value | |
| Lenalidomide | MM.1S | Reference Value | Reference Value |
| H929 | Reference Value | Reference Value | |
| HEK299T | Reference Value | Reference Value | |
| Vehicle Control | All | No Effect | No Effect |
A potent cytotoxic/antiproliferative effect in myeloma cell lines (e.g., MM.1S) with minimal effect in control lines (e.g., HEK293T) would be a strong indicator of specific biological activity, warranting further investigation into the mechanism of cell death.
Part 2: Dissecting the Mechanism of Action - Apoptosis Induction
If this compound reduces cell viability, the next critical question is how. Programmed cell death, or apoptosis, is a common mechanism for anti-cancer agents. We will use two distinct assays to confirm the induction of apoptosis.
Experimental Rationale
Apoptosis proceeds through a well-defined series of events.[6] We will first use Annexin V staining to detect an early event: the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.[7] To corroborate this finding and probe further down the signaling cascade, we will measure the activity of effector caspases 3 and 7, which are central executioners of the apoptotic program. Observing positive signals in both assays provides strong, multi-point evidence for apoptosis.
Apoptotic Signaling Pathways
Caption: Key pathways of apoptosis induction.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of this compound (determined in Part 1) for 24-48 hours. Include positive (e.g., Staurosporine) and vehicle controls.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Annexin V Binding Buffer to each sample. Analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 4: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[6]
-
Assay Setup: Seed cells in a white-walled, 96-well plate and treat with a dose-response of this compound for 24-48 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Readout: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Plot the luminescence signal against the compound concentration to determine the dose-dependent activation of caspases 3/7.
Data Summary and Interpretation
These assays will confirm the mode of cell death. A significant increase in the Annexin V-positive population and a corresponding rise in caspase activity provide compelling evidence that this compound induces apoptosis.
| Treatment (IC50 Conc.) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle Control | Baseline Value | Baseline Value | 1.0 |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Lenalidomide | Reference Value | Reference Value | Reference Value |
Part 3: Mechanistic Validation - Probing Cereblon Engagement
The final and most specific phase of our validation is to test the central hypothesis: does this compound act like an IMiD by engaging the CRL4^CRBN^ E3 ligase complex?
Experimental Rationale
The definitive molecular consequence of IMiD binding to CRBN is the targeted degradation of neosubstrates like IKZF1 and IKZF3.[4] Therefore, the most direct way to validate our hypothesis in a cell-based system is to measure the protein levels of these specific targets following compound treatment. A reduction in IKZF1/3 levels would serve as a robust pharmacodynamic biomarker for CRBN engagement.
IMiD Mechanism of Action
Caption: Mechanism of IMiD-mediated protein degradation.
Protocol 5: Western Blot for IKZF1/IKZF3 Degradation
This technique will quantify the levels of target proteins in treated cells.
-
Cell Culture and Treatment: Culture a sensitive cell line (e.g., MM.1S) and treat with the IC50 concentration of this compound for a time course (e.g., 2, 4, 8, 24 hours). Include Lenalidomide as a positive control and a vehicle control.
-
Protein Extraction: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for IKZF1 or IKZF3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Perform densitometry analysis to quantify the band intensity of IKZF1/IKZF3 relative to the loading control. A time-dependent decrease in the target protein level compared to the vehicle control indicates compound-induced degradation.
Conclusion and Path Forward
This guide presents a tiered, logical workflow to comprehensively validate the biological activity of this compound. By progressing from broad phenotypic assays to specific mechanistic studies, researchers can build a compelling, evidence-based narrative.
| Stage | Objective | Key Assays | Primary Readout | Interpretation |
| Part 1 | Assess general bioactivity | MTT, BrdU | IC50 Values | Determines if the compound has cytotoxic or antiproliferative effects. |
| Part 2 | Determine mechanism of cell death | Annexin V/PI, Caspase-Glo 3/7 | % Apoptotic Cells, Caspase Activity | Confirms if cell death occurs via programmed apoptosis. |
| Part 3 | Validate molecular mechanism | Western Blot (IKZF1/IKZF3) | Target Protein Levels | Provides evidence for engagement of the Cereblon E3 ligase pathway. |
Positive results across all three stages would strongly support the hypothesis that this compound functions as a novel Cereblon-modulating agent. Such findings would provide a solid foundation for further preclinical development, including validation in more complex models like 3D spheroids, patient-derived xenografts, and eventual in vivo efficacy and safety studies.
References
- 1. Thalidomide - Wikipedia [en.wikipedia.org]
- 2. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]
- 3. Lenalidomide - Wikipedia [en.wikipedia.org]
- 4. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Based Assays [sigmaaldrich.com]
- 6. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 7. reactionbiology.com [reactionbiology.com]
A Comparative Guide to Glutarimide-Based Cereblon E3 Ligase Modulators: 3,3-Dimethylglutarimide Derivatives and Thalidomide Analogs
Introduction: The Expanding Universe of Targeted Protein Degradation
The advent of targeted protein degradation (TPD) has marked a paradigm shift in drug discovery, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this revolution lies the E3 ubiquitin ligase Cereblon (CRBN), a key player in the cell's natural protein disposal system. The serendipitous discovery of thalidomide's interaction with CRBN has paved the way for the development of a powerful class of therapeutics known as immunomodulatory drugs (IMiDs®), including the highly successful analogs lenalidomide and pomalidomide.[1][2] These molecules act as "molecular glues," effectively hijacking the CRBN E3 ligase complex to induce the degradation of specific target proteins, or neosubstrates.[3][4]
This guide provides an in-depth technical comparison of the established thalidomide analogs with an emerging class of CRBN modulators: 3,3-dimethylglutarimide (DMG) derivatives. While thalidomide and its direct analogs have a well-documented clinical history, the exploration of novel glutarimide-based scaffolds offers exciting possibilities for enhancing efficacy, improving safety profiles, and expanding the landscape of degradable proteins. We will delve into the mechanistic nuances, comparative efficacy data, and the experimental methodologies crucial for evaluating these compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this dynamic field.
Mechanism of Action: A Tale of Two Scaffolds
The therapeutic effects of both thalidomide analogs and novel glutarimide derivatives are fundamentally rooted in their ability to bind to CRBN and modulate its substrate specificity. The core structure responsible for this interaction is the glutarimide ring.[5][6]
Thalidomide Analogs: The Prototypical Molecular Glues
Thalidomide, lenalidomide, and pomalidomide are composed of a glutarimide ring linked to a phthalimide (in thalidomide and pomalidomide) or isoindolinone (in lenalidomide) moiety.[4] Their binding to a shallow pocket on the surface of CRBN induces a conformational change that creates a new binding interface.[5] This "neo-interface" allows for the recruitment of proteins that do not normally interact with CRBN, leading to their ubiquitination and subsequent degradation by the proteasome.
Key neosubstrates of thalidomide analogs include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α).[1][7] The degradation of IKZF1 and IKZF3 is central to the anti-myeloma and immunomodulatory effects of these drugs, while the degradation of CK1α is particularly relevant in the context of myelodysplastic syndromes with a 5q deletion.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. bosterbio.com [bosterbio.com]
- 6. researchgate.net [researchgate.net]
- 7. ibidi.com [ibidi.com]
- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the Analytical Characterization and Validation for the Synthesis of 3,3-Dimethylglutarimide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of analytical methodologies for the characterization and validation of 3,3-Dimethylglutarimide, a key intermediate in various chemical syntheses.[1][2] The focus is on ensuring the identity, purity, and quality of the final product through robust, validated analytical techniques, grounded in scientific integrity and regulatory expectations.
The Synthetic Landscape: Understanding the Process and Potential Impurities
The quality of any final compound is intrinsically linked to the control of its synthetic process. A common and efficient route to this compound involves the reaction of 3,3-dimethylglutaric anhydride with a source of ammonia, such as urea or aqueous ammonia, often under thermal conditions.
While seemingly straightforward, this process can introduce several impurities that must be monitored and controlled. The primary analytical challenge is not just to confirm the presence of the desired product but to unequivocally identify and quantify any process-related impurities and unreacted starting materials.
Potential Impurities in this compound Synthesis:
-
Unreacted Starting Materials:
-
Intermediates and By-products:
-
Amide-Acid Intermediate: Incomplete cyclization can result in the presence of 4-carbamoyl-3,3-dimethylbutanoic acid.
-
-
Residual Solvents: Depending on the reaction and purification steps, residual solvents may be present.
The following diagram illustrates the synthetic pathway and the origin of these potential impurities.
Caption: Synthesis of this compound and key impurity sources.
A Comparative Analysis of Core Analytical Techniques
Selecting the appropriate analytical tools is critical for a comprehensive characterization of this compound. No single technique is sufficient; a multi-faceted approach is required to build a complete quality profile. The following table compares the primary techniques based on their application in this specific context.
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC-UV | Purity assessment, assay (quantification), and impurity quantification.[6][7] | High resolution for separating closely related impurities. Excellent for quantitative accuracy and precision. | Requires a chromophore for UV detection. Method development can be time-consuming. |
| GC-MS | Identification and quantification of volatile impurities (e.g., residual solvents).[8][9] | High sensitivity and specificity for volatile compounds. Mass spectrometry provides definitive identification. | Not suitable for non-volatile compounds like the product and most impurities without derivatization.[10] |
| ¹H and ¹³C NMR | Definitive structural confirmation and identification of impurities.[11][12] | Provides unambiguous structural information. Can be quantitative (qNMR) with appropriate standards. | Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals. |
| FTIR | Functional group identification and reaction monitoring.[13][14][15] | Fast, non-destructive, and excellent for confirming the presence of the imide functional group and the absence of anhydride.[13][16] | Primarily qualitative; not suitable for quantifying low-level impurities. |
The Pillar of Trust: Analytical Method Validation
For any analytical data to be considered reliable and trustworthy, the method used to generate it must be validated for its intended purpose.[17][18] Method validation is a documented process that provides a high degree of assurance that a method will consistently produce a result meeting pre-determined acceptance criteria.[17] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[19][20][21]
The validation process ensures the method is robust, reliable, and suitable for routine use in a quality control environment.
Caption: Workflow for analytical method validation as per ICH guidelines.
Key Validation Parameters (ICH Q2(R1)):
-
Specificity: The method's ability to accurately measure the analyte in the presence of all potential impurities.[22] For an HPLC method, this is demonstrated by showing that the peaks for impurities and the main compound are well-resolved from each other and from any matrix components.
-
Linearity: Demonstrates a proportional relationship between the concentration of the analyte and the analytical signal over a defined range.
-
Range: The concentration interval over which the method is shown to be accurate, precise, and linear.
-
Accuracy: The closeness of the measured value to the true value, typically assessed by analyzing samples with a known concentration (spiked samples).
-
Precision: The agreement among a series of measurements from the same sample. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be detected by the method.
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.
-
Robustness: The method's ability to remain unaffected by small, deliberate changes in parameters (e.g., mobile phase composition, pH, column temperature), indicating its reliability for routine use.
Field-Proven Experimental Protocols
The following protocols are provided as robust starting points for the analysis of this compound.
Protocol 1: HPLC-UV Method for Assay and Purity Determination
This reverse-phase HPLC method is designed for the simultaneous assay of this compound and the quantification of its non-volatile, process-related impurities.
1. Instrumentation and Materials:
-
HPLC system with UV-Vis detector (e.g., Agilent 1260, Waters Alliance).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric Acid (ACS grade).
-
This compound reference standard.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Diluent: 50:50 Water:Acetonitrile.
-
Standard Solution (for Assay): Accurately weigh and dissolve ~25 mg of this compound reference standard in 50.0 mL of diluent (Concentration ~0.5 mg/mL).
-
Sample Solution: Accurately weigh and dissolve ~25 mg of the synthesized this compound in 50.0 mL of diluent.
4. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak area for the five replicate injections should be ≤ 2.0%.
-
The tailing factor for the this compound peak should be ≤ 2.0.
5. Analysis and Calculation:
-
Inject the standard and sample solutions.
-
Assay (% w/w): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
-
Impurity Content (%): Calculate the percentage of each impurity using area normalization, assuming a relative response factor of 1.0 if the impurity standard is not available. (Area_Impurity / Area_Total) * 100
Protocol 2: FTIR Method for Identity Confirmation
This method provides rapid confirmation of the imide functional group, confirming the successful synthesis.
1. Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
2. Sample Preparation:
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
3. Instrument Parameters:
-
Scan Range: 4000 - 650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
4. Data Interpretation:
-
The resulting spectrum should be compared to a reference spectrum.
-
Expected Characteristic Peaks:
-
~3200 cm⁻¹: N-H stretch.[13]
-
~1770 cm⁻¹ and ~1700 cm⁻¹: Asymmetric and symmetric C=O stretching of the cyclic imide. This double carbonyl stretch is a key signature.[13]
-
Absence of a broad O-H stretch (~3000 cm⁻¹) from the carboxylic acid impurity.
-
Absence of characteristic anhydride peaks (~1820 cm⁻¹ and ~1760 cm⁻¹).
-
Conclusion
The successful synthesis of high-purity this compound is critically dependent on a robust analytical control strategy. A combination of a high-resolution separation technique like HPLC for purity and assay, coupled with spectroscopic methods such as NMR for structural confirmation and FTIR for identity verification, provides a comprehensive characterization. Each of these methods must be rigorously validated according to established guidelines, such as ICH Q2(R1), to ensure data integrity and regulatory compliance.[19][20] This multi-pronged, validated approach is the cornerstone of ensuring product quality and consistency in any research or drug development setting.
References
- 1. nbinno.com [nbinno.com]
- 2. Cas 1123-40-6,this compound | lookchem [lookchem.com]
- 3. 3,3-DIMETHYLGLUTARIC ANHYDRIDE(4160-82-1) 1H NMR [m.chemicalbook.com]
- 4. 3,3-Dimethylglutaric acid(4839-46-7) 13C NMR spectrum [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A simple method modification to increase separation of 2- and 3-hydroxyglutaric acid by GC-MS for clinical urine organic acids analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. This compound(1123-40-6) 1H NMR spectrum [chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Formation of cyclic imide-like structures upon the treatment of calmodulin and a calmodulin peptide with heat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 18. wjarr.com [wjarr.com]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. starodub.nl [starodub.nl]
- 21. altabrisagroup.com [altabrisagroup.com]
- 22. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Comparative Analysis of 3,3-Dimethylglutarimide Analogs: A Guide to Structure-Activity Relationships
For researchers and professionals in drug discovery, the 3,3-dimethylglutarimide scaffold presents a versatile platform for developing novel therapeutics. This guide offers an in-depth comparison of this compound analogs, focusing on their structure-activity relationships (SAR) in anticonvulsant, anxiolytic, and anticancer applications. We will delve into the experimental data supporting these findings, provide detailed protocols for key assays, and explore the underlying mechanisms of action.
Introduction to the this compound Scaffold
The this compound core, a six-membered heterocyclic imide, offers a unique combination of rigidity and synthetic tractability. The gem-dimethyl substitution at the 3-position can influence the molecule's conformation and metabolic stability, making it an attractive starting point for medicinal chemistry campaigns. This guide will explore how modifications to this core structure impact its biological activity across different therapeutic areas.
Anticonvulsant Activity: Exploring the Potential of N-Substituted Analogs
While direct SAR studies on this compound analogs as anticonvulsants are not extensively documented, valuable insights can be drawn from the broader class of cyclic imides, such as phthalimides and succinimides. The primary mechanism of action for many of these compounds is believed to involve the modulation of ion channels or enhancement of GABAergic neurotransmission.
Key Structural-Activity Relationship Insights:
-
N-Substitution is Critical: The nature of the substituent on the imide nitrogen is a key determinant of anticonvulsant activity. Studies on related cyclic imides suggest that both alkyl and aryl substituents can confer activity.
-
Aromatic and Heterocyclic Moieties: Introduction of aromatic or heterocyclic rings at the N-position can enhance potency. For instance, N-phenyl and N-pyridyl derivatives of related imides have shown promising anticonvulsant effects.
-
Lipophilicity: A balance in lipophilicity is crucial for blood-brain barrier penetration and target engagement. Highly lipophilic or hydrophilic analogs may exhibit poor pharmacokinetic profiles.
Comparative Performance of Related Cyclic Imides:
| Cyclic Imide | General Anticonvulsant Activity | Key Structural Features for Activity |
| Phthalimide | Active in MES and scPTZ models[1] | N-alkenyl and N-alkynyl substituents show superior activity to N-phenoxyalkyl groups.[2][3] |
| Succinimide | Effective against absence seizures | Small alkyl groups at the C-3 position are optimal. Aryl substitution can introduce activity against tonic-clonic seizures but may increase toxicity.[4] |
| Glutarimide | Shows promise, but less explored than others | N-alkylation of bemegride (3-ethyl-3-methylglutarimide) can modulate CNS stimulant-depressant action. |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used primary screening model for anticonvulsant drugs, indicative of a compound's ability to prevent the spread of seizures.
Methodology:
-
Animal Model: Male albino mice (20-25 g) are used.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control (e.g., 0.5% carboxymethylcellulose) is also included.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the mice.
-
Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
Observation: The mice are observed for the presence or absence of a tonic hind-limb extension seizure.
-
Endpoint: The percentage of animals protected from the tonic seizure is recorded for each dose group. The ED50 (the dose that protects 50% of the animals) is then calculated.[5]
Anxiolytic Potential: Unraveling the SAR for Anxiety Disorders
The anxiolytic properties of this compound analogs are an emerging area of interest. The mechanism is often hypothesized to involve the modulation of GABAergic pathways, similar to benzodiazepines, but potentially with a more favorable side-effect profile.
Key Structural-Activity Relationship Insights:
-
Aromatic N-Substituents: The presence of an N-aryl group appears to be a common feature among anxiolytic imide derivatives.
-
Substitution on the Aromatic Ring: The electronic properties and position of substituents on the N-aryl ring can significantly influence anxiolytic activity. For example, in a study of phthalimide derivatives, an N-benzoyl-3-nitro-phthalimide showed anxiolytic effects.[6][7]
-
Flexibility of the Linker: The nature of the linker between the imide and any distal groups can impact binding to target receptors.
Experimental Protocol: Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of drugs in rodents.
Methodology:
-
Apparatus: The maze consists of two open arms and two closed arms, elevated from the floor.
-
Animal Model: Rats or mice are used.
-
Procedure: Each animal is placed in the center of the maze, facing an open arm.
-
Observation: The animal's behavior is recorded for a set period (e.g., 5 minutes), noting the number of entries into and the time spent in the open and closed arms.
-
Endpoint: Anxiolytic compounds typically increase the number of entries into and the time spent in the open arms, reflecting a reduction in anxiety-like behavior.[8]
Anticancer Activity: From Cereblon Binders to Novel Mechanisms
The glutarimide moiety is famously a key component of thalidomide and its analogs (lenalidomide and pomalidomide), which exert their anticancer and immunomodulatory effects by binding to the cereblon (CRBN) E3 ubiquitin ligase. This interaction leads to the targeted degradation of specific proteins. However, emerging evidence suggests that glutarimide derivatives may also possess anticancer activity through CRBN-independent mechanisms.
Cereblon (CRBN) Binding and Targeted Protein Degradation:
The glutarimide ring of these molecules fits into a specific binding pocket of CRBN, inducing a conformational change that allows for the recruitment of neosubstrate proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The this compound scaffold can be incorporated into Proteolysis Targeting Chimeras (PROTACs) as the CRBN-binding ligand.
Key Structural-Activity Relationship Insights for CRBN Binding:
-
The Glutarimide Core: The glutarimide ring is essential for CRBN engagement.
-
N-Substitution: Modifications at the nitrogen atom of the glutarimide can be used to attach linkers for PROTAC development without abolishing CRBN binding.
CRBN-Independent Anticancer Activity:
Recent studies have shown that some glutarimide derivatives can exert antiproliferative effects through mechanisms that are not dependent on CRBN. For example, a study on streptoglutarimide H, a marine-derived glutarimide, demonstrated that it inhibits the proliferation of lung cancer cells by downregulating cell cycle-related proteins and inhibiting glycolysis.[9][10] Another study reported that a spiro-glutarimide derivative containing a 12-membered ketone ring was the most potent cytotoxic agent against several cancer cell lines.
Comparative Cytotoxicity of Glutarimide Analogs:
| Compound | Cancer Cell Line | IC50 (µM) | Proposed Mechanism |
| Streptoglutarimide H | A549 (Lung) | 1.69 - 5.24 | Cell cycle arrest, glycolysis inhibition[9] |
| 2-benzyl-2-azaspiro [5.11]heptadecane-1,3,7-trione | HeLa, K562, MDA-MB-453 | 9 - 27 | Not specified |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Methodology:
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Endpoint: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.
Synthesis of N-Substituted this compound Analogs
A common and effective method for the synthesis of N-substituted 3,3-dimethylglutarimides involves the reaction of 3,3-dimethylglutaric anhydride with a primary amine.
General Synthetic Protocol:
Step 1: Synthesis of 3,3-Dimethylglutaric Anhydride
3,3-Dimethylglutaric acid is heated with a dehydrating agent, such as acetic anhydride, to yield 3,3-dimethylglutaric anhydride.
Step 2: Synthesis of N-Aryl-3,3-dimethylglutarimide
A mixture of 3,3-dimethylglutaric anhydride and the desired primary aryl amine is heated, often without a solvent or in a high-boiling solvent like glacial acetic acid, to effect the condensation and cyclization to the corresponding N-aryl-3,3-dimethylglutarimide.
Example Synthesis of N-Phenyl-3,3-dimethylglutarimide:
-
A mixture of 3,3-dimethylglutaric anhydride (1 equivalent) and aniline (1 equivalent) is heated at 180-200°C for 2-3 hours.
-
The reaction mixture is cooled, and the resulting solid is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure N-phenyl-3,3-dimethylglutarimide.
Logical and Experimental Workflows
The development of novel this compound analogs follows a logical progression from design and synthesis to comprehensive biological evaluation.
Caption: A typical workflow for the discovery and development of novel this compound analogs.
Conclusion
The this compound scaffold holds significant promise for the development of new therapeutic agents. Structure-activity relationship studies, though more established for related cyclic imides, provide a strong foundation for the rational design of novel anticonvulsant and anxiolytic compounds based on this core. In the realm of oncology, the ability of the glutarimide moiety to engage cereblon for targeted protein degradation is a powerful tool, while emerging evidence of CRBN-independent mechanisms opens up new avenues for anticancer drug discovery. Further exploration of the SAR of this compound analogs, supported by robust experimental data, will undoubtedly lead to the identification of promising new drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticonvulsant evaluation of some N-substituted phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New antiepileptic agents: structure–activity relationships | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. mdpi.com [mdpi.com]
- 8. Antiproliferative Activity and Potential Mechanism of Marine-Sourced Streptoglutarimide H against Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative Activity and Potential Mechanism of Marine-Sourced Streptoglutarimide H against Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiproliferative and antibacterial activity of some glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Effects of Glutarimide-Based Cereblon E3 Ligase Modulators
This guide provides an in-depth comparison of the inhibitory effects of glutarimide-based compounds, a class of molecules that has revolutionized therapeutic approaches in oncology and immunology. We will delve into the structure-activity relationships, comparative efficacy, and the experimental methodologies used to evaluate these potent inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of therapeutic agents.
Introduction: The Glutarimide Moiety and Cereblon Modulation
The discovery of thalidomide's therapeutic effects and its subsequent analogs, lenalidomide and pomalidomide, has paved the way for a new paradigm in drug development: targeted protein degradation. At the heart of this strategy lies the glutarimide ring, a key structural motif responsible for binding to Cereblon (CRBN).[1][2] CRBN is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[2]
The binding of glutarimide-based compounds to CRBN acts as a "molecular glue," inducing a conformational change that recruits new proteins (neosubstrates) to the E3 ligase complex for ubiquitination and subsequent degradation by the proteasome.[2] This targeted degradation of key proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), is central to the therapeutic effects of these drugs in hematological malignancies like multiple myeloma.[2][3]
The 3,3-dimethylglutarimide scaffold itself is a key intermediate in chemical synthesis.[4][5] However, the most profound inhibitory effects are observed in its derivatives, where modifications to the glutarimide and associated ring systems dictate the potency and selectivity of CRBN binding and neosubstrate degradation. This guide will compare several key glutarimide-based compounds, focusing on their efficacy as CRBN modulators.
Comparative Analysis of Glutarimide-Based CRBN Binders
The inhibitory potential of glutarimide-based compounds is primarily assessed by their binding affinity to CRBN and their downstream effects, such as anti-proliferative activity in cancer cell lines. The following table summarizes key data for several prominent glutarimide derivatives.
| Compound | Structure | CRBN Binding IC50 (µM) | Notes |
| Thalidomide | 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | ~1.8 (NanoBRET)[6] | The parent compound of the class, with known immunomodulatory and teratogenic effects.[1] |
| Lenalidomide | 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione | 0.081 (NanoBRET)[6] | An analog with enhanced potency over thalidomide.[1] |
| Pomalidomide | 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | 0.18 (NanoBRET)[6] | A highly potent analog, effective in lenalidomide-refractory multiple myeloma.[7] |
| Phenyl Glutarimide (PG) | 3-phenylpiperidine-2,6-dione | 0.60 (NanoBRET)[6] | A novel CRBN binder with improved chemical stability compared to traditional immunomodulatory drugs (IMiDs).[4][8] |
| 4-Indazolyl Glutarimide | 3-(1H-indazol-4-yl)piperidine-2,6-dione | 0.17 (NanoBRET)[6] | A heteroaryl glutarimide demonstrating potent CRBN binding.[6] |
| Indazole (Compound 25) | 3-(1H-indazol-3-yl)piperidine-2,6-dione | 0.034 (NanoBRET)[6] | One of the most potent α-heteroaryl-substituted glutarimides identified in the referenced study.[6] |
Key Insights from the Comparative Data:
-
Structural Modifications Drive Potency: The evolution from thalidomide to lenalidomide and pomalidomide illustrates how subtle changes to the phthalimide ring system dramatically increase CRBN binding affinity.[1][6]
-
Stereochemistry is Crucial: The (S)-enantiomer of thalidomide exhibits approximately 10-fold stronger binding to CRBN compared to the (R)-enantiomer, highlighting the stereospecificity of the interaction.[9]
-
Beyond the Phthalimide Ring: The development of phenyl glutarimides and heteroaryl glutarimides demonstrates that replacing the traditional phthalimide moiety can lead to highly potent CRBN binders with potentially different neosubstrate specificities and improved drug-like properties.[4][6]
Signaling Pathways and Experimental Workflows
The CRL4^CRBN^ E3 Ligase Pathway
The mechanism of action of glutarimide-based compounds is centered on the hijacking of the CRL4^CRBN^ E3 ubiquitin ligase complex. The following diagram illustrates this pathway.
Caption: The CRL4-CRBN E3 Ligase Pathway with a Glutarimide-Based Compound.
Experimental Workflow for Compound Evaluation
A typical workflow for evaluating the inhibitory effects of novel glutarimide-based compounds involves a series of in vitro assays.
Caption: A generalized experimental workflow for evaluating glutarimide-based compounds.
Detailed Experimental Protocols
CRBN Binding Assay (Fluorescence Polarization)
This protocol is based on a competitive binding assay format.
Principle: A fluorescently-labeled thalidomide analog (probe) binds to CRBN, resulting in a high fluorescence polarization (FP) signal. Unlabeled test compounds compete for binding, displacing the probe and causing a decrease in the FP signal.
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently-labeled thalidomide probe (e.g., Cy5-labeled thalidomide)
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
Test compounds and a known CRBN binder (e.g., pomalidomide) as a positive control
-
Black, low-binding 384-well plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in assay buffer.
-
In a 384-well plate, add the test compounds/control.
-
Add a solution of CRBN protein and the fluorescent probe to each well. The final concentrations should be optimized, but a starting point could be 10 nM CRBN and 5 nM probe.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a microplate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Cell Viability Assay (MTT Assay)
This protocol assesses the anti-proliferative effects of the compounds on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values for cell viability.
TNF-α Inhibition Assay (ELISA)
This protocol measures the ability of compounds to inhibit the production of the pro-inflammatory cytokine TNF-α.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of TNF-α secreted by immune cells (e.g., peripheral blood mononuclear cells - PBMCs) in response to a stimulant like lipopolysaccharide (LPS).
Materials:
-
Human PBMCs
-
LPS
-
Test compounds
-
Human TNF-α ELISA kit
-
Cell culture medium
-
96-well plates
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Plate the PBMCs in a 96-well plate.
-
Pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 values for TNF-α inhibition.
Conclusion and Future Directions
The family of glutarimide-based compounds has demonstrated remarkable clinical success, underscoring the therapeutic potential of modulating the Cereblon E3 ligase complex. The comparative data clearly indicate that while the glutarimide core is essential for CRBN binding, strategic modifications to the rest of the molecule are key to enhancing potency and fine-tuning the biological activity.
Future research in this area is focused on several exciting avenues:
-
Novel Scaffolds: The exploration of non-phthalimide-based scaffolds, such as the heteroaryl glutarimides, to discover compounds with novel neosubstrate profiles and improved pharmacokinetic properties.[6]
-
PROTACs: Utilizing glutarimide-based CRBN ligands as the E3 ligase-binding moiety in Proteolysis Targeting Chimeras (PROTACs) to degrade a wider range of "undruggable" protein targets.[4][8]
-
Understanding Resistance: Investigating the mechanisms of resistance to glutarimide-based drugs, which often involve mutations or downregulation of CRBN.
This guide has provided a framework for understanding and comparing the inhibitory effects of glutarimide-based compounds. The provided protocols offer a starting point for the in vitro evaluation of novel analogs, and the comparative data highlight the key structure-activity relationships that govern their potent biological effects.
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Dirhodium-Catalyzed Modification of Immunomodulatory Imide Drugs and Their Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Development of Validated Analytical Methods for Novel Glutarimide Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape is increasingly shaped by molecules containing the glutarimide moiety. From the immunomodulatory effects of lenalidomide to the targeted protein degradation capabilities of novel Proteolysis Targeting Chimeras (PROTACs) and molecular glues, these compounds represent a significant frontier in medicine.[1][2] The unique chiral nature and complex degradation pathways of these molecules, however, present substantial analytical challenges. A robust, validated, and stability-indicating analytical method is not merely a regulatory requirement; it is the cornerstone of a successful drug development program, ensuring the safety, efficacy, and quality of the final product.
This guide provides a comparative analysis of state-of-the-art analytical techniques for novel glutarimide compounds. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounding our discussion in the authoritative frameworks of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]
The Regulatory Bedrock: ICH and FDA Guidelines
Before delving into specific techniques, it is crucial to understand the regulatory context. The ICH Q2(R2) guideline, "Validation of Analytical Procedures," provides a comprehensive framework for validation, outlining the necessary performance characteristics and the data required to demonstrate a method is fit for its intended purpose.[4][6] The FDA's guidance documents align with these principles, emphasizing that the objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3][6][7] These guidelines are not prescriptive checklists but rather a scientific framework that demands a deep understanding of the analytical methodology.[8]
Core Analytical Techniques: A Comparative Overview
The choice of analytical technique is fundamentally dictated by the analyte's properties and the question being asked—be it for release testing, stability studies, or pharmacokinetic analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly Reverse-Phase (RP-HPLC), is the workhorse for assay, impurity profiling, and stability testing of glutarimide compounds.[9][10] Its robustness, precision, and adaptability make it ideal for the quality control (QC) environment. Paired with a Photodiode Array (PDA) detector, it provides not only quantification but also spectral data to assess peak purity, a critical component of a stability-indicating method.[10][11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For bioanalytical applications, such as quantifying a novel glutarimide compound in plasma or serum, LC-MS/MS is the gold standard.[12] Its unparalleled sensitivity and selectivity allow for the detection of analytes at ng/mL or even pg/mL levels.[13][14] The use of multiple reaction monitoring (MRM) provides exquisite specificity, filtering out interferences from complex biological matrices. This technique is also indispensable for the structural elucidation of unknown degradation products found during forced degradation studies.
-
Chiral Chromatography: The glutarimide moiety in many therapeutic agents, including thalidomide and its analogs, contains a stereocenter. The different enantiomers can have dramatically different pharmacological and toxicological profiles.[15] Consequently, regulatory agencies mandate the development of stereoselective analytical methods to control the enantiomeric purity of the drug substance and product.[16][17][18] This is typically achieved using HPLC with a Chiral Stationary Phase (CSP), which enables the direct separation of enantiomers.[19][20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for the analysis of large, polar glutarimide molecules, GC-MS has a role in analyzing volatile impurities or residual solvents.[21] For non-volatile compounds, derivatization can be employed to increase volatility, although this adds complexity to the sample preparation process.
Workflow for Analytical Method Validation
Caption: A typical workflow for analytical method development and validation.
Quantitative Data Summary
The following tables summarize typical performance characteristics for validated HPLC and LC-MS/MS methods for well-known glutarimide compounds, providing a benchmark for the development of methods for novel analogs.
Table 1: Comparison of Validated RP-HPLC Methods for Glutarimide Compounds
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Linearity Range | LOQ | Reference |
|---|---|---|---|---|---|---|---|
| Lenalidomide | Kromasil C18 (150 x 4.6 mm, 5µm) | pH 2.5 Phosphate Buffer:Acetonitrile (90:10) | 1.0 | 210 | Not Specified | Not Specified | [9] |
| Lenalidomide | X-bridge C18 (150 x 4.6 mm, 3.5µm) | KH₂PO₄ Buffer:Methanol | 0.8 | 210 (PDA) | Not Specified | Evaluated | [10][11] |
| Lenalidomide (Chiral) | LUX 5U cellulose-2 (250 x 4.6 mm) | Methanol:Acetic Acid:Triethylamine (100:0.01:0.01) | 1.2 | 220 | 2 - 1000 ng/mL | <2 ng/mL | [16][17] |
| Glutaraldehyde* | Acetonitrile:Water (75:25) | Acetonitrile:Water (75:25) | 1.2 | Not Specified | Not Specified | 1.64 ppm |[22][23] |
*Note: Glutaraldehyde requires derivatization for UV detection.
Table 2: Comparison of Validated LC-MS/MS Methods for Glutarimide Compounds in Biological Matrices
| Analyte(s) | Matrix | Sample Preparation | Column | Ionization | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
|---|---|---|---|---|---|---|---|
| Thalidomide | Human Plasma | Liquid-Liquid Extraction (LLE) | TC-C18 | ESI+ | 2 - 1500 | 2 | [12][24] |
| Thalidomide & Metabolites | Human Plasma | LLE with ethyl acetate | BETASIL C18 | APCI | 10 - 2000 (Thalidomide) | 10 (Thalidomide) | [24][25] |
| Thalidomide, Lenalidomide, etc. | Serum | Solid Phase Extraction (SPE) | Waters XBridge® BEH C18 | Not Specified | 4 - 2000 (Thalidomide) | 4 (Thalidomide), 2 (Lenalidomide) |[13][14] |
The Causality of Experimental Design: Self-Validating Protocols
A protocol is only as good as the science that underpins it. Here, we detail not just the what but the why of key experimental workflows.
Protocol 1: Stability-Indicating RP-HPLC Method Development and Validation
This protocol is designed for the quantification of a novel glutarimide drug substance and the detection of its degradation products, making it "stability-indicating."
Objective: To develop and validate a precise, accurate, and specific RP-HPLC method suitable for quality control and stability studies.
1. Method Development & Optimization:
- Rationale: The goal is to achieve a symmetric peak for the main compound, well-separated from any impurities or degradants, in a reasonable run time.
- Step 1: Column and Mobile Phase Screening. Start with a standard C18 column. Screen mobile phases consisting of an aqueous buffer (e.g., phosphate or acetate, pH 2.5-4.0) and an organic modifier (acetonitrile or methanol). The acidic pH is crucial for keeping acidic functional groups protonated, ensuring good peak shape.
- Step 2: Gradient Optimization. Develop a gradient elution method to ensure that both early-eluting polar degradants and late-eluting non-polar degradants are captured in the chromatogram.
- Step 3: Wavelength Selection. Use a PDA detector to scan the UV spectrum of the analyte. Select a wavelength for quantification that provides a good response and is on a relatively flat part of the spectrum to improve robustness. A wavelength of 210-220 nm is common for this class of compounds.[9][16]
2. Forced Degradation Studies (Specificity):
- Rationale: To prove the method can separate the main analyte from its potential degradation products, you must intentionally degrade the compound. This is the cornerstone of a stability-indicating method.[26][27][28]
- Step 1: Prepare Solutions. Prepare solutions of the drug substance in 0.1N HCl (acid hydrolysis), 0.1N NaOH (base hydrolysis), and 3% H₂O₂ (oxidation). Expose the solid drug substance to dry heat (e.g., 80°C) and photolytic stress (as per ICH Q1B).
- Step 2: Stress and Analyze. Monitor the degradation over time, aiming for 5-20% degradation of the active ingredient.[26] Neutralize the acidic and basic samples before injection.
- Step 3: Evaluate Specificity. Analyze the stressed samples using the developed HPLC method. The method is considered specific if all degradation product peaks are baseline-resolved from the main peak and from each other. Use PDA peak purity analysis to confirm that the main peak is spectrally pure in all stressed samples.
Logic of a Stability-Indicating Method
Caption: Forced degradation is essential to validate a stability-indicating method.
3. Validation Protocol:
- Linearity: Prepare a series of at least five concentrations of the analyte (e.g., 50% to 150% of the target concentration). Perform a linear regression of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
- Accuracy: Analyze samples of known concentration (e.g., 80%, 100%, 120%) in triplicate. Accuracy is expressed as the percentage recovery. The acceptance criterion is typically 98.0% to 102.0%.
- Precision:
- Repeatability (Intra-assay): Analyze six replicate preparations at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.[29]
- Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD over both sets of data should meet the acceptance criteria.
- LOQ/LOD: Determine the limits of quantitation and detection, which are critical for analyzing impurities. This can be done based on the signal-to-noise ratio (S/N) of 10 for LOQ and 3 for LOD, or based on the standard deviation of the response and the slope of the calibration curve.
Protocol 2: LC-MS/MS Method for Quantification in Human Plasma
Objective: To develop and validate a sensitive and selective method for quantifying a novel glutarimide compound in a biological matrix for pharmacokinetic studies.
1. Method Development:
- Step 1: Analyte and Internal Standard (IS) Tuning. Infuse a standard solution of the analyte and a suitable internal standard (ideally a stable isotope-labeled version of the analyte) into the mass spectrometer. Optimize the precursor-to-product ion transitions (MRM) and collision energies for maximum sensitivity.
- Step 2: Chromatographic Separation. Develop a rapid chromatographic method, often using a C18 column and a fast gradient with mobile phases like water and acetonitrile containing a small amount of formic acid (0.1%) to aid ionization. The goal here is not necessarily baseline separation of all metabolites, but separation from matrix components that could cause ion suppression.
- Step 3: Sample Preparation. This is a critical step to remove proteins and phospholipids from the plasma that would interfere with the analysis.
- Protein Precipitation (PPT): Simple and fast. Add a solvent like acetonitrile to the plasma, vortex, and centrifuge to crash out proteins.
- Liquid-Liquid Extraction (LLE): More selective. Use an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) to extract the analyte from the aqueous plasma.[12][24]
- Solid-Phase Extraction (SPE): Most selective but more complex. The analyte is retained on a solid sorbent while interferences are washed away.[14]
2. Validation Protocol (based on FDA Bioanalytical Method Validation Guidance):
- Selectivity: Analyze at least six blank lots of plasma to ensure no endogenous interferences are present at the retention time of the analyte and IS.
- Calibration Curve: Prepare a calibration curve in the biological matrix spanning the expected concentration range. A linear regression with a 1/x² weighting is common.
- Accuracy & Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations in replicates on multiple days. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (RSD) should be ≤15% (≤20% at the LLOQ).
- Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.
- Stability: Assess the stability of the analyte in the biological matrix under various conditions: freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.
Conclusion
The development of validated analytical methods for novel glutarimide compounds is a scientifically rigorous process that is critical to ensuring patient safety and navigating the regulatory approval pathway. The choice between HPLC for routine QC and LC-MS/MS for high-sensitivity bioanalysis is driven by the specific requirements of the study. In all cases, a thorough validation based on ICH and FDA guidelines is mandatory.[3][4] By understanding the principles behind forced degradation, chiral separations, and the various validation parameters, researchers can develop robust, reliable, and defensible analytical methods that form the bedrock of any successful pharmaceutical development program.
References
- 1. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sapient.bio [sapient.bio]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. biopharminternational.com [biopharminternational.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. abap.co.in [abap.co.in]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in Oral Solid Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 12. benchchem.com [benchchem.com]
- 13. longdom.org [longdom.org]
- 14. LC-MS/MS method for simultaneous determination of thalidomide, lenalidomide, cyclophosphamide, bortezomib, dexamethasone and adriamycin in serum of multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chiral analysis - Wikipedia [en.wikipedia.org]
- 16. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals | MDPI [mdpi.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. emerypharma.com [emerypharma.com]
- 22. scholar.ui.ac.id [scholar.ui.ac.id]
- 23. scribd.com [scribd.com]
- 24. researchgate.net [researchgate.net]
- 25. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. biopharminternational.com [biopharminternational.com]
- 27. scispace.com [scispace.com]
- 28. researchgate.net [researchgate.net]
- 29. wjarr.com [wjarr.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3,3-Dimethylglutarimide
As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory hurdle but a core component of scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,3-Dimethylglutarimide (CAS No. 1123-40-6), ensuring the safety of laboratory personnel and compliance with environmental regulations.
Understanding the Imperative: Hazard Profile of this compound
Before handling disposal, it is crucial to understand the inherent hazards of this compound. This compound is not benign and is classified as hazardous by the OSHA Hazard Communication Standard.[1] Its hazard profile necessitates that it be managed as a regulated chemical waste, never to be disposed of in standard trash or via sanitary sewer systems.[2][3]
The primary reason for these strict controls is its classification under the Globally Harmonized System (GHS), which outlines several potential health effects. Exposure can cause skin and serious eye irritation, may lead to an allergic skin reaction, and can irritate the respiratory system.[1][4] Furthermore, it is harmful if swallowed.[4]
| Hazard Classification | GHS Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Warning |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Warning |
| (Data sourced from multiple safety data sheets)[1][4] |
Additionally, while stable under normal conditions, this compound is incompatible with strong oxidizing agents.[1] Its thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][4] This profile mandates that its disposal path is one of controlled, regulated chemical waste management.
The Foundational Principle: Waste Characterization and Segregation
All chemical waste disposal is governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[2][5][6] The foundational principle of RCRA is "cradle to grave management," which means waste must be properly identified, labeled, and handled from the point of generation to its final disposition.[5]
For this compound, this means any quantity, whether unadulterated solid, in solution, or contaminating other lab materials, must be treated as hazardous waste .[7][8]
Core Directive: Do not mix this compound waste with other waste streams unless they are known to be compatible. Specifically, ensure segregation from:
-
Strong Oxidizing Agents: To prevent potential exothermic or violent reactions.[1]
-
Acids and Bases: Store separately to avoid unintended reactions.[9]
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the procedures for preparing different forms of this compound waste for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2][8]
Personnel Protective Equipment (PPE) Required:
-
Nitrile gloves (or other chemically resistant gloves)
-
Chemical safety goggles or face shield[1]
-
Laboratory coat
Select a waste container that is in good condition, free of leaks, and chemically compatible with this compound and any solvents used.[6][7]
-
For solid waste: A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.
-
For liquid waste (solutions): Use a container designed for liquids, such as an HDPE or glass bottle, with a leak-proof cap.[10] Do not use food-grade containers like milk jugs.[5]
As soon as the first quantity of waste is added, the container must be labeled.[8]
-
Affix a Hazardous Waste Tag: Use the official tag provided by your institution's EHS office.[2]
-
Complete the Label Information: The label must be filled out completely and legibly.[2][7]
-
Full Chemical Name: Write "this compound". Do not use abbreviations, formulas, or trade names.[2]
-
Composition: For mixtures, list every chemical component and its estimated percentage or volume.[2][9] For example:
-
This compound: 10%
-
Methanol: 90%
-
-
Generator Information: Include the Principal Investigator's name, lab location (building and room number), and contact information.[2]
-
Hazard Identification: Check the appropriate hazard boxes on the tag (e.g., Toxic, Irritant).
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[9]
-
Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[6][9]
-
Segregation: Ensure the container is stored with compatible waste streams, away from acids, bases, and oxidizing agents.[9][11]
-
Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[6]
-
Closure: The container must be kept tightly closed at all times, except when you are actively adding waste.[7][12]
Once the waste container is full (do not overfill; leave at least 10% headspace), complete the hazardous waste tag by filling in the "full" date.[8] Follow your institution's procedure to request a pickup from the EHS department.[12]
Protocol for Contaminated Labware and Debris
Any labware (e.g., glassware, pipette tips) or debris (e.g., weigh boats, contaminated gloves, absorbent pads from spills) that comes into contact with this compound is also considered hazardous waste.
-
Collection: Collect all contaminated solid waste in a designated, compatible container, such as a sturdy, lined cardboard box or a plastic pail.
-
Labeling: Label the container as "Hazardous Waste" and list the contaminating chemical: "Debris contaminated with this compound".[7]
-
Disposal: Manage this container as part of your laboratory's solid hazardous waste stream for EHS pickup.
Decontamination of Empty Containers
An "empty" container that held pure this compound is not considered regular trash. To be disposed of as non-hazardous waste, it must be properly decontaminated.[7][8]
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., water, if the compound is soluble, or another appropriate solvent like ethanol or acetone).[7][8]
-
Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as liquid hazardous waste. [7][8] Add it to your this compound liquid waste container, ensuring you account for it in the composition log.
-
Deface Label: After triple-rinsing and allowing the container to air dry, completely remove or deface the original manufacturer's label.[8]
-
Final Disposal: The decontaminated container can now be disposed of in the regular trash or recycling, depending on institutional policy.[7][8]
Emergency Procedures: Spill Management
In the event of a spill, prioritize personnel safety.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For a small spill of solid material, and if you are trained and comfortable doing so, proceed with cleanup. For large spills or any spill of liquid solution that poses an inhalation hazard, evacuate the area and contact your institution's emergency response line or EHS.[12]
-
Don Appropriate PPE: Wear safety goggles, a lab coat, and double-check that your gloves are appropriate for chemical handling.
-
Containment and Cleanup:
-
Carefully sweep up the solid material to avoid creating dust.[4]
-
Use an appropriate spill kit or absorbent pads for liquid spills.
-
-
Collect Waste: Place all contaminated absorbent materials and cleaning debris into a designated hazardous waste container.[8][11]
-
Decontaminate: Clean the spill surface with an appropriate solvent and soap and water.
-
Report: Report the incident to your supervisor or lab safety coordinator as required by your institution.[11]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing waste streams containing this compound.
Caption: Decision workflow for handling this compound waste streams.
References
- 1. fishersci.com [fishersci.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. acs.org [acs.org]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. pfw.edu [pfw.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. nipissingu.ca [nipissingu.ca]
- 12. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling 3,3-Dimethylglutarimide
An Application Scientist's Guide to Personal Protective Equipment for 3,3-Dimethylglutarimide
Handling this compound (CAS No. 1123-40-6), a white to off-white crystalline powder used in chemical synthesis, necessitates a robust understanding of its hazard profile to ensure personnel safety.[1][2] This guide provides an in-depth, procedural framework for selecting, using, and disposing of Personal Protective Equipment (PPE), grounded in the compound's specific chemical properties and associated risks. Our approach moves beyond a simple checklist, explaining the causality behind each safety measure to build a self-validating culture of laboratory safety.
Hazard Assessment: The Foundation of PPE Selection
Understanding the "why" behind PPE begins with the Globally Harmonized System (GHS) classification for this compound. This compound is considered hazardous, and its specific classifications dictate the minimum required protective measures.[3]
-
H302 (Harmful if swallowed): Acute oral toxicity.[4]
-
H315 (Causes skin irritation): Requires robust skin protection to prevent direct contact.[3][4]
-
H317 (May cause an allergic skin reaction): Indicates a risk of skin sensitization upon repeated contact.[4]
-
H319 (Causes serious eye irritation): Demands stringent eye protection to prevent pain, redness, and potential injury.[3][4]
-
H335 (May cause respiratory irritation): As a solid powder, inhalation of dust can irritate the respiratory system.[3][4]
These classifications form the logical basis for the selection of specific PPE to mitigate each identified risk. The primary routes of potential exposure are inhalation of dust, direct skin contact, and eye contact.
Core Directive: PPE as the Final Barrier
While this guide focuses on PPE, it is critical to recognize that PPE is the last line of defense in the hierarchy of controls. Before any task, always prioritize:
-
Engineering Controls: Performing manipulations within a certified chemical fume hood or a ventilated balance enclosure to control dust and vapors at the source.
-
Administrative Controls: Establishing safe work practices, clear protocols, and providing thorough training to all personnel.
PPE is to be used in conjunction with these primary controls, not as a substitute for them.
Personal Protective Equipment (PPE) Protocol
The following table summarizes the required PPE based on the specific laboratory task being performed with this compound.
| Task Scenario | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Handling/Weighing Solid Powder | N95 Dust Mask (or equivalent) | Chemical Safety Goggles & Face Shield | Chemically Resistant Gloves (e.g., Nitrile) | Full-coverage Lab Coat |
| Working with Dilute Solutions | Not required if in fume hood | Chemical Safety Goggles | Chemically Resistant Gloves (e.g., Nitrile) | Full-coverage Lab Coat |
| Large-Scale Operations or Spill Cleanup | Air-purifying respirator with appropriate cartridges | Chemical Safety Goggles & Face Shield | Heavy-duty, Chemically Resistant Gloves | Chemical-resistant Apron or Gown over Lab Coat |
Detailed PPE Specifications
-
Eye and Face Protection : Due to the serious eye irritation risk (H319), standard safety glasses are insufficient.[3]
-
Hand Protection : The risk of skin irritation (H315) and allergic reaction (H317) makes glove selection critical.[4]
-
Material : Nitrile gloves are a standard and effective choice for incidental contact. Avoid lightweight latex or vinyl gloves which may offer less chemical protection.
-
Integrity : Always inspect gloves for tears or pinholes before use.
-
Procedure : Use a double-gloving technique for added protection during high-risk manipulations. Remove and replace gloves immediately if contamination is suspected, and always change gloves every 30-60 minutes during extended procedures.[6]
-
-
Respiratory Protection : The potential for respiratory irritation (H335) from airborne dust is a primary concern when handling the solid form.[4]
-
Standard Handling : For weighing and transferring solids, a NIOSH-approved N95 dust mask is required to prevent inhalation of particulates.[4]
-
Spills/Aerosols : For cleaning up large spills or in situations where significant aerosolization is possible, a higher level of protection, such as a half-mask or full-face respirator with appropriate particulate cartridges, is necessary.[6]
-
-
Body Protection : A standard, buttoned lab coat provides a necessary barrier against incidental contact. Ensure it has long sleeves and fits properly. For large-scale work, a chemical-resistant apron should be worn over the lab coat.
Procedural Guidance: Integrating PPE into Workflow
This section provides a step-by-step guide for a common laboratory task: weighing this compound powder.
Workflow: Weighing and Preparing a Solution
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
